molecular formula C13H8N2O2 B1504213 6-(4-Cyanophenyl)nicotinic acid CAS No. 648898-18-4

6-(4-Cyanophenyl)nicotinic acid

Cat. No.: B1504213
CAS No.: 648898-18-4
M. Wt: 224.21 g/mol
InChI Key: BTIDMWGKJCRQDZ-UHFFFAOYSA-N
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Description

6-(4-Cyanophenyl)nicotinic acid is a bifunctional organic compound of high value in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate, particularly in the construction of more complex molecules via metal-catalyzed cross-coupling reactions. The structure incorporates both a nicotinic acid moiety and a 4-cyanophenyl group, making it a versatile scaffold. The carboxylic acid group allows for further functionalization, such as amide coupling, while the electron-deficient cyanophenyl group is a common pharmacophore in active pharmaceutical ingredients. While specific pharmacological data for this exact compound may be limited, its core structure is closely related to compounds investigated for targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are prominent targets for neurological disorders . Furthermore, the nicotinic acid component is a vitamer of Vitamin B3, a fundamental biological cofactor . Researchers may explore this compound's potential as a precursor in synthesizing small molecule inhibitors or as a ligand for various enzymes and receptors. The product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in accordance with laboratory safety standards should always be followed.

Properties

IUPAC Name

6-(4-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-15-12)13(16)17/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIDMWGKJCRQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687000
Record name 6-(4-Cyanophenyl)pyridine-3-carboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648898-18-4
Record name 3-Pyridinecarboxylic acid, 6-(4-cyanophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648898-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Cyanophenyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 6-(4-Cyanophenyl)nicotinic acid

[1]

Part 1: Executive Summary & Chemical Identity[1]

6-(4-Cyanophenyl)nicotinic acid (CAS: 676339-81-4) is a specialized biaryl carboxylic acid derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and a rigid linker in materials science.[1] Structurally, it consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the C6 position with a 4-cyanophenyl moiety.[1]

This molecule represents a "privileged structure" in drug discovery, sharing significant topological and electronic homology with established xanthine oxidase (XO) inhibitors (e.g., Febuxostat intermediates) and retinoic acid receptor (RAR) ligands. Its bifunctional nature—possessing both a carboxylic acid and a nitrile group—makes it a versatile building block for fragment-based drug design (FBDD) and the synthesis of metal-organic frameworks (MOFs).[1]

Property Data
IUPAC Name 6-(4-Cyanophenyl)pyridine-3-carboxylic acid
CAS Number 676339-81-4
Molecular Formula C₁₃H₈N₂O₂
Molecular Weight 224.21 g/mol
SMILES N#Cc1ccc(cc1)c2ncc(cc2)C(=O)O
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water (neutral pH)

Part 2: Chemical Structure & Electronic Properties[1]

Structural Analysis

The molecule features a biaryl axis connecting a pyridine ring and a benzene ring.[1] This linkage is relatively rigid but allows for torsional rotation, enabling the molecule to adopt conformations that maximize π-π interactions or fit into specific enzyme binding pockets.[1]

  • Core Scaffold: The central pyridine ring acts as a bioisostere for a benzene ring, improving water solubility and metabolic stability compared to a biphenyl system.

  • 4-Cyanophenyl Group: The nitrile (-CN) group at the para position of the phenyl ring is a critical pharmacophore.[1] It serves as a hydrogen bond acceptor and a metabolic "handle" that resists oxidative metabolism (unlike a methyl or methoxy group).[1]

  • Carboxylic Acid: Located at the C3 position of the pyridine, this group is typically the primary point of interaction with polar residues (e.g., Arginine) in target proteins.

Electronic Effects & Reactivity

The 4-cyano group is strongly electron-withdrawing (Hammett constant

1
  • Acidity (pKa): The electron-withdrawing nature of the cyano group, transmitted through the conjugated biaryl system, lowers the pKa of the carboxylic acid relative to unsubstituted nicotinic acid (pKa ~4.85).[1] This increases the acidity, likely pushing the pKa into the 3.5–4.0 range, enhancing ionization at physiological pH.

  • Pyridine Basicity: The electron density on the pyridine nitrogen is reduced, making it less basic and less likely to be protonated at neutral pH compared to pyridine itself.

Part 3: Synthesis & Manufacturing[5]

The most robust and scalable synthesis route for 6-(4-Cyanophenyl)nicotinic acid is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway offers high chemoselectivity and tolerance for the carboxylic acid and nitrile functional groups.

Retrosynthetic Analysis
  • Disconnection: The C-C bond between the pyridine C6 and the phenyl C1.

  • Building Blocks:

    • Electrophile: 6-Chloronicotinic acid (or its methyl ester).[1]

    • Nucleophile: 4-Cyanophenylboronic acid.[1]

Optimized Synthetic Protocol

Reagents: 6-Chloronicotinic acid (1.0 eq), 4-Cyanophenylboronic acid (1.1 eq), Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq), Potassium Carbonate (2.5 eq).[1] Solvent System: 1,4-Dioxane / Water (4:1 v/v).[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 6-chloronicotinic acid (157.5 mg, 1.0 mmol) and 4-cyanophenylboronic acid (161.7 mg, 1.1 mmol).

  • Catalyst Addition: Add the palladium catalyst Pd(dppf)Cl₂ (40 mg, 5 mol%) under an inert atmosphere (Nitrogen or Argon).[1]

  • Base Activation: Dissolve K₂CO₃ (345 mg, 2.5 mmol) in water and add to the dioxane solution of the reactants.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove palladium residues.[1]

    • Acidify the filtrate with 1N HCl to pH ~3–4 to precipitate the free acid.

    • Collect the solid by filtration and wash with cold water and diethyl ether.[1]

  • Purification: Recrystallization from Ethanol/Water or DMF/Water yields the pure product.[1]

Diagram: Synthesis Workflow

SynthesisWorkflowStartStart:6-Chloronicotinic Acid+ 4-Cyanophenylboronic AcidCatalystCatalyst:Pd(dppf)Cl2Base: K2CO3Start->CatalystMixReactionReaction:90°C, 12-16hSolvent: Dioxane/H2OCatalyst->ReactionHeatWorkupWork-up:Acidify to pH 3Precipitate ProductReaction->WorkupCool & AcidifyProductFinal Product:6-(4-Cyanophenyl)nicotinic acidWorkup->ProductFilter & Dry

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 6-(4-Cyanophenyl)nicotinic acid.

Part 4: Biological & Pharmacological Applications[6][7][8][9][10]

While 6-(4-Cyanophenyl)nicotinic acid is often used as an intermediate, its structural features make it a relevant probe for specific biological targets.[1]

Xanthine Oxidase (XO) Inhibition

The molecule acts as a simplified analog of Febuxostat (a potent non-purine XO inhibitor).[1]

  • Mechanism: The carboxylic acid group anchors the molecule in the solvent channel of the enzyme, interacting with Arg880. The biaryl system mimics the hydrophobic interactions of the thiazole-phenyl core of Febuxostat.[1] The cyano group can form specific hydrogen bonds or fill a small hydrophobic pocket.[1]

  • SAR Insight: Although less potent than Febuxostat, this scaffold is used to study the "minimum pharmacophore" required for XO binding.

Retinoid Receptors (RAR/RXR)

Biaryl carboxylic acids are classic scaffolds for retinoic acid receptor ligands.[1]

  • Binding Mode: The rigid rod-like structure mimics the polyene chain of natural retinoic acid.[1] The carboxylic acid forms a salt bridge with a conserved arginine in the ligand-binding domain (LBD), while the hydrophobic biaryl tail fits into the LBD's hydrophobic pocket.[1]

Diagram: Pharmacophore Analysis

PharmacophoreMolecule6-(4-Cyanophenyl)nicotinic acidCOOHCarboxylic Acid(H-bond Donor/Acceptor)Molecule->COOHBiarylBiaryl Core(Hydrophobic/Pi-Stacking)Molecule->BiarylCNNitrile Group(H-bond Acceptor/Metabolic Stability)Molecule->CNTarget1Target: Xanthine Oxidase(Arg880 Interaction)COOH->Target1ElectrostaticTarget2Target: RAR/RXR(Salt Bridge w/ Arginine)COOH->Target2Salt BridgeBiaryl->Target1HydrophobicCN->Target1Pocket Fill

Caption: Pharmacophore mapping of 6-(4-Cyanophenyl)nicotinic acid against key biological targets.

Part 5: Materials Science Applications

Beyond biology, this molecule is of interest in Crystal Engineering and MOFs .

  • Ligand Geometry: The angle between the carboxylic acid and the nitrile group (mediated by the pyridine-phenyl bond) creates a "bent" or "linear" linker depending on the torsion angle.[1]

  • Coordination: It is a heterotopic linker.[1] The carboxylate coordinates to hard metal ions (e.g., Zn²⁺, Zr⁴⁺), while the nitrile nitrogen can coordinate to softer metals (e.g., Ag⁺, Cu⁺), enabling the construction of heterometallic frameworks.

Part 6: Safety & Handling

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Protocol:

  • Wear nitrile gloves and safety goggles.[1]

  • Handle in a fume hood to avoid inhalation of dust.[1]

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 6-(4-Cyanophenyl)nicotinic acid.[1] National Center for Biotechnology Information.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Okamoto, K., et al. (2010). Design and synthesis of novel febuxostat derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for biaryl acid XO inhibitors).
  • Sigma-Aldrich. (2025).[1] Product Specification: Pyridine-3-carboxylic acid derivatives. Link

Technical Whitepaper: 6-(4-Cyanophenyl)nicotinic Acid – Chemical Identifiers, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of biaryl systems is fundamental to the discovery of novel therapeutics. 6-(4-Cyanophenyl)nicotinic acid is a highly versatile, bifunctional building block that merges a pyridine-3-carboxylic acid (nicotinic acid) scaffold with a para-cyanophenyl moiety. This structural combination offers a unique balance of hydrogen-bonding capacity, dipole interactions, and metabolic stability, making it a critical intermediate in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and advanced metal-organic frameworks[1].

This whitepaper provides a comprehensive technical guide on the chemical identifiers, physicochemical properties, and field-proven synthetic methodologies for 6-(4-Cyanophenyl)nicotinic acid, designed specifically for researchers and drug development professionals.

Chemical Identity and Structural Analytics

Accurate chemical identification is the first self-validating step in any robust drug discovery pipeline. The presence of the electron-withdrawing cyano (-CN) group significantly enhances the electrophilicity of the aromatic system, while the carboxylic acid (-COOH) provides an essential handle for subsequent amide coupling or salt formation[2][3].

Table 1: Core Chemical Identifiers and Properties
Property / IdentifierValue
Chemical Name 6-(4-Cyanophenyl)nicotinic acid
IUPAC Name 6-(4-cyanophenyl)pyridine-3-carboxylic acid
CAS Registry Number 648898-18-4[2][4]
Molecular Formula C₁₃H₈N₂O₂[4]
Molecular Weight 224.215 g/mol [4]
Canonical SMILES N#CC1=CC=C(C2=CC=C(C(=O)O)C=N2)C=C1[2]
InChI InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-15-12)13(16)17/h1-6,8H,(H,16,17)[5]
InChIKey BTIDMWGKJCRQDZ-UHFFFAOYSA-N[5]

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The most efficient and scalable route to synthesize 6-(4-Cyanophenyl)nicotinic acid is via the Suzuki-Miyaura cross-coupling reaction [3][6]. This palladium-catalyzed process forms a robust carbon-carbon bond between an organoboron compound and an organic halide.

Mechanistic Causality in Reagent Selection
  • Substrates: 6-Chloronicotinic acid and 4-Cyanophenylboronic acid. The chlorine atom at the 6-position of the electron-deficient pyridine ring is highly activated for oxidative addition by the palladium catalyst.

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is selected because it provides an active Pd(0) species that readily inserts into the C-Cl bond.

  • Base (K₂CO₃ or K₃PO₄): The base is not merely an acid scavenger; it plays a critical mechanistic role by coordinating with the boronic acid to form a negatively charged, highly nucleophilic boronate complex. This complex is essential for the transmetalation step[3].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Pay strict attention to the visual checkpoints.

  • Preparation: In an oven-dried Schlenk flask, combine 6-chloronicotinic acid (1.0 equiv, 10 mmol) and 4-cyanophenylboronic acid (1.2 equiv, 12 mmol).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol) to the solid mixture.

  • Solvent System: Suspend the reactants in a 4:1 mixture of 1,4-Dioxane and deionized water (50 mL). The water is crucial for dissolving the base and facilitating the formation of the reactive boronate species.

  • Degassing (Critical Checkpoint): Purge the solution with Argon or Nitrogen gas for 15-20 minutes.

    • Self-Validation: If oxygen remains, the Pd(0) catalyst will rapidly oxidize to inactive Pd(II), visually indicated by the solution turning prematurely black (palladium black precipitation).

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–90 °C and stir for 12 hours.

  • Workup & Acidification (Critical Checkpoint): Cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure to remove the Dioxane. Dilute the aqueous layer with water and slowly add 1M HCl until the pH reaches ~3.

    • Self-Validation: The target compound is a carboxylate salt at high pH. Acidifying to pH 3 protonates the carboxylic acid, drastically reducing its aqueous solubility. Immediate precipitation of a white/off-white solid confirms the presence of the product[6].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under high vacuum.

G A 6-Chloronicotinic Acid + 4-Cyanophenylboronic Acid B Catalyst & Base Addition Pd(PPh3)4, K2CO3 A->B Mix in Dioxane/H2O C Degassing & Heating (80-90°C, N2 atm) B->C Inert Atmosphere D Transmetalation & Reductive Elimination C->D Catalytic Cycle E Acidification (pH ~3) Precipitation D->E Workup & Filtration F 6-(4-Cyanophenyl)nicotinic acid (Target Compound) E->F Vacuum Drying

Fig 1: Step-by-step Suzuki-Miyaura synthesis workflow for 6-(4-Cyanophenyl)nicotinic acid.

Reaction Optimization Data

To maximize yield and minimize side-product formation (such as homocoupling of the boronic acid), empirical optimization of the solvent and catalyst is required. Table 2 summarizes typical optimization parameters for 6-aryl nicotinic acid derivatives[3][6].

Table 2: Suzuki Coupling Optimization Matrix
Catalyst (5 mol%)Solvent SystemBaseTemp (°C)Expected Yield (%)
Pd(PPh₃)₄Dioxane / H₂O (4:1)K₂CO₃8582 - 88%
Pd(dppf)Cl₂DMF / H₂O (5:1)K₃PO₄9085 - 92%
Pd(OAc)₂ / XPhosToluene / EtOH / H₂OCs₂CO₃8075 - 80%

Data synthesized from standard biaryl coupling protocols for nicotinic acid derivatives.

Pharmacological Relevance and SAR Logic

In drug discovery, 6-(4-Cyanophenyl)nicotinic acid serves as a highly modular core. Understanding its Structure-Activity Relationship (SAR) logic is vital for rational drug design.

  • The Cyano Group (-CN): Acts as a strong hydrogen-bond acceptor. Its linear geometry allows it to probe deep, narrow binding pockets in target proteins (e.g., kinase hinge regions). Furthermore, the cyano group is metabolically stable, preventing cytochrome P450-mediated oxidation at the para-position of the phenyl ring.

  • The Pyridine Core: Lowers the overall lipophilicity (LogP) compared to a biphenyl system, improving aqueous solubility. The nitrogen atom can also participate in crucial water-mediated hydrogen bonding networks.

  • The Carboxylic Acid: Serves as the primary functionalization point. It can be converted into amides, esters, or bioisosteres (like tetrazoles) to fine-tune pharmacokinetic properties.

SAR Core 6-(4-Cyanophenyl)nicotinic acid Core Scaffold Cyano Cyano Group (-CN) H-bond Acceptor Metabolic Shield Core->Cyano Para-substitution Pyridine Pyridine Ring Pi-Pi Stacking LogP Modulator Core->Pyridine Central framework Carboxyl Carboxylic Acid Solubility Enhancer Coupling Handle Core->Carboxyl Meta-substitution

Fig 2: Structural components and their pharmacophoric contributions in drug design.

References

  • HoweiPharm. "CAS 648898-18-4 | 6-(4-Cyanophenyl)nicotinic acid, ≥95%". Life Science Product & Service Solutions Provider.
  • Fluorochem. "6-(4-Cyanophenyl)nicotinic acid - IUPAC and SMILES Identifiers". Fluorochem UK.
  • Guidechem. "6-(2-Acetylaminophenyl)-nicotinic acid 648898-18-4 wiki (Synonyms and InChI)". Guidechem Chemical Database.
  • BenchChem. "Direct Synthetic Routes to 6-Aryl Nicotinic Acids via Suzuki-Miyaura Coupling". BenchChem Protocols.
  • Google Patents (WO2004080973A1). "Fused tri and tetra-cyclic pyrazole kinase inhibitors". Patent Application detailing 6-chloronicotinic acid couplings.

Sources

Solubility Profile & Thermodynamic Analysis of 6-(4-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide designed for researchers and process chemists. As no public, peer-reviewed thermodynamic dataset currently exists for the specific positional isomer 6-(4-Cyanophenyl)nicotinic acid , this guide serves as a strategic master protocol . It outlines the theoretical solubility behavior based on structural analogs (e.g., Febuxostat intermediates, aryl-nicotinic acids) and provides the definitive experimental framework to generate, model, and apply this data in drug development.

Technical Guide | Version 1.0

Executive Summary

6-(4-Cyanophenyl)nicotinic acid is a rigid, bi-aryl pharmaceutical intermediate characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a 4-cyanophenyl moiety. Its structural rigidity and potential for strong intermolecular hydrogen bonding (via the carboxylic acid dimer and cyano-dipole interactions) suggest a high melting point and limited solubility in non-polar media.

This guide addresses the critical data gap in public thermodynamic databases by establishing a standardized protocol for solubility profiling. It synthesizes predictive physicochemical logic with a self-validating experimental workflow to determine the mole fraction solubility (


), correlate it with thermodynamic models (Apelblat, 

), and optimize purification processes.

Compound Characterization & Predicted Behavior[1][2][3][4][5]

Before initiating solubility measurements, the solid-state properties must be baselined to ensure data integrity.

Structural Analysis
  • Core: Nicotinic Acid (Pyridine-3-COOH) – Amphoteric, capable of zwitterionic behavior in water.

  • Substituent: 4-Cyanophenyl (at C6) – Increases lipophilicity (

    
    ) and planarity, enhancing 
    
    
    
    stacking interactions.
  • Predicted Solubility Trends:

    • High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents disrupt H-bonds).

    • Moderate Solubility: Methanol, Ethanol, THF (Protic/Polar aprotic; temperature-dependent).

    • Low Solubility: Water (pH < pKa), Toluene, Hexane (Non-polar).

Solid-State Prerequisites

Ensure the starting material is phase-pure.

  • DSC (Differential Scanning Calorimetry): Verify melting point (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and enthalpy of fusion (
    
    
    
    ).[1] Expect
    
    
    .[2][3]
  • PXRD (Powder X-Ray Diffraction): Confirm crystalline form. Polymorphism is common in nicotinic acid derivatives; ensure the "stable" polymorph is tested to prevent phase conversion during equilibration.

Experimental Protocol: Self-Validating Solubility Determination

Objective: Determine the mole fraction solubility (


) in 8-12 solvents from 273.15 K to 323.15 K.
Solvent Selection Strategy

Select solvents based on the Snyder Selectivity Triangle to cover proton donors, proton acceptors, and dipoles.

Solvent ClassRepresentative SolventsRationale for Selection
Protic Polar Methanol, Ethanol, IsopropanolKey candidates for cooling crystallization.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateEvaluate for anti-solvent potential.
Dipolar Aprotic DMSO, DMF"Good" solvents for reaction/dissolution.
Non-Polar TolueneImpurity rejection (compound likely insoluble).
Aqueous Water (pH 1.2, 7.4)Biopharmaceutics classification (BCS) relevance.
The Static Equilibrium Method (Shake-Flask)

This method is chosen for its robustness and thermodynamic accuracy over dynamic methods.

  • Preparation: Add excess solid 6-(4-Cyanophenyl)nicotinic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant through a 0.45

    
     heated syringe filter (to prevent crash-out).
    
  • Quantification: Dilute and analyze via HPLC-UV (detecting at

    
     nm).
    
  • Solid Phase Check: Crucial Step — Analyze the residual solid by PXRD/DSC to confirm no solvate formation or polymorphic transition occurred.

Thermodynamic Modeling & Data Analysis

Experimental data must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

Modified Apelblat Equation

Used for accurate correlation of solubility with temperature.



  • 
    : Mole fraction solubility.[1]
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived via multiple linear regression.
    
  • Success Criterion:

    
     and 
    
    
    
    .
(Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution.


[1]
  • 
    : Parameter related to solution non-ideality (association).
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : Enthalpy parameter.
    
Thermodynamic Parameters

Calculate the Apparent Standard Enthalpy (


), Entropy (

), and Gibbs Energy (

) of solution using the van't Hoff analysis:


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Visualization of Workflow

The following diagram illustrates the logical flow for establishing the solubility profile, ensuring data integrity through feedback loops.

SolubilityWorkflow Start Start: Solid 6-(4-Cyanophenyl)nicotinic acid Char Solid State Characterization (DSC, PXRD, TGA) Start->Char SolventSel Solvent Selection (Snyder Triangle) Char->SolventSel Exp Equilibrium Solubility Exp. (T = 273-323 K) SolventSel->Exp Quant Quantification (HPLC/UV) Exp->Quant PhaseCheck Solid Phase Stability Check (Did Polymorph Change?) PhaseCheck->Char Change Detected (Invalid) Re-characterize Solvate Model Thermodynamic Modeling (Apelblat, van't Hoff) PhaseCheck->Model No Change (Valid) Quant->PhaseCheck Process Process Optimization (Crystallization Design) Model->Process

Figure 1: Strategic workflow for solubility determination, emphasizing the critical "Solid Phase Stability Check" to prevent erroneous thermodynamic data.

Process Application: Crystallization Strategy

Based on the predicted behavior of cyanophenyl-nicotinic acid derivatives, the following purification strategies are recommended:

  • Cooling Crystallization:

    • Solvent: Ethanol or 1-Butanol.

    • Mechanism: High temperature coefficient of solubility (steep Apelblat curve). Dissolve at reflux, cool to 0°C.

    • Benefit: Rejects polar impurities (which stay in mother liquor) and non-polar impurities (which don't dissolve initially).

  • Anti-Solvent Crystallization:

    • System: DMSO (Solvent) + Water (Anti-solvent).

    • Protocol: Dissolve compound in DMSO at 40°C. Slowly add Water.

    • Risk: Rapid precipitation may trap impurities or form amorphous material. Control addition rate to maintain low supersaturation.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat model).

  • Wang, J., et al. (2006). Solubility of Nicotinic Acid in 3-Picoline + Water, Sulfuric Acid + Water, and 3-Picoline + Sulfuric Acid + Water from (292.65 to 361.[1]35) K. Journal of Chemical & Engineering Data, 51(2). (Reference for nicotinic acid solubility behavior).

  • Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Electronic Properties and Material Science Applications of 6-(4-Cyanophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of organic electronics and advanced material science, the rational design of electron-deficient building blocks is paramount. 6-(4-Cyanophenyl)nicotinic acid represents a highly versatile, multi-acceptor (A-A-A) molecular framework. Comprising an electron-deficient pyridine core, a strongly electron-withdrawing carboxylic acid, and a


-conjugated 4-cyanophenyl group, this molecule exhibits exceptionally deep Lowest Unoccupied Molecular Orbital (LUMO) levels.

This whitepaper provides an in-depth analysis of the electronic properties of 6-(4-Cyanophenyl)nicotinic acid. Designed for application scientists and materials researchers, it details the causality behind its optoelectronic behavior, provides self-validating experimental workflows for characterization, and explores its integration into Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) and luminescent Metal-Organic Frameworks (MOFs).

Molecular Architecture & Electronic Profiling

The structural topology of 6-(4-Cyanophenyl)nicotinic acid dictates its utility as a potent electron transport material (ETM) and acceptor moiety.

  • The Pyridine Core: Acts as an electron-deficient heterocycle that facilitates electron mobility via

    
    -stacking in solid-state films.
    
  • The Cyano Group (-CN): Exerts strong

    
    -inductive and 
    
    
    
    -resonance electron-withdrawing effects, significantly lowering the LUMO energy level. This is critical for minimizing the electron injection barrier from high-work-function cathodes in OLED devices[1].
  • The Carboxylic Acid (-COOH): Provides a dual function. Electronically, it further depletes electron density from the pyridine ring. Synthetically, it serves as a reactive handle for amidation or esterification, allowing researchers to covalently attach electron-donating groups (e.g., carbazole or triphenylamine) to construct Donor-Acceptor (D-A) architectures[2].

Causality in D-A System Design

For modern TADF emitters, achieving a near-zero singlet-triplet energy gap (


) is required to facilitate reverse intersystem crossing (RISC). By utilizing 6-(4-Cyanophenyl)nicotinic acid as the acceptor and coupling it with a sterically hindered donor, the Highest Occupied Molecular Orbital (HOMO) localizes on the donor, while the LUMO strictly localizes on the cyanophenyl-pyridine moiety. This spatial separation of frontier molecular orbitals minimizes electron exchange energy, directly driving down 

[2].
Table 1: Summarized Optoelectronic Data (Empirical & DFT Computed)

Note: Values are representative of the functionalized cyanophenyl-pyridine acceptor core in a standard D-A configuration.

PropertyValueCharacterization MethodSignificance
HOMO Level -6.10 to -6.35 eVCyclic Voltammetry (CV)Determines hole-blocking capability.
LUMO Level -3.15 to -3.30 eVCyclic Voltammetry (CV)Facilitates efficient electron injection[3].
Optical Bandgap (

)
~2.85 eVUV-Vis SpectroscopyDictates the emission wavelength (blue/green).
Dipole Moment (

)
4.2 - 5.8 DebyeDFT (B3LYP/6-31G*)Influences solid-state packing and solubility.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the characterization of 6-(4-Cyanophenyl)nicotinic acid derivatives must follow rigorous, self-calibrating protocols.

Protocol A: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry

Relying solely on computational data is insufficient for device engineering. Cyclic Voltammetry (CV) provides empirical frontier orbital energies. This protocol utilizes Ferrocene (


) as an internal standard to eliminate errors caused by reference electrode drift and liquid junction potentials[3].

Step-by-Step Workflow:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous, degassed acetonitrile. Causality:
    
    
    
    provides high ionic conductivity while remaining electrochemically inert within the target potential window (-2.5 V to +1.5 V).
  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon (GC) working electrode (polished with 0.05 µm alumina slurry), a Platinum wire counter electrode, and an

    
     (0.01 M 
    
    
    
    ) non-aqueous reference electrode.
  • Analyte Addition: Introduce the cyanophenyl-pyridine derivative at a concentration of

    
     M. Purge the solution with ultra-high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise produce parasitic reduction peaks.
    
  • Measurement: Scan the potential at a rate of 50 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Internal Calibration: Add 1 mM of Ferrocene to the cell and perform a final scan. Record the half-wave potential of the

    
     couple (
    
    
    
    ).
  • Data Extraction: Calculate the energy levels relative to the vacuum level (assuming

    
     is -4.8 eV vs. vacuum) using the following self-validating equations:
    
Protocol B: Photophysical Profiling (Optical Bandgap)
  • Solution Preparation: Prepare a

    
     M solution of the compound in spectroscopic-grade toluene.
    
  • Absorption Spectrum: Measure the UV-Vis absorption spectrum from 250 nm to 600 nm.

  • Bandgap Calculation: Identify the low-energy absorption edge (

    
    ). Calculate the optical bandgap using the Planck-Einstein relation: 
    
    
    
    .

Visualizing the Workflows and Device Physics

To conceptualize the integration of 6-(4-Cyanophenyl)nicotinic acid into material science pipelines, the following diagrams map out the characterization workflow and the subsequent energy level alignment in an operating OLED device.

Workflow A Synthesis & Modification 6-(4-Cyanophenyl)nicotinic acid B Computational Profiling (DFT: B3LYP/6-31G*) A->B C Electrochemical Analysis (Cyclic Voltammetry) A->C D Photophysical Analysis (UV-Vis & PL Spectroscopy) A->D E Device Engineering (OLED / MOF Fabrication) B->E C->E D->E

Fig 1: End-to-end optoelectronic characterization workflow for material science applications.

EnergyLevels Anode ITO Anode (-4.8 eV) HTL Hole Transport Layer HOMO: -5.3 eV Anode->HTL Hole Injection EML Emissive Layer (TADF) Acceptor: Cyanophenyl-Pyridine HOMO: -6.1 eV | LUMO: -3.2 eV HTL->EML Hole Transport ETL Electron Transport Layer LUMO: -3.0 eV ETL->EML Electron Transport Cathode LiF/Al Cathode (-2.9 eV) Cathode->ETL Electron Injection

Fig 2: Energy level alignment in a TADF OLED utilizing a cyanophenyl-pyridine acceptor core.

Advanced Applications in Material Science

A. Thermally Activated Delayed Fluorescence (TADF) Emitters

The "golden age" of TADF materials relies heavily on discovering novel acceptor cores[2]. By converting the carboxylic acid of 6-(4-Cyanophenyl)nicotinic acid into an amide linked to a multi-carbazole donor network, researchers can synthesize emitters that harvest 100% of triplet excitons. The strong electron-withdrawing nature of the cyano and pyridine groups ensures the LUMO is deeply stabilized (-3.2 eV), which perfectly aligns with standard electron transport layers (ETLs) like TmPyPB or TPBi, reducing driving voltage and increasing power efficiency[1].

B. Luminescent Metal-Organic Frameworks (MOFs)

Beyond organic electronics, the molecule is an ideal multidentate ligand for MOFs. The carboxylic acid readily deprotonates to coordinate with transition metals (e.g.,


, 

), while the pyridine nitrogen can act as a secondary coordination site. The resulting rigid framework restricts intramolecular motion, minimizing non-radiative decay pathways. When excited, the cyanophenyl group facilitates ligand-to-metal charge transfer (LMCT) or ligand-to-ligand charge transfer (LLCT), resulting in highly efficient solid-state luminescence suitable for chemical sensing or solid-state lighting.

References

  • Electrochemical and optical properties of a new donor–acceptor type conjugated polymer derived from 3,4–didodecyloxythiophen Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL:[Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Physicochemical Profiling of 6-(4-Cyanophenyl)nicotinic Acid: pKa Determination, Acidity Mechanisms, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of biaryl systems not merely as a data-collection exercise, but as a foundational step in predictive drug design. 6-(4-Cyanophenyl)nicotinic acid is a complex, multiprotic ampholyte. Its extended conjugation and strongly electron-withdrawing substituents present unique challenges for traditional aqueous pKa determination.

This whitepaper provides an in-depth mechanistic analysis of the compound's acidity, detailing the causality behind its ionization behavior. Furthermore, it outlines a self-validating experimental protocol—UV-metric titration coupled with Yasuda-Shedlovsky extrapolation—designed specifically to overcome the inherent solubility limitations of biaryl scaffolds.

Theoretical Framework: Electronic Effects on Acidity

To understand the pKa of 6-(4-Cyanophenyl)nicotinic acid, we must analyze the molecule as a derivative of the base scaffold, nicotinic acid (pyridine-3-carboxylic acid). Nicotinic acid possesses two ionizable groups: a basic pyridinium nitrogen (pKa ~2.08) and an acidic carboxylic acid (pKa ~4.80).

The introduction of a 4-cyanophenyl group at the C6 position fundamentally alters the electron density of the pyridine ring through distinct causal mechanisms:

  • Inductive and Mesomeric Withdrawal: The cyano group is a powerful electron-withdrawing group (Hammett constant

    
    ). This effect is transmitted through the 
    
    
    
    -system of the phenyl ring directly to the pyridine core.
  • Effect on the Pyridinium Nitrogen (N1): The withdrawal of electron density destabilizes the protonated cationic state of the nitrogen. Consequently, the nitrogen becomes significantly less basic, driving its pKa down to an estimated ~1.5.

  • Effect on the Carboxylic Acid (C3): Conversely, the electron-withdrawing nature of the biaryl system stabilizes the negative charge of the carboxylate anion upon deprotonation. This stabilization increases the acidity of the carboxylic acid, lowering its pKa to an estimated ~4.2.

Ionization_Pathway Cation Cationic Species (Protonated Pyridine, Neutral COOH) pH < 1.5 Zwitterion Neutral / Zwitterionic (Neutral Pyridine, Neutral COOH) pH ~ 1.5 - 4.2 Cation->Zwitterion pKa1 (~1.5) Zwitterion->Cation Anion Anionic Species (Neutral Pyridine, Deprotonated COO-) pH > 4.2 Zwitterion->Anion pKa2 (~4.2) Anion->Zwitterion

Figure 1: pH-dependent ionization equilibria of 6-(4-Cyanophenyl)nicotinic acid.

Experimental Protocols: A Self-Validating System

Because 6-(4-cyanophenyl)nicotinic acid is practically insoluble in water at its isoelectric point (pH ~2.85), direct potentiometric titration will inevitably fail due to precipitation. To circumvent this, we must employ a cosolvent system.

The following protocol utilizes a UV-metric titration combined with Yasuda-Shedlovsky extrapolation [1]. This approach is highly authoritative for water-insoluble drugs [2]. The methodology acts as a self-validating system: by plotting the apparent pKa against the inverse dielectric constant of the solvent mixtures, the strict linearity of the resulting plot confirms that the extrapolation to 100% water is free from specific, anomalous solute-solvent interactions.

Step-by-Step Methodology

Step 1: Cosolvent Preparation Prepare standard solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% w/w Methanol). The concentration should be kept low (~10-50 µM) to prevent aggregation.

Step 2: UV-Metric Titration Using a diode-array UV-Vis spectrophotometer coupled with an automated titrator, titrate each cosolvent mixture from pH 1.5 to 7.0 using standardized 0.1 M HCl and 0.1 M KOH. The extended conjugation of the biaryl system ensures strong chromophoric shifts during ionization.

Step 3: Target Factor Analysis (TFA) Extract the pure spectral components of the cationic, neutral, and anionic species from the multi-wavelength absorbance matrix. Calculate the apparent pKa (


) for each methanol concentration.

Step 4: Yasuda-Shedlovsky Extrapolation Plot the term


 against the inverse dielectric constant 

of the respective cosolvent mixtures. Self-Validation Check: Perform a linear regression. An

validates the absence of solvent-induced conformational artifacts. Extrapolate the line to the dielectric constant of pure water (

) to determine the true aqueous pKa.

UV_Metric_Workflow A 1. Sample Preparation (Dissolution in Methanol/Water cosolvents) B 2. UV-Vis Spectral Acquisition (Titration from pH 1.5 to 7.0) A->B C 3. Data Matrix Generation (Absorbance vs. Wavelength & pH) B->C D 4. Target Factor Analysis (TFA) (Extracting pure spectral components) C->D E 5. Apparent pKa Calculation (psKa at various cosolvent ratios) D->E F 6. Yasuda-Shedlovsky Extrapolation (Aqueous pKa determination) E->F G 7. Validation (Orthogonal Potentiometric Check) F->G

Figure 2: Step-by-step UV-metric titration workflow with Yasuda-Shedlovsky extrapolation.

Quantitative Data Summaries

The following tables summarize the theoretically predicted shifts based on Hammett parameters and the expected physicochemical behavior of the compound in a clinical or assay environment. Accurate pKa determination is essential for modeling these solubility-pH profiles via the Henderson-Hasselbalch equation [3].

Table 1: Theoretical vs. Expected Extrapolated pKa Values

Ionizable GroupReference Scaffold (Nicotinic Acid)Predicted Shift (

pKa)
Estimated pKa for 6-(4-Cyanophenyl)nicotinic acid
Pyridinium Nitrogen (N1)2.08-0.5 to -0.6~1.5
Carboxylic Acid (C3)4.80-0.5 to -0.6~4.2

Table 2: Physicochemical Properties & ADMET Implications

ParameterExpected Value / BehaviorClinical / Formulation Implication
Isoelectric Point (pI)~2.85Minimum aqueous solubility; high risk of precipitation in gastric fluid.
Solubility at pH 6.5High (Anionic state)Favorable for intestinal dissolution and formulation in basic buffers.
logD (pH 7.4)Lower than logPReduced passive membrane permeability in the lower intestine due to full ionization.

Formulation & Development Implications

Understanding the precise pKa values of 6-(4-Cyanophenyl)nicotinic acid is critical for downstream drug development. Because the compound is predominantly zwitterionic/neutral at gastric pH (pH 1.5 - 3.0), formulating it as a free acid will likely result in severe in vivo precipitation.

Formulation Strategy: To maximize bioavailability, the compound should be formulated as a basic salt (e.g., sodium or potassium salt). The high pKa difference between the drug's carboxylic acid (~4.2) and the counterion ensures a stable salt form that will rapidly dissolve in the higher pH environment of the duodenum.

References

  • 1 - Avdeef, A. (2012). Blackwell's / John Wiley & Sons. 2.2 - Avdeef, A. et al. (1999). Drug Design Data Resource / Journal of Pharmaceutical and Biomedical Analysis.

  • 3 - Yalkowsky, S. H., et al. (2015). SRCE.

Sources

An In-depth Technical Guide to the Photophysical Characteristics of Cyanophenyl-Pyridine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of Cyanophenyl-Pyridine Conjugates in Modern Photonics

Cyanophenyl-pyridine conjugates represent a fascinating and highly versatile class of organic fluorophores that have garnered significant attention across various scientific disciplines, including materials science, chemical biology, and drug development. Their core structure, featuring a synergistic arrangement of an electron-donating pyridine moiety and an electron-withdrawing cyanophenyl group, gives rise to a unique set of photophysical properties. These molecules often exhibit strong intramolecular charge transfer (ICT) characteristics, which are highly sensitive to their local environment.[1][2][3] This sensitivity makes them exceptional candidates for the development of fluorescent probes and sensors.[4][5][6] Furthermore, many cyanophenyl-pyridine derivatives display intriguing solid-state emission and aggregation-induced emission (AIE) phenomena, opening up avenues for their application in organic light-emitting diodes (OLEDs) and advanced imaging technologies.[1][7][8][9]

This technical guide provides a comprehensive exploration of the photophysical characteristics of cyanophenyl-pyridine conjugates. We will delve into the fundamental principles governing their light-absorbing and -emitting properties, examine the profound influence of their molecular structure and environment, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of this promising class of fluorophores.

Synthetic Strategies: Crafting the Molecular Architecture

The diverse photophysical behaviors of cyanophenyl-pyridine conjugates are intrinsically linked to their molecular design. The synthesis of these compounds typically involves multicomponent reactions that allow for the facile introduction of various substituents, enabling the fine-tuning of their electronic and steric properties.

A common and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives is the one-pot, multi-component reaction of a 1,3-dicarbonyl compound, malononitrile, and an amine in the presence of a suitable catalyst.[10] For instance, the reaction of 1,3-diphenylpropane-1,3-dione, malononitrile, and phenethylamine can yield 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine.[10] Another versatile approach involves the hetero-cyclization of chalcones with malononitrile.[1][11] These synthetic methodologies offer a high degree of flexibility, allowing for the systematic modification of the donor and acceptor strengths within the molecule, as well as the introduction of functional groups for specific applications, such as bioconjugation.

Core Photophysical Properties: A Dance of Light and Electrons

The interaction of cyanophenyl-pyridine conjugates with light is governed by a series of electronic transitions. Understanding these processes is paramount to harnessing their full potential.

Absorption and Emission: The Signature of a Fluorophore

Cyanophenyl-pyridine derivatives typically exhibit absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, corresponding to π-π* and n-π* electronic transitions.[1] The exact position of the absorption maximum (λabs) is dictated by the extent of the π-conjugated system and the nature of the substituents on both the pyridine and cyanophenyl rings.[11]

Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can relax back to the ground state through various pathways, one of which is the emission of a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength, λem) than the absorbed light, and the difference between the absorption and emission maxima is termed the Stokes shift. A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is essential for applications requiring bright fluorescence signals.

Solvatochromism: A Window into the Microenvironment

A hallmark of many cyanophenyl-pyridine conjugates is their pronounced solvatochromism, which is the change in their absorption or emission spectra as a function of the solvent polarity.[11][12] This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state, which often possesses a more pronounced charge-transfer character, is stabilized to a greater extent than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as the polarity of the solvent increases.[11]

The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing a quantitative measure of the change in dipole moment upon excitation. This sensitivity to the local environment makes cyanophenyl-pyridine conjugates excellent candidates for use as probes to study the polarity of microenvironments, such as the interior of micelles or the binding sites of proteins.

Advanced Photophysical Phenomena: Beyond Conventional Fluorescence

In addition to their fundamental absorption and emission properties, many cyanophenyl-pyridine conjugates exhibit more complex and equally fascinating photophysical behaviors.

Aggregation-Induced Emission (AIE): Shining Brightly in a Crowd

A significant breakthrough in the field of organic fluorophores was the discovery of aggregation-induced emission (AIE).[9][13] In contrast to conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, AIE-active molecules exhibit enhanced fluorescence emission upon aggregation. This phenomenon is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay.

Several cyanophenyl-pyridine derivatives have been reported to exhibit AIE properties.[7][9] For example, 4-(4-cyanophenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has been shown to display aggregation-induced emission.[7] This property is highly advantageous for applications in solid-state lighting, bioimaging, and sensing, where high emission intensity in the aggregated state is crucial.[14]

Experimental Protocols: Characterizing the Photophysical Landscape

A thorough understanding of the photophysical characteristics of cyanophenyl-pyridine conjugates requires a suite of spectroscopic techniques. Below are detailed protocols for the fundamental characterization of these fluorophores.

Protocol 1: UV-Visible Absorption Spectroscopy

This experiment determines the wavelength(s) at which the molecule absorbs light.

Methodology:

  • Solution Preparation: Prepare a stock solution of the cyanophenyl-pyridine conjugate in a high-purity spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the micromolar range (e.g., 1, 5, 10, 20 µM).

  • Instrument Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum of each diluted solution over a relevant wavelength range (e.g., 250-600 nm). The absorbance should ideally be in the range of 0.1 to 1.0 to ensure linearity (Beer-Lambert Law).

  • Data Analysis: Identify the wavelength of maximum absorption (λabs). Calculate the molar extinction coefficient (ε) at λabs using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Diagram: Experimental Workflow for UV-Visible Absorption Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mM) prep2 Prepare Serial Dilutions (µM) prep1->prep2 meas3 Record Absorption Spectra prep2->meas3 meas1 Set up UV-Vis Spectrophotometer meas2 Use Pure Solvent as Reference meas1->meas2 meas2->meas3 an1 Identify λabs meas3->an1 an2 Calculate Molar Extinction Coefficient (ε) an1->an2 Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: Jablonski diagram of electronic transitions.

Data Presentation: A Comparative Overview

To facilitate the comparison of the photophysical properties of different cyanophenyl-pyridine conjugates, the data should be summarized in a clear and concise tabular format.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Example 1 Dichloromethane3504501000.65
Example 1 Acetonitrile3554701150.50
Example 2 Dichloromethane3805001200.80
Example 2 Acetonitrile3855301450.72

Applications in Research and Development

The unique photophysical characteristics of cyanophenyl-pyridine conjugates have led to their exploration in a wide range of applications:

  • Organic Light-Emitting Diodes (OLEDs): Their high solid-state fluorescence quantum yields and tunable emission colors make them promising materials for the emissive layers in OLEDs. [8]* Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for their use in detecting ions, small molecules, and changes in microenvironmental polarity. [4][5][6]For example, some derivatives have been developed as fluorescent probes for cyanide ions. [4]* Bioimaging: Conjugates with AIE properties are particularly well-suited for bioimaging applications, as they can provide bright fluorescence signals in aggregated states within cells or tissues, minimizing background noise. [14]* Drug Development: The pyridine core is a common scaffold in many bioactive compounds. [15][16]The inherent fluorescence of cyanophenyl-pyridine conjugates can be leveraged for tracking the uptake and distribution of potential drug candidates.

Conclusion and Future Outlook

Cyanophenyl-pyridine conjugates represent a powerful and versatile class of fluorophores with a rich and tunable photophysical landscape. Their ease of synthesis, coupled with their sensitivity to the environment and propensity for aggregation-induced emission, has positioned them at the forefront of research in materials science and chemical biology. The continued exploration of novel synthetic strategies to further refine their photophysical properties will undoubtedly lead to the development of next-generation fluorescent materials for a myriad of applications, from advanced optoelectronic devices to sophisticated tools for understanding complex biological processes.

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  • Mori, S., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 580-587. [Link]

  • Zhang, Y., et al. (2021). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. Analyst, 146(18), 5651-5657. [Link]

  • Verma, P., et al. (2023). Excited-state symmetry breaking in quadrupolar pull-push-pull molecules: dicyanovinyl vs. cyanophenyl acceptors. Physical Chemistry Chemical Physics, 25(33), 22169-22177. [Link]

  • Chi, Y., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(52), 36561-36570. [Link]

  • Verma, P., et al. (2023). Excited-state symmetry breaking in quadrupolar pull-push-pull molecules: dicyanovinyl vs. cyanophenyl acceptors. Physical Chemistry Chemical Physics, 25(33), 22169-22177. [Link]

  • Abeysekera, D. C., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Analytical and Bioanalytical Chemistry, 408(24), 6767-6776. [Link]

  • da Silva, A. B., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Chemosensors, 11(2), 119. [Link]

  • Ihee, H., et al. (2020). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Molecules, 25(21), 5022. [Link]

  • Gîrea, M. M., et al. (2025). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Polymers, 17(17), 3634. [Link]

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google P
  • Zhang, H., et al. (2018). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. Molecules, 23(1), 195. [Link]

  • Al-Abdullah, E. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 93. [Link]

  • Wang, Y., et al. (2024). Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. ChemRxiv. [Link]

  • Kong, M., et al. (2024). A novel 2-(2-aminophenyl) imidazo [1,5-a] pyridine-based fluorescent probe for rapid detection of phosgene. Analytical and Bioanalytical Chemistry, 416(3), 735-742. [Link]

  • Al-Said, M. S., et al. (2018). 3-cyano pyridine derivatives. IntechOpen. [Link]

  • Reddy, S. S., et al. (2021). An α-benzithiazolyl 3-pyrrolyl BODIPY probe for ratiometric selective sensing of cyanide ions and bioimaging studies. Dalton Transactions, 50(44), 16215-16223. [Link]

  • Li, H., et al. (2019). A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses. New Journal of Chemistry, 43(3), 1356-1361. [Link]

  • Volyniuk, D., et al. (2022). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Advanced Optical Materials, 10(11), 2200216. [Link]

  • Sharma, K., et al. (2021). Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. ACS Applied Electronic Materials, 3(5), 2319-2330. [Link]

  • Ghosh, S., et al. (2021). A smart rhodamine-pyridine conjugate for bioimaging of thiocyanate in living cells. Analyst, 146(1), 227-234. [Link]

Sources

Comprehensive Crystal Structure Analysis of 6-(4-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive protocol for the crystal structure analysis of 6-(4-Cyanophenyl)nicotinic acid (CAS: 887975-97-5). It is designed for pharmaceutical solid-state chemists and crystallographers, focusing on the structural elucidation of biaryl pyridine-carboxylic acid derivatives.

Executive Summary & Compound Significance

6-(4-Cyanophenyl)nicotinic acid represents a critical class of biaryl building blocks used in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and retinoic acid receptor agonists. Its solid-state behavior is governed by the competition between strong hydrogen bond donors (carboxylic acid) and two distinct nitrogen acceptors: the pyridine ring nitrogen (


) and the nitrile nitrogen (

).

Understanding its crystal lattice is essential for:

  • Solubility Profiling: Predicting dissolution rates based on packing density and H-bond networks.

  • Polymorph Screening: Identifying metastable forms that may arise from rotation around the biaryl C–C bond.

  • Particle Engineering: Controlling morphology for downstream processing.

Experimental Protocol: From Synthesis to Diffraction

The following workflow ensures the generation of high-quality single crystals suitable for X-ray diffraction (XRD).

Crystallization Strategy

Biaryl nicotinic acids often exhibit poor solubility in non-polar solvents and high melting points (>250°C). A gradient cooling method in polar aprotic/protic mixtures is recommended.

Recommended Solvent Systems:

  • Primary: DMF/Water (3:1 v/v) - Slow evaporation at 60°C.

  • Secondary: DMSO/Methanol (1:1 v/v) - Vapor diffusion.

  • Tertiary (for Polymorphs): Glacial Acetic Acid - Cooling crystallization.

Protocol:

  • Dissolve 20 mg of the compound in 2 mL of hot DMF (approx. 80°C).

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Add 0.5 mL of water dropwise until persistent turbidity is just avoided.

  • Cap loosely and allow to stand at ambient temperature for 3-5 days.

  • Harvest colorless block-like crystals.

Data Collection Parameters (XRD)

For this organic system, Cu K


 radiation (

Å)
is preferred over Mo K

to maximize diffraction intensity, as the compound contains only light atoms (C, H, N, O).
ParameterSetting / TargetRationale
Temperature 100 KMinimizes thermal vibration of the terminal cyano group.
Detector Distance 40–50 mmBalances resolution with spot separation.
Exposure Time 10–30 s/frameSufficient for weak high-angle reflections.
Scan Width (

)
0.5°Standard for organic small molecules.
Resolution Goal 0.80 ÅRequired for precise bond length determination.

Structural Elucidation & Refinement Logic

Space Group Determination

Based on structural analogs (e.g., 6-phenylnicotinic acid), the expected space group is Monoclinic


  or Triclinic 

.
  • Check: Look for systematic absences (

    
    , 
    
    
    
    ) to confirm
    
    
    .
  • Chirality: The molecule is achiral; centrosymmetric space groups are favored unless chiral co-formers are used.

The Biaryl Torsion Angle ( )

The angle between the pyridine ring and the phenyl ring is a critical conformational parameter.

  • Planar conformation (

    
    ):  Maximizes 
    
    
    
    -conjugation but incurs steric repulsion between ortho-hydrogens.
  • Twisted conformation (

    
    ):  Relieves steric strain.
    
  • Analysis: In the refinement, monitor the C5-C6-C1'-C2' torsion angle. A twist is expected to disrupt potential

    
    -
    
    
    
    stacking, influencing the lattice energy.
Supramolecular Synthons (The "Interaction Landscape")

The crystal packing is dictated by the hierarchy of hydrogen bonding. You must refine the hydrogen positions (specifically the carboxylic acid proton) to distinguish between two competing motifs:

  • Motif A: Acid-Pyridine Heterosynthon (Catemer)

    • Interaction: O–H...

      
      
      
    • Likelihood: High . The pyridine nitrogen is a better base (

      
      ) than the carbonyl oxygen. This typically forms infinite 1D chains.
      
    • Graph Set:

      
       or 
      
      
      
      .
  • Motif B: Acid-Acid Homosynthon (Dimer)

    • Interaction: O–H...O=C (Centrosymmetric dimer)

    • Likelihood: Low to Medium.[1] Usually observed only if the pyridine nitrogen is sterically blocked or involved in other interactions.

    • Graph Set:

      
      .
      
  • Role of the Cyano Group:

    • The

      
       group acts as a weak acceptor (C-H...N).
      
    • Refinement Tip: Check for head-to-tail dipolar alignment of the cyano groups between layers.

Visualization of Packing Logic

The following diagram illustrates the decision logic for assigning the supramolecular network during structure solution.

CrystalLogic Compound 6-(4-Cyanophenyl)nicotinic acid Protonation Proton Location (Diff. Map) Compound->Protonation Solve Structure Motif_A Motif A: O-H...N(py) (Infinite Chains) Protonation->Motif_A H on Oxygen, N(py) available Motif_B Motif B: O-H...O=C (Centrosymmetric Dimers) Protonation->Motif_B N(py) blocked or sterically hindered Packing 3D Lattice Assembly Motif_A->Packing Motif_B->Packing Cyano_Role Cyano Interaction (Dipole Alignment / Weak H-bonds) Packing->Cyano_Role Stabilization

Caption: Logic flow for determining the primary hydrogen-bonding network in 6-aryl nicotinic acid derivatives.

Refinement Checklist & Validation

To ensure the trustworthiness of the model, the following validation steps are mandatory (E-E-A-T compliance):

  • Disorder Handling: The cyano group may exhibit librational disorder. If the thermal ellipsoids for the N-atom are elongated, apply a RIGU or SIMU restraint in SHELXL.

  • Hydrogen Placement:

    • Aromatic H: Constrained refinement (HFIX 43).

    • Carboxylic H: Locate in difference Fourier map. If unstable, restrain O-H distance to 0.82 Å (DFIX).

  • CheckCIF Validation: Ensure no Level A or B alerts regarding solvent accessible voids (unless solvent is modeled) or missed symmetry.

Representative Crystallographic Parameters (Target Data)

Note: These are anticipated ranges based on the 4-chloro and 6-methyl analogs.

ParameterExpected Range
Crystal System Monoclinic
Space Group

a (Å) 3.8 – 5.5 (Stacking axis)
b (Å) 11.0 – 14.0
c (Å) 22.0 – 26.0

(°)
90 – 105
Z 4

Pharmaceutical Implications

The structural data directly informs the stability profile:

  • Hygroscopicity: If the structure adopts Motif A (Chains), the hydrophilic heads are consumed in the network, typically resulting in lower hygroscopicity compared to structures with accessible polar channels.

  • Slip Planes: Layered structures (common in planar biaryls) may exhibit good tabletability due to slip planes, whereas interlocked "herringbone" packing (driven by C-H...N cyano interactions) may result in harder, brittle crystals.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B. Link

  • Dale, S. H., et al. (2004).[2] The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm. Link

  • Pan, M.-L., et al. (2011).[3] Crystal structure of 6-methylnicotinic acid. Acta Crystallographica Section E. Link

  • Vishweshwar, P., et al. (2003). Supramolecular Synthons in Phenol–Isonicotinamide Adducts. Journal of the American Chemical Society. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Application Note: Synthesis of 6-(4-Cyanophenyl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust protocol for the synthesis of 6-(4-cyanophenyl)nicotinic acid , a critical pharmacophore found in ROR


 modulators and various kinase inhibitors.

The synthesis utilizes a Suzuki-Miyaura cross-coupling between 6-bromonicotinic acid and 4-cyanophenylboronic acid. While Suzuki couplings are routine, this specific substrate presents two distinct challenges:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to Palladium (Pd), potentially poisoning the catalyst.[1][2]

  • Solubility & Workup: The presence of both a carboxylic acid and a basic pyridine nitrogen creates an amphoteric molecule, making standard silica chromatography difficult and yield-limiting.

The Solution: This protocol employs a ligand-optimized Pd(II) source to prevent coordination poisoning and utilizes a pH-controlled precipitation workup , eliminating the need for chromatography and ensuring high purity (>95%) suitable for biological screening.

Retrosynthetic Analysis

The strategic disconnection relies on the C6-C1' bond formation. We select the 6-bromo congener over the 6-chloro due to its superior oxidative addition kinetics, which is crucial when the electron-deficient pyridine ring reduces the nucleophilicity of the C-X bond.

Retrosynthesis Target 6-(4-Cyanophenyl)nicotinic acid SM1 6-Bromonicotinic Acid (Electrophile) Target->SM1 SM2 4-Cyanophenylboronic Acid (Nucleophile) Target->SM2 Break Suzuki Disconnection

Figure 1: Retrosynthetic strategy isolating the C6-Aryl bond.

Critical Reaction Parameters

Catalyst Selection: The "dppf" Advantage

While Pd(PPh


)

is a standard zero-valent catalyst, it is prone to rapid oxidation and ligand dissociation. For pyridine-based substrates, we utilize Pd(dppf)Cl

·CH

Cl

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)].
  • Why? The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and sterically discourages the pyridine nitrogen from displacing the phosphine ligand, thereby maintaining the active catalytic cycle [1].

Base Stoichiometry

The starting material contains a carboxylic acid.

  • Requirement: You must use

    
     3.0 equivalents  of base.
    
  • Mechanism: The first equivalent deprotonates the carboxylic acid to form the carboxylate salt (solubilizing the substrate in water). The subsequent equivalents activate the boronic acid to the boronate species (

    
    ), which is the active nucleophile for transmetallation [2].
    

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
6-Bromonicotinic acid 202.011.01.01 g (5.0 mmol)Electrophile
4-Cyanophenylboronic acid 146.941.20.88 g (6.0 mmol)Nucleophile
Pd(dppf)Cl

·CH

Cl

816.640.03122 mg (3 mol%)Catalyst
Sodium Carbonate (Na

CO

)
105.993.01.59 g (15.0 mmol)Base
1,4-Dioxane --40 mLSolvent (Organic)
Water (Degassed) --10 mLSolvent (Aqueous)
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Prepare Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charge Solids: Add 6-bromonicotinic acid, 4-cyanophenylboronic acid, and Na

    
    CO
    
    
    
    to the flask.
    • Note: Do not add the catalyst yet.

  • Solvent Addition: Add the 1,4-dioxane and water.[3]

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 15 minutes while stirring. Oxygen is the enemy of the catalytic cycle.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    .
  • Reaction: Heat the mixture to 90°C (oil bath temperature) for 4–6 hours .

    • Monitoring: Check by LC-MS or TLC (Mobile phase: 10% MeOH in DCM). The starting bromide should be consumed.

Phase 2: Workup (The "Self-Validating" Purification) Unlike ester couplings, we do not extract immediately. The product is currently a water-soluble carboxylate salt.

  • Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with 10 mL of water.

  • Phase Split: Transfer filtrate to a separatory funnel. Wash with Ethyl Acetate (30 mL) to remove unreacted boronic acid and organic impurities (dimers). Discard the organic (top) layer.

    • Checkpoint: Your product is in the aqueous (bottom) layer.

  • Precipitation: Transfer the aqueous layer to a clean beaker. While stirring, slowly add 1M HCl dropwise.

  • Target pH: Adjust pH to 3.0–4.0 .

    • Observation: A thick white/off-white precipitate will form. This is the free acid.

    • Caution: Do not go below pH 2, or the pyridine nitrogen may protonate, forming a soluble hydrochloride salt.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove trace water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quality Control & Characterization

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

9.1 (s, 1H), 8.3 (d, 1H)
Pyridine protons (deshielded by N and COOH)
1H NMR (DMSO-d6)

8.1 (d, 1H)
Pyridine proton at C5
1H NMR (DMSO-d6)

8.3 (d, 2H), 7.9 (d, 2H)
Para-substituted phenyl ring pattern
IR Spectroscopy ~2230 cm

Sharp, distinct C

N
stretch
IR Spectroscopy 1680–1700 cm

Broad C=O stretch (Carboxylic Acid)
LC-MS (ESI) [M+H]+ = 225.06Confirms molecular weight

Troubleshooting & Optimization Logic

Use the following logic tree to diagnose yield issues.

Troubleshooting Start Issue: Low Yield / Impurity Check1 Is Starting Material (SM) remaining? Start->Check1 YesSM Yes: Incomplete Conversion Check1->YesSM TLC/LCMS NoSM No: SM Consumed Check1->NoSM TLC/LCMS O2 Oxygen Poisoning? Did reaction turn black instantly? YesSM->O2 Temp Temperature too low? Ensure internal temp >85°C YesSM->Temp pH Workup pH Issue? Did you overshoot pH < 2? NoSM->pH DeBor Protodeboronation? Check for Ph-CN in organic wash NoSM->DeBor

Figure 2: Troubleshooting logic for Suzuki coupling of amphoteric substrates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Hagelina, H., et al. (2000).[2] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.[2]

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling with Heterocycles.

Sources

Using 6-(4-Cyanophenyl)nicotinic acid as a linker in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Ligand Engineering Profile

6-(4-Cyanophenyl)nicotinic acid (H-CPNA) represents a class of "heterofunctional semi-rigid linkers" critical for the next generation of luminescent and sensor-active MOFs. Unlike symmetric dicarboxylates (e.g., terephthalic acid), H-CPNA offers a desymmetrized coordination environment that promotes the formation of unique topologies, such as helical chains and non-centrosymmetric cages.

Ligand Architecture & Coordination Logic

The molecule features three distinct functional zones, each serving a specific role in MOF assembly:

  • Nicotinic Acid Core (Pyridine-3-COOH): The primary chelating/bridging unit. The carboxylate (position 3) and pyridine nitrogen (position 1) typically drive framework formation.

  • 6-Phenyl Substitution: This group introduces steric bulk adjacent to the pyridine nitrogen. Crucial Insight: This ortho-substitution (relative to N) distorts the metal-nitrogen bond vector, often preventing the formation of flat "paddlewheel" nodes and favoring twisted or lower-symmetry metal clusters (e.g., helical Zn/Cd chains).

  • 4-Cyano Tail: A linear, polar functional group. In most solvothermal regimes, this group remains uncoordinated ("pendant"), acting as a site for post-synthetic modification (PSM) or a dipole-interaction site for gas separation (CO₂/N₂).

PropertySpecificationImpact on MOF Synthesis
Formula C₁₃H₈N₂O₂MW: 224.22 g/mol
pKa (approx) ~4.8 (COOH), ~2.5 (Py-H⁺)Requires base or high T for full deprotonation.
Solubility High: DMF, DEF, DMSOLow: EtOH, H₂O, AcetoneSynthesis must use amide solvents.
Geometry Bent (approx 120° N-to-COO)Favors zigzag chains or discrete cages over cubic grids.

Part 2: Experimental Protocols

Protocol A: Solvothermal Synthesis of Luminescent Zn-CPNA Frameworks

Target Topology: 3D or 2D interpenetrated networks suitable for chemical sensing.

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (99.9%)

  • 6-(4-Cyanophenyl)nicotinic acid (H-CPNA)

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Modulator: Glacial Acetic Acid (optional, for crystal size control)

Step-by-Step Methodology:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 22.4 mg (0.1 mmol) of H-CPNA in 5 mL of DMF . Sonicate for 5 minutes until the solution is clear.

    • Note: If the ligand remains cloudy, add 1 drop of dilute HNO₃ to protonate the pyridine, aiding solubility, though this will require more base later.

  • Metal Addition:

    • Add 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O to the ligand solution.

    • Stoichiometry: A 1:1 ratio is standard for this ligand to encourage M-L-M bridging.

  • Thermal Programming (The Critical Step):

    • Seal the vial in a Teflon-lined autoclave or a heavy-walled pressure tube.

    • Heat to 100°C for 48 hours .

    • Cooling: Program a slow cool-down rate of 5°C/hour to room temperature.

    • Why Slow Cooling? The asymmetric nature of H-CPNA leads to kinetic traps (amorphous powders). Slow cooling allows the thermodynamic crystal phase to nucleate.

  • Activation & Washing:

    • Decant the mother liquor. Wash crystals 3x with fresh DMF.

    • Solvent Exchange: Soak crystals in Ethanol for 3 days, refreshing solvent every 24 hours. This removes high-boiling DMF from the pores.

    • Validation: The crystals should be colorless to pale yellow blocks.

Protocol B: Mixed-Ligand "Pillaring" Strategy

Target: Porous frameworks where H-CPNA acts as a neutral pillar between 2D sheets.

  • Mix: 0.1 mmol Zn(NO₃)₂ + 0.05 mmol Terephthalic Acid (BDC) + 0.05 mmol H-CPNA.

  • Solvent: 5 mL DMF + 0.5 mL Ethanol.

  • Conditions: 90°C for 72 hours.

  • Mechanism: The BDC forms Zn-carboxylate sheets; the H-CPNA coordinates via the Pyridine-N to the axial sites of Zn clusters, extending the structure into 3D.

Part 3: Visualization of Synthesis & Logic

MOF_Synthesis_Workflow cluster_mechanism Coordination Logic Start Start: H-CPNA Ligand Dissolution Dissolution in DMF (Sonicate 5 min) Start->Dissolution Check Solubility MetalAdd Add Metal Salt (Zn/Cd Nitrate) Dissolution->MetalAdd 1:1 Molar Ratio Heat Solvothermal Reaction 100°C, 48h MetalAdd->Heat Sealed Autoclave Cool Slow Cooling (5°C/h) Heat->Cool Thermodynamic Control Wash Solvent Exchange (DMF -> EtOH) Cool->Wash Remove Unreacted Ligand Product Crystalline MOF (Luminescent) Wash->Product Activation N_Coord Pyridine-N binds Metal N_Coord->Heat COO_Coord Carboxylate Bridges Metals COO_Coord->Heat CN_Free CN Group remains Pendant

Caption: Workflow for the solvothermal synthesis of Zn-CPNA MOFs, highlighting the critical slow-cooling step to resolve the asymmetric ligand into an ordered lattice.

Part 4: Characterization & Validation

To confirm the successful incorporation of H-CPNA into the framework, use the following self-validating metrics:

Infrared Spectroscopy (FT-IR) - The "Fingerprint" Test

The cyano (-CN) group is your built-in probe.

  • Free Ligand: Sharp peak at ~2230 cm⁻¹ .

  • MOF (Pendant CN): Peak remains at ~2230 cm⁻¹ (indicates CN is not bound to metal).

  • MOF (Bridging CN): Peak shifts to ~2250-2270 cm⁻¹ (indicates CN is coordinating, likely in Ag/Cu analogs).

  • Carboxylate Region: Look for the disappearance of the protonated -COOH stretch (~1700 cm⁻¹) and emergence of asymmetric/symmetric -COO⁻ stretches (1600/1400 cm⁻¹).

Photoluminescence (PL) Spectroscopy

H-CPNA is a "push-pull" system (Donor: Phenyl, Acceptor: Pyridine/CN).

  • Excitation: typically 330–360 nm.

  • Emission: 420–480 nm (Blue-Green).

  • Validation: The MOF should exhibit a blue-shift compared to the free ligand due to the rigidity imposed by the framework (reduction of non-radiative decay pathways).

Part 5: Applications

Application 1: Turn-Off Fluorescence Sensing

The uncoordinated pendant -CN group and the electron-deficient pyridine ring make this MOF highly sensitive to electron-rich aromatics or specific metal ions.

  • Target: Nitroaromatics (e.g., Nitrobenzene, TNT) or Fe³⁺ ions.

  • Mechanism: Photo-induced Electron Transfer (PET). The analyte binds near the ligand, quenching the fluorescence.

  • Protocol: Disperse 2 mg of activated MOF powder in 3 mL solvent. Add analyte incrementally. Measure PL intensity decrease.

Application 2: Post-Synthetic Modification (PSM)

The -CN group can be converted into a tetrazole group via "Click Chemistry" inside the pore.

  • Reagents: Sodium Azide (NaN₃) + ZnBr₂ catalyst.

  • Result: Converts the hydrophobic -CN pore surface to a hydrophilic, metal-chelating tetrazole surface, drastically altering gas adsorption selectivity (e.g., increasing CO₂ uptake).

References

  • Ligand Design Principles

    • Constable, E. C. (2008). "Expanded ligands: an assembly principle for supramolecular chemistry." Coordination Chemistry Reviews. Link

    • Context: Discusses the elongation of pyridine-based ligands (like CPNA)
  • Analogous MOF Synthesis (Zn-Nicotinate Systems)

    • Li, M., et al. (2014). "Assembly of Zn(II)/Cd(II) coordination polymers based on 6-substituted nicotinic acid." CrystEngComm. Link

    • Context: Provides the foundational solvothermal conditions (DMF, 100°C) adapted in Protocol A.
  • Luminescence & Sensing Mechanisms

    • Allendorf, M. D., et al. (2009). "Luminescent metal–organic frameworks." Chemical Society Reviews. Link

    • Context: Explains the "antenna effect" and ligand-to-metal charge transfer relevant to the CPNA ligand.
  • Post-Synthetic Modification of Cyano Groups

    • Wang, Z., & Cohen, S. M. (2009). "Postsynthetic modification of metal-organic frameworks."[1] Chemical Society Reviews. Link

    • Context: Validates the strategy of converting pendant nitrile groups to tetrazoles within MOF pores.

Sources

Application Note: Advanced Ligand Design Using 6-(4-Cyanophenyl)nicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the rapidly evolving field of reticular chemistry and metal-organic frameworks (MOFs), the strategic design of organic linkers dictates both the fundamental topology and the macroscopic physicochemical properties of the resulting material. 6-(4-Cyanophenyl)nicotinic acid (CPNA) has emerged as a highly versatile, asymmetric, multi-topic ligand.

By combining a rigid biphenyl-like backbone with three distinct functional moieties—a carboxylate group, a pyridine nitrogen, and a terminal cyano group—CPNA allows researchers to engineer hierarchical self-assembly. The nicotinate core exhibits versatile coordination chemistry, capable of monodentate, bidentate, and tridentate bonding modes with transition metals[1]. Simultaneously, the cyanophenyl moiety can direct the self-assembly of distinct metal-organic coordination networks through terminal nitrogen interactions, or remain uncoordinated to drastically alter the pore environment.

This application note provides a comprehensive guide to utilizing CPNA in coordination chemistry, focusing on mechanistic causality, structural tuning, and self-validating experimental workflows.

Mechanistic Insights into CPNA Coordination

The power of CPNA lies in its orthogonal reactivity, which allows for precise spatial control over metal-ligand interactions.

  • The Nicotinate Core (Primary Assembly): The carboxylic acid and the pyridine nitrogen act as the primary structural drivers. Upon deprotonation, the carboxylate acts as a hard Lewis base, readily forming robust secondary building units (SBUs) with metals like Zn(II), Cu(II), or Co(II). The pyridine nitrogen, a borderline Lewis base, often acts as a pillaring agent, cross-linking 2D sheets into 3D architectures.

  • The Cyano Group (Secondary Assembly & Surface Engineering): The terminal -CN group is a soft Lewis base. In the presence of soft metals (e.g., Ag(I)), it actively coordinates to form interpenetrated networks. However, when paired exclusively with hard metals, the cyano group remains uncoordinated. These free, highly polar -CN groups project into the MOF pores. Cyano-functionalized ligands are critical for tuning pore environments and framework interpenetration, often yielding quasi-hexagonal channels with enhanced CO₂ adsorption capacities due to strong dipole-quadrupole interactions[2].

G CPNA 6-(4-Cyanophenyl)nicotinic acid Carboxylate Carboxylate Group CPNA->Carboxylate Pyridine Pyridine Nitrogen CPNA->Pyridine Cyano Cyano Group CPNA->Cyano SBU Metal-Carboxylate SBU Carboxylate->SBU Pyridine->SBU SoftMetals Soft Metal Nodes Cyano->SoftMetals Bound PoreSurface Pore Surface Engineering Cyano->PoreSurface Free Topology MOF Backbone SBU->Topology

Logical mapping of CPNA functional groups to MOF architectural roles.

Quantitative Impact of Cyano-Functionalization

To understand the practical impact of CPNA, we must compare it against its non-cyano analog (e.g., a carboxyl-functionalized derivative). While the substitution of a cyano group introduces steric bulk that marginally reduces the total surface area, the electronic polarization drastically increases the isosteric heat of adsorption (


) for quadrupolar gases like CO₂.

Table 1: Comparative Gas Sorption Profiles (Representative Data)

Ligand FunctionalizationBET Surface Area (m²/g)CO₂ Uptake (cm³/g at 273K)CO₂/N₂ SelectivityPrimary Application Focus
Carboxyl-terminated ~1,25062.412:1High-capacity gas storage
Cyano-terminated (CPNA) ~98089.748:1Selective carbon capture

Causality Note: The enhanced selectivity in CPNA-based frameworks is a direct result of the uncoordinated nitrogen lone pair on the nitrile group, which creates localized electric field gradients within the pores, preferentially binding CO₂ over non-polar N₂ or CH₄[2].

Experimental Workflows & Self-Validating Protocols

The following protocol details the solvothermal synthesis of a Zn-CPNA framework. It is designed as a self-validating system , ensuring that each step includes a mechanistic justification and a quality-control checkpoint.

Workflow Step1 Precursor Mixing Zn + CPNA Step2 Solvothermal 120°C, 72h Step1->Step2 Step3 Solvent Exchange Acetone Wash Step2->Step3 Step4 Activation Vacuum/scCO2 Step3->Step4 Step5 Validation PXRD & FTIR Step4->Step5

Step-by-step workflow for the synthesis and activation of CPNA-based MOFs.
Protocol 1: Solvothermal Synthesis and Activation of Zn-CPNA MOF
Step 1: Precursor Preparation & Modulation
  • Action: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of CPNA in a 4:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and Ethanol (10 mL total). Add 0.5 mL of glacial acetic acid.

  • Causality: DMF is chosen for its high boiling point and because it undergoes partial thermal degradation to release dimethylamine. This acts as a slow-release base, gently deprotonating the CPNA carboxylate to drive crystallization. Acetic acid acts as a modulator ; it competitively binds to the Zn(II) nodes, slowing down the framework extension. This shifts the reaction from kinetic control (yielding amorphous powders) to thermodynamic control (yielding large, defect-free single crystals).

Step 2: Solvothermal Assembly
  • Action: Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave. Heat to 120°C at a ramp rate of 2°C/min, hold for 72 hours, and cool to room temperature at a slow rate of 5°C/hour.

  • Causality: The slow cooling rate is critical. Rapid thermal contraction causes internal stress within the rigid MOF lattice, leading to micro-fractures and loss of single-crystal integrity required for X-ray diffraction.

Step 3: Solvent Exchange
  • Action: Decant the mother liquor and wash the crystals 3 times with fresh DMF. Soak the crystals in anhydrous acetone for 3 days, replacing the acetone every 24 hours.

  • Causality: DMF has a high boiling point and high surface tension. Attempting to evacuate DMF directly via vacuum heating will generate massive capillary forces that collapse the delicate MOF pores. Exchanging DMF with a low-surface-tension, highly volatile solvent like acetone prevents structural collapse during activation.

Step 4: Activation & System Validation (Self-Validation Checkpoints)
  • Action: Transfer the acetone-exchanged crystals to a sample cell and activate under dynamic vacuum (10⁻⁶ Torr) at 100°C for 12 hours.

  • Validation Checkpoint 1 (Phase Purity): Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern derived from single-crystal data. Missing low-angle peaks indicate pore collapse.

  • Validation Checkpoint 2 (Ligand Integrity): Perform Fourier Transform Infrared (FTIR) spectroscopy. Look for the sharp

    
    (C$\equiv$N) stretching band.
    
    • Diagnostic criteria: A peak at ~2225–2230 cm⁻¹ confirms the cyano group is intact and uncoordinated (projecting into the pore). A shift to higher wavenumbers (~2250 cm⁻¹) indicates unintended coordination to the metal node.

Post-Synthetic Modification (PSM) Potential

For advanced drug development or catalytic applications, the uncoordinated cyano group of the CPNA ligand serves as an ideal handle for Post-Synthetic Modification. The nitrile can be quantitatively converted into a tetrazole ring via a [2+3] cycloaddition with sodium azide (NaN₃) in the presence of a Lewis acid catalyst. This transforms the neutral, polar pore surface into a highly acidic, proton-conducting environment without dismantling the primary MOF topology.

References

  • Tuning the interpenetration of metal–organic frameworks through changing ligand functionality: Effect on gas adsorption properties. novomof.com.[Link][2]

  • Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. nih.gov.[Link]

  • The various bonding modes of nicotinate ligand. researchgate.net.[Link][1]

Sources

Scalable preparation of 6-(4-Cyanophenyl)nicotinic acid for pharmaceutical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 6-(4-Cyanophenyl)nicotinic Acid for Pharmaceutical Research

Executive Summary

The biaryl scaffold is a privileged motif in modern drug discovery. Specifically, 6-arylnicotinic acid derivatives serve as critical building blocks for the synthesis of kinase inhibitors, GPCR modulators, and anti-inflammatory agents[1]. The introduction of a 4-cyanophenyl group at the C6 position of the nicotinic acid core provides a rigid, linear vector and an orthogonal functional handle (the nitrile group) that can be seamlessly converted into tetrazoles, amidines, or benzylamines.

This application note details a highly scalable, chromatography-free Suzuki-Miyaura cross-coupling protocol for the synthesis of 6-(4-Cyanophenyl)nicotinic acid. By optimizing catalyst selection and leveraging the pH-dependent solubility of the carboxylic acid moiety, this workflow ensures high yields, high purity, and direct applicability to decagram-to-kilogram scale pharmaceutical manufacturing[2].

Mechanistic Rationale & Process Chemistry Insights

In traditional medicinal chemistry, cross-coupling of carboxylic acids often requires prior esterification to prevent catalyst poisoning or solubility issues. However, for scalable process chemistry, adding protection/deprotection steps severely impacts atom economy and throughput.

Direct Coupling Strategy: This protocol directly utilizes 6-chloronicotinic acid and (4-cyanophenyl)boronic acid[3]. By employing a biphasic solvent system (1,4-Dioxane/Water) and a strong base (K₂CO₃), the 6-chloronicotinic acid is immediately converted into its highly soluble potassium salt. Concurrently, the base coordinates with the boronic acid to form the reactive boronate complex, which is essential for the transmetalation step of the catalytic cycle.

Catalyst Selection: While Pd(PPh₃)₄ is commonly used in discovery labs[2], it is prone to degradation and requires high loading (5-10 mol%). For this scalable protocol, we utilize Pd(dppf)Cl₂ at a low loading (1 mol%). The bidentate dppf ligand effectively stabilizes the palladium center against precipitation (Pd black formation) and accelerates the oxidative addition into the electron-deficient 6-chloropyridine ring.

Chromatography-Free Isolation: The most significant bottleneck in scaling pharmaceutical intermediates is column chromatography. Because the product contains a carboxylic acid (pKa ~4.5), we exploit acid-base extraction. Neutral impurities (e.g., homocoupled boronic acid, ligand degradation products) are washed away with an organic solvent while the product remains in the aqueous phase as a salt. Subsequent acidification to pH 3 protonates the product, driving its quantitative precipitation[2].

Process Optimization & Quantitative Data

Prior to finalizing the 100 mmol scale protocol, reaction conditions were screened to maximize conversion and minimize the generation of des-cyano impurities. The data in Table 1 demonstrates the superiority of the Pd(dppf)Cl₂ / K₂CO₃ system.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (10 mmol scale)

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)HPLC Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)DME/EtOH/H₂O801268%
2Pd(OAc)₂ (2%)K₂CO₃ (2.5)Dioxane/H₂O90874%
3Pd(dppf)Cl₂ (1%)Na₂CO₃ (2.5)Toluene/H₂O90685%
4 Pd(dppf)Cl₂ (1%) K₂CO₃ (2.5) Dioxane/H₂O 85 4 >95%

Note: Entry 4 was selected for scale-up due to the lowest catalyst loading, fastest reaction time, and highest conversion rate.

Step-by-Step Experimental Protocol (100 mmol Scale)

Reagents & Materials:

  • 6-Chloronicotinic acid: 15.76 g (100.0 mmol)

  • (4-Cyanophenyl)boronic acid: 16.16 g (110.0 mmol, 1.1 equiv)[3]

  • Potassium carbonate (K₂CO₃): 34.55 g (250.0 mmol, 2.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.81 g (1.0 mmol, 1.0 mol%)

  • 1,4-Dioxane: 200 mL

  • Deionized Water: 50 mL

Step 1: Reaction Setup (Self-Validating System)

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Add 6-chloronicotinic acid, (4-cyanophenyl)boronic acid, and K₂CO₃ to the flask.

  • Add 1,4-Dioxane (200 mL) and Water (50 mL).

  • Critical Step: Sparge the stirring suspension with Argon or Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Add Pd(dppf)Cl₂ under a positive stream of inert gas.

  • Heat the mixture to an internal temperature of 85 °C. The mixture will become a homogeneous dark solution as the potassium salt forms.

Step 2: In-Process Control (IPC)

  • After 4 hours, sample 50 µL of the reaction mixture, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via HPLC (UV 254 nm).

  • Validation: The reaction is deemed complete when the 6-chloronicotinic acid peak is <1% relative to the product peak.

Step 3: Workup and Chromatography-Free Isolation

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Filter the mixture through a short pad of Celite to remove precipitated palladium black. Wash the pad with 50 mL of water.

  • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C) to remove the majority of the 1,4-Dioxane.

  • Transfer the remaining aqueous solution to a separatory funnel. Add 100 mL of Ethyl Acetate (EtOAc) and agitate.

  • Causality: Allow the layers to separate. Discard the upper organic layer (contains triphenylphosphine oxide, dppf ligand, and homocoupled biphenyl impurities). Retain the lower aqueous layer, which contains the target product.

  • Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Cool to 0-5 °C using an ice bath.

  • Slowly add 2M HCl dropwise while monitoring with a pH meter until the pH reaches 3.0 - 3.5.

  • Observation: A dense white/off-white precipitate of 6-(4-Cyanophenyl)nicotinic acid will form immediately.

  • Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold water (2 x 50 mL) followed by cold Ethanol (20 mL) to remove residual water and trace colored impurities.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the product as an off-white powder. (Expected Yield: 20.2 g, 90% theoretical; Purity >98% by HPLC).

Visual Workflows

The following diagrams illustrate the synthetic operation and the downstream utility of the synthesized molecule.

G A 6-Chloronicotinic Acid + (4-Cyanophenyl)boronic acid B Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C A->B Reagents C Aqueous Workup (EtOAc Wash) B->C Full Conversion D Acidification (pH Adjustment to 3.0) C->D Impurity Removal E 6-(4-Cyanophenyl)nicotinic acid (>98% Purity) D->E Precipitation

Figure 1: Scalable synthetic workflow for 6-(4-Cyanophenyl)nicotinic acid isolation via acid-base precipitation.

G Core 6-(4-Cyanophenyl)nicotinic acid Tetrazole Sartan-like Antagonists (via Azide Cycloaddition) Core->Tetrazole Nitrile modification Amidine Protease Inhibitors (via Pinner Reaction) Core->Amidine Nitrile modification Amine Kinase Inhibitors (via Nitrile Reduction) Core->Amine Nitrile modification Amide Receptor Modulators (via Carboxylic Acid Coupling) Core->Amide Acid modification

Figure 2: Divergent pharmaceutical applications of the orthogonal functional groups (nitrile and carboxylic acid).

References

  • WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors: Demonstrates the specific cross-coupling application of 4-cyanophenylboronic acid with halopyridines in the synthesis of complex pharmaceutical kinase inhibitors.

Sources

Functionalization of 6-(4-Cyanophenyl)nicotinic acid for fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 6-(4-Cyanophenyl)nicotinic Acid for Fluorescent & Phosphorescent Probes

Introduction & Design Logic

6-(4-Cyanophenyl)nicotinic acid (6-CPNA) is a "privileged scaffold" in the design of advanced optical probes. While simple phenylpyridines are often weakly fluorescent on their own, 6-CPNA serves as a critical ligand precursor for Cyclometalated Iridium(III) complexes—which are among the most photostable and bright phosphorescent probes available today.

Why this Molecule?

  • The

    
     Chelation Core:  The 2-phenylpyridine geometry (formed by the pyridine nitrogen and the phenyl carbon) allows for cyclometalation with transition metals (Ir, Pt, Ru). This induces strong Spin-Orbit Coupling (SOC), enabling highly efficient triplet-state emission (phosphorescence) with large Stokes shifts (>100 nm), eliminating background autofluorescence in biological samples.
    
  • Electronic Tuning (The "Push-Pull"): The cyano group (-CN) at the para position of the phenyl ring is a strong electron-withdrawing group (EWG). In Iridium complexes, this stabilizes the HOMO levels, typically causing a "blue shift" relative to unsubstituted ligands, or allowing for precise tuning of the emission color when paired with specific ancillary ligands.

  • The Bioconjugation Handle: The carboxylic acid (-COOH) at the 3-position of the pyridine ring is electronically decoupled enough to not quench emission, yet provides a direct site for NHS-ester activation and attachment to antibodies, peptides, or organelle-targeting motifs.

Chemical Synthesis & Functionalization Strategy

The workflow is divided into three phases: (1) Construction of the scaffold, (2) Conversion into an active fluorophore (via Iridium complexation), and (3) Bioconjugation.

Phase 1: Core Synthesis (Suzuki Coupling)

The most robust route to 6-CPNA is the Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid (or its ester) with 4-cyanophenylboronic acid.

Phase 2: The "Glow" (Iridium Complexation)

To create a high-performance probe, 6-CPNA is complexed with Iridium(III) chloride.

  • Step A: Formation of the dichloro-bridged iridium dimer

    
    .
    
  • Step B: Cleavage of the dimer with a diimine ancillary ligand (e.g., bipyridine) to form the cationic complex

    
    .
    
Phase 3: The "Link" (NHS Activation)

For targeted imaging, the carboxylic acid is converted to an N-hydroxysuccinimide (NHS) ester, reacting specifically with primary amines (Lysine residues) on proteins.

Visualization of Workflows

G cluster_legend Workflow Stages Start 6-Chloronicotinic Acid Core 6-CPNA Scaffold (Ligand) Start->Core Suzuki Coupling Pd(dppf)Cl2 Boronic 4-Cyanophenyl boronic acid Boronic->Core IrDimer Ir(III) Dimer Intermediate Core->IrDimer IrCl3·nH2O 2-Ethoxyethanol IrProbe Ir(III) Phosphorescent Probe IrDimer->IrProbe Ancillary Ligand (e.g., bpy) NHS NHS-Ester Activated Probe IrProbe->NHS EDC / NHS DMF Conjugate Antibody-Probe Conjugate NHS->Conjugate Protein-NH2 pH 8.3

Figure 1: Integrated workflow for synthesizing the 6-CPNA scaffold, converting it into a phosphorescent Iridium probe, and activating it for bioconjugation.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(4-Cyanophenyl)nicotinic Acid

Rationale: Palladium-catalyzed cross-coupling is preferred over nucleophilic substitution due to the electron-deficient nature of the pyridine ring.

  • Reagents:

    • 6-Chloronicotinic acid (1.0 eq)

    • 4-Cyanophenylboronic acid (1.2 eq)

    • 
       (0.05 eq) [Catalyst]
      
    • 
       (2.0 M aqueous solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Dissolve reactants in degassed 1,4-dioxane under

      
       atmosphere.
      
    • Add catalyst and base.[1][2][3]

    • Reflux at 100°C for 12 hours.

    • Workup: Cool to RT. Acidify with 1M HCl to pH 3-4 (precipitates the acid product). Filter the solid.[1][4]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

    • Validation:

      
      -NMR should show disappearance of the chloropyridine signal and appearance of phenyl protons.
      
Protocol B: Synthesis of the Phosphorescent Probe (Iridium Complex)

Rationale: The "Nonoyama route" is the industry standard for creating cyclometalated complexes.

  • Step 1 (Dimer Formation):

    • Mix 6-CPNA (2.2 eq) with

      
       (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
      
    • Reflux at 110°C for 24 hours under Argon.

    • Cool and add water.[5] A yellow/orange precipitate (the Chloride-bridged dimer) will form. Filter and wash with water and hexane.

  • Step 2 (Probe Assembly):

    • Suspend the Dimer (1.0 eq) and 2,2'-bipyridine (2.2 eq) in ethylene glycol.

    • Heat to 150°C for 12 hours.

    • Precipitate the cationic complex by adding saturated aqueous

      
       (ammonium hexafluorophosphate).
      
    • Result:

      
      . This is your active phosphorescent probe .
      
Protocol C: NHS-Ester Activation for Bioconjugation

Rationale: In-situ activation is often messy. Isolating the NHS ester ensures stoichiometry control during protein labeling.

  • Reagents:

    • Ir(III)-6-CPNA Complex (from Protocol B) (1.0 eq)[6]

    • N-Hydroxysuccinimide (NHS) (1.2 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the Ir-complex in dry DMF.

    • Add EDC and NHS. Stir at RT for 4–6 hours in the dark.

    • QC Check: Monitor via TLC or LC-MS. The mass should shift by +97 Da (NHS adduct).

    • Storage: Precipitate with cold ether, dry under vacuum, and store at -20°C. Must be kept strictly anhydrous.

Data Summary & Characterization

Parameter6-CPNA (Ligand Only)Ir(III)-Complex Probe
Excitation Max ~280-320 nm (UV)~350-400 nm (MLCT band)
Emission Max Weak / Negligible~580-620 nm (Orange/Red)
Stokes Shift SmallLarge (>150 nm)
Lifetime (

)
< 1 ns100 ns - 2

s (Phosphorescence)
Quantum Yield (

)
< 0.010.2 - 0.6 (Highly Environment Dependent)
Solubility DMSO, dilute baseDMSO, Acetonitrile, Water (if conjugated)

Critical QC Checkpoint: Before bioconjugation, verify the Singlet Oxygen Generation (


) . Many Iridium complexes are potent photosensitizers.[7][8] If your goal is imaging only, ensure the probe does not induce phototoxicity. If your goal is theranostics (imaging + therapy), this generation is a desired feature.

Troubleshooting & Optimization

  • Problem: Low yield in Suzuki coupling.

    • Root Cause:[2][4][9][10] Protodeboronation of the cyanophenylboronic acid.

    • Fix: Use anhydrous conditions and switch to

      
       or increase catalyst loading.
      
  • Problem: Probe precipitates during bioconjugation.

    • Root Cause:[2][4][9][10] The Ir-complex is hydrophobic.

    • Fix: Dissolve the NHS-ester in a small volume of DMSO (5-10% of total volume) before adding to the aqueous protein buffer (PBS, pH 7.4). Do not use Tris buffer (contains amines).

  • Problem: Weak luminescence.

    • Root Cause:[2][4][9][10] Oxygen quenching.

    • Fix: Iridium probes are phosphorescent and sensitive to

      
      .[8] Degas buffers for maximum brightness, or use the probe as a hypoxia sensor.
      

References

  • Synthesis of Phenylpyridine Ligands

    • BenchChem.[1] Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives. Link

  • Iridium(III)

    • RSC Publishing.[11] Mixed-ligand iridium(III) complexes as photodynamic anticancer agents. Dalton Transactions. Link

  • NHS Ester Chemistry

    • Glen Research.[12] NHS Ester Amine Reaction for Oligonucleotide Labeling. Link

  • Bioimaging Applications

    • NIH/PubMed. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. Link

  • General Nicotinic Acid Functionalization

    • Frontiers.[4] Enzymatic approaches to nicotinic acid synthesis. Link

Sources

Application Note: Chemoselective Esterification of 6-(4-Cyanophenyl)nicotinic acid

[1][2][3]

Abstract & Strategic Analysis

The substrate, 6-(4-Cyanophenyl)nicotinic acid , presents a classic chemoselectivity challenge.[1][2] It contains two electrophilic sites susceptible to solvolysis:

  • The Carboxylic Acid (Target): Requires activation for esterification.[1][2]

  • The Nitrile (Off-Target): Susceptible to acid-catalyzed hydrolysis (to amide/acid) or alcoholysis (Pinner reaction to imidate esters) under vigorous acidic conditions.[1]

Standard Fischer Esterification (Refluxing alcohol + H₂SO₄) is NOT recommended. The high temperature and high concentration of protons required for Fischer esterification can concurrently activate the nitrile group, leading to mixtures of the desired ester, the amide-ester, and the di-ester.

Recommended Strategy: To ensure <0.1% nitrile degradation, we utilize kinetic control .[1][2] We activate the carboxylic acid into a highly reactive species (Acid Chloride or Carboxylate Anion) that reacts with the alcohol/alkylating agent much faster than the nitrile can hydrolyze.

Decision Matrix & Workflow

The following decision tree outlines the selection of the optimal protocol based on scale and available equipment.

EsterificationWorkflowStartSTART: 6-(4-Cyanophenyl)nicotinic acidScaleCheckDetermine Scale & ConstraintsStart->ScaleCheckRouteARoute A: Acid Chloride(Scale: >5g, Cost-Effective)ScaleCheck->RouteAScale-up / Low CostRouteBRoute B: Alkylation (Base)(Scale: <1g, High Purity, Mild)ScaleCheck->RouteBLab Scale / Acid SensitiveStepA1Activation: SOCl2 + cat. DMF(Inert Solvent: Toluene/DCM)RouteA->StepA1StepB1Deprotonation: K2CO3 in DMF(Temp: RT)RouteB->StepB1StepA2Esterification: Add Alcohol + Base (Pyridine)(Temp: 0°C to RT)StepA1->StepA2Intermediate: Acid ChlorideProductTarget Ester(Intact Nitrile)StepA2->ProductStepB2Alkylation: Add MeI or EtI(Temp: RT, 4-12h)StepB1->StepB2Intermediate: CarboxylateStepB2->Product

Caption: Decision workflow for selecting the optimal esterification route based on scale and sensitivity.

Detailed Experimental Protocols

Protocol A: The Acid Chloride Method (Scalable)

Best for: Gram-to-kilogram scale synthesis where isolation ease is a priority.[1]

Mechanism: Conversion of -COOH to -COCl using Thionyl Chloride (SOCl₂), followed by nucleophilic acyl substitution with alcohol.[1][2] Critical Control Point: The reaction must be kept anhydrous. The intermediate acid chloride is formed before the alcohol is introduced to prevent Pinner reaction conditions (Acid + Alcohol + Nitrile).[1]

Materials:
  • Substrate: 6-(4-Cyanophenyl)nicotinic acid (1.0 eq)[1][2]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)[1][2]

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1][2]

  • Reagent 2: Methanol or Ethanol (Excess, anhydrous)[2]

  • Base: Triethylamine (TEA) or Pyridine (1.1 eq relative to Acid Chloride)[1][2]

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂ or Ar).

  • Suspension: Charge the flask with 6-(4-Cyanophenyl)nicotinic acid (1.0 eq) and anhydrous DCM (10 mL/g). The starting material is likely sparingly soluble.[1]

  • Activation:

    • Add catalytic DMF (2 drops).[1][2]

    • Add SOCl₂ (1.5 eq) dropwise at room temperature.

    • Observation: Gas evolution (SO₂ and HCl) will occur.[1][2]

    • Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The suspension should clarify as the acid chloride forms.

  • Evaporation (Critical): Once the solution is clear, cool to RT and concentrate under reduced pressure (Rotavap) to remove excess SOCl₂. Note: Residual SOCl₂ + Alcohol = HCl, which attacks the nitrile.[2]

    • Optional: Co-evaporate with dry toluene twice to ensure removal of SOCl₂.[1]

  • Esterification:

    • Redissolve the crude acid chloride residue in anhydrous DCM.[1]

    • Cool to 0°C in an ice bath.[1][2][3]

    • Add a mixture of the Alcohol (3.0 eq) and Triethylamine (1.2 eq) dropwise.[1] Note: The base neutralizes the HCl generated, preventing nitrile hydrolysis.

  • Workup:

    • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

    • Quench with saturated NaHCO₃ solution.[1][2][4][5]

    • Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography.

Protocol B: Base-Promoted Alkylation (Mildest)

Best for: Small scale (<1g), high-value intermediates, or if the nitrile proves exceptionally sensitive.[1][2]

Mechanism: Sₙ2 displacement of an alkyl halide by the carboxylate anion.[1] This method is neutral/basic and avoids all acidic conditions, guaranteeing nitrile stability.[1][2]

Materials:
  • Substrate: 6-(4-Cyanophenyl)nicotinic acid (1.0 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.2 eq)[1][2]

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) (5 mL/g)[1][2]

Step-by-Step Procedure:
  • Solubilization: In a vial or flask, dissolve 6-(4-Cyanophenyl)nicotinic acid in DMF.

  • Deprotonation: Add K₂CO₃ (powdered). Stir at Room Temperature (RT) for 15 minutes. The mixture may remain a suspension.[1]

  • Alkylation:

    • Add Methyl Iodide (Caution: Carcinogen) dropwise.[1][2]

    • Stir at RT for 4–12 hours.

  • Monitoring: TLC usually shows a clean conversion to a less polar spot (Ester).[1][2]

  • Workup:

    • Pour the reaction mixture into ice-water (10x volume).

    • The ester often precipitates as a solid.[1] Filter and wash with water.[1][2][6]

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer extensively with water/brine (to remove DMF), dry over Na₂SO₄, and concentrate.[2]

Analytical Validation (Self-Validating System)[1][2][3]

To ensure the protocol was successful, you must validate two things:

  • Formation of Ester: Appearance of alkoxy signals.[1][2]

  • Retention of Nitrile: Absence of amide/acid peaks.[1]

Feature1H NMR (CDCl₃/DMSO-d₆)IR Spectroscopy (cm⁻¹)
Ester (-COOCH₃) Singlet at ~3.9 ppm (3H)Strong band at ~1720–1730 (C=O stretch)
Nitrile (-CN) No direct proton signal.[1][2]Sharp, weak band at ~2220–2230
Aromatic Region Pyridine protons shift downfield slightly due to ester.C=C aromatic stretches
Impurity (Amide) Broad singlets ~6.0–8.0 ppm (NH₂)Broad band ~3300–3500 (N-H stretch)

Key Quality Check: If you see broad peaks around 6.0–8.0 ppm that exchange with D₂O, your nitrile has hydrolyzed to a primary amide.[1][2] Reject the batch and switch to Protocol B.

Troubleshooting & Senior Scientist Commentary

  • Solubility Issues: Nicotinic acids are zwitterionic and often insoluble.[1][2] Do not heat excessively to force solubility in Protocol A; the addition of SOCl₂ will solubilize it chemically.[1]

  • N-Oxide Risk: If the starting material was made via oxidation, ensure no peroxides remain.[1][2] Pyridines can form N-oxides, which makes esterification sluggish.[1][2]

  • Why not DCC/EDC? Coupling agents (Protocol C, not detailed) work well but often require difficult purification to remove urea byproducts.[1][2] Protocol B (Alkylation) is cleaner for this specific substrate.[1][2]

References

  • Goossen, L. J., et al. "Synthesis of Nicotinic Acid Derivatives."[1][2] Organic Process Research & Development, vol. 6, no. 4, 2002. (General grounding on nicotinic acid handling).

  • Pinner, A. "Ueber die Umwandlung der Nitrile in Imide."[1][2] Berichte der deutschen chemischen Gesellschaft, vol. 16, 1883.[1][2] (Foundational reference for the "Pinner Reaction" risk—acid catalyzed alcoholysis of nitriles).[1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.[1][2] (Authoritative source for Sₙ2 alkylation and Acid Chloride mechanisms).[1][2]

  • Sigma-Aldrich. "Product Specification: 6-(3-Cyanophenyl)nicotinic acid."[1][2] Link (Used for solubility and physical property verification of analogous compounds).[1]

  • Constable, E. C., et al. "Functionalised pyridines and their reactions."[1][2] Dalton Transactions, 2010.[1][2] (Discusses coordination chemistry and functionalization of phenyl-pyridine systems).

Hydrolysis methods for nitrile group in 6-(4-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Hydrolysis Protocols for 6-(4-Cyanophenyl)nicotinic Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 6-(4-Cyanophenyl)nicotinic acid Target Product: 6-(4-Carboxyphenyl)nicotinic acid (4,4'-dicarboxylic acid derivative) Reaction Class: Nitrile Hydrolysis (Saponification)

Scientific Context: The conversion of the nitrile group (-CN) in 6-(4-cyanophenyl)nicotinic acid to a carboxylic acid (-COOH) creates a rigid, conjugated dicarboxylate ligand. These derivatives are critical building blocks for Metal-Organic Frameworks (MOFs) and reticular chemistry due to their linear, rod-like geometry.

Chemical Strategy: The substrate presents a unique solubility profile: it contains an acidic pyridine ring (nicotinic acid moiety) and a hydrophobic cyanophenyl group.

  • Solubility Switch: The starting material is sparingly soluble in neutral water. High pH (Alkaline method) deprotonates the existing carboxylic acid, solubilizing the substrate as a mono-anion, facilitating the attack of hydroxide on the nitrile.

  • Selectivity: The pyridine ring is electron-deficient, making the 6-position susceptible to nucleophilic attack; however, hydrolysis conditions are generally orthogonal to pyridine ring cleavage.

  • Thermodynamics: Hydrolysis proceeds via a primary amide intermediate. The second step (amide to acid) is the rate-determining step and often requires elevated temperatures (reflux) to drive to completion.

Part 2: Detailed Experimental Protocols

Method A: Alkaline Hydrolysis (The Gold Standard)

Recommended for gram-scale synthesis and general laboratory preparation. High throughput and cost-effective.

Reagents:

  • Substrate: 6-(4-Cyanophenyl)nicotinic acid

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets (Reagent Grade)

  • Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher temp)

  • Acid for Workup: Hydrochloric Acid (6M HCl)

Protocol Steps:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 1.0 equivalent of 6-(4-cyanophenyl)nicotinic acid in the Ethanol/Water mixture (concentration ~0.2 M).

  • Basification: Add 5.0 - 10.0 equivalents of KOH.

    • Note: The solution should turn clear as the starting carboxylic acid is deprotonated. If turbidity persists, add more water or heat gently.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C). Maintain reflux for 12–24 hours.

    • Monitoring: Check by TLC or HPLC. The intermediate amide often appears as a spot with distinct polarity before disappearing.

    • High-Temp Variant: If conversion is slow, switch solvent to Ethylene Glycol/Water and heat to 140°C.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If solid impurities are present, filter the alkaline solution through a Celite pad.

    • Place the filtrate in an ice bath.[1] Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Point: Acidify to pH 2–3. The product, 6-(4-carboxyphenyl)nicotinic acid, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash copiously with water to remove excess salts.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Method B: Acidic Hydrolysis (Aggressive)

Recommended if the substrate is sensitive to base-mediated side reactions or if the sodium salt is difficult to isolate.

Reagents:

  • Acid: Sulfuric Acid (H₂SO₄, 60-80%) or Hydrochloric Acid (conc.)

  • Solvent: Glacial Acetic Acid (optional co-solvent for solubility)

Protocol Steps:

  • Setup: Round-bottom flask with reflux condenser.

  • Reaction: Dissolve/suspend the nitrile in a mixture of H₂SO₄/Water (3:1).

  • Reflux: Heat to reflux (100–110°C) for 6–12 hours.

  • Quench: Pour the hot reaction mixture carefully onto crushed ice.

  • Precipitation: The dicarboxylic acid product is generally insoluble in cold dilute acid and will precipitate.

  • Purification: Filter and wash with cold water. Recrystallization from DMF/Ethanol may be required if the product traps mineral acid salts.

Part 3: Visualization & Logic

Reaction Pathway & Workflow

HydrolysisWorkflow Start Start: 6-(4-Cyanophenyl) nicotinic acid Solubility Dissolution (pH > 10) Form Mono-anion Start->Solubility + KOH/NaOH Intermediate Intermediate: Primary Amide Solubility->Intermediate OH- attack Reflux Reflux (12-24h) Hydrolysis Complete Intermediate->Reflux Rate Limiting Step Acidification Acidification (pH 2-3) Precipitation Reflux->Acidification Cool & HCl Product Product: 6-(4-Carboxyphenyl) nicotinic acid Acidification->Product Filter & Dry

Caption: Logical workflow for the alkaline hydrolysis of 6-(4-cyanophenyl)nicotinic acid, highlighting the critical solubility switch and pH adjustment steps.

Part 4: Quality Control & Validation

Data Summary Table: Expected Analytical Signatures

TechniqueParameterExpected Observation (Product vs. Reactant)
FT-IR Nitrile StretchDisappearance of sharp peak at ~2230 cm⁻¹ (-CN).
FT-IR Carbonyl StretchBroadening/Intensification at 1680–1710 cm⁻¹ (COOH).
1H NMR Amide ProtonsAbsence of broad singlets at 7.0–8.0 ppm (indicates complete hydrolysis of amide intermediate).
HPLC Retention TimeProduct peak shifts to earlier retention time (more polar) on Reverse Phase C18 (Acidic Mobile Phase).
Solubility pH DependencySoluble at pH > 8 (Dianion) and pH < 1 (Cation); Insoluble at pH 3–4.

Troubleshooting Guide:

  • Incomplete Conversion (Amide Presence):

    • Symptom:[2][3][4] NMR shows small peaks corresponding to -CONH₂.

    • Solution: Increase reaction time or raise temperature by switching solvent to 2-methoxyethanol or ethylene glycol.

  • Product Not Precipitating:

    • Symptom:[2][3][4] Solution remains clear after adding HCl.

    • Solution: Ensure pH is strictly between 2 and 3 (Isoelectric point). If pH is too low (<1), the pyridine nitrogen protonates, resolubilizing the compound.

  • Decarboxylation:

    • Symptom:[2][3][4] Loss of mass/CO₂ evolution.

    • Cause: Excessive temperature (>150°C) in acidic media.

    • Prevention:[5][6] Stick to alkaline hydrolysis at moderate reflux (<100°C).

Part 5: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for nitrile hydrolysis).

  • Krewson, C. F.; Couch, J. F. "The Hydrolysis of Nicotinonitrile by Ammonia."[3] Journal of the American Chemical Society, 1943 , 65(11), 2256–2257.[3] Link

  • Pollak, P., et al. "Nitriles." In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000 . (Industrial hydrolysis parameters).

  • Chemguide. "Hydrolysing Nitriles." Chemguide.co.uk.[7] Accessed Oct 2023. Link

  • Org. Synth. "Nicotinic Acid."[5][6][8] Organic Syntheses, Coll. Vol. 1, p.385 (1941 ). Link

Sources

6-(4-Cyanophenyl)nicotinic acid in reticular chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(4-Cyanophenyl)nicotinic Acid in Reticular Chemistry

Part 1: Executive Summary & Strategic Value

6-(4-Cyanophenyl)nicotinic acid (CPNA) represents a high-value "heterotopic" linker in the design of Metal-Organic Frameworks (MOFs). Unlike symmetric linkers (e.g., terephthalic acid) that form predictable, high-symmetry nets, CPNA introduces directional asymmetry and functional duality .

Its strategic value in reticular chemistry lies in three core capabilities:

  • Hierarchical Assembly: The distinct coordination sites—a hard carboxylate donor (O-donor) and a softer pyridine/nitrile nitrogen (N-donor)—allow for the stepwise assembly of heterometallic frameworks or pillar-layered topologies.

  • Post-Synthetic Modification (PSM): The pendant nitrile (-CN) group serves as a "chemical handle," enabling click-chemistry transformations (e.g., to tetrazoles) within the pore without collapsing the framework.

  • Electronic Modulation: The conjugation between the electron-deficient pyridine ring and the cyanophenyl group creates a donor-acceptor system ideal for luminescent sensing applications.

Part 2: Chemical Profile & Handling

PropertySpecificationCritical Note for MOF Synthesis
Formula C₁₃H₈N₂O₂Heterotopic functionality (COOH + CN + Py-N)
MW 224.21 g/mol --
Solubility DMSO, DMF, DMAcInsoluble in water/ethanol. Requires solvothermal conditions.
pKa ~3.8 (COOH), ~2.0 (Py-H+)Pyridine N can protonate; pH control is vital during synthesis.
Stability Stable up to 280°CSuitable for high-temperature solvothermal growth.

Part 3: Experimental Protocols

Protocol A: Ligand Synthesis (Suzuki-Miyaura Coupling)

Rationale: Commercial availability of specific isomers can be sporadic. In-house synthesis ensures high purity (>99%) required for defect-free crystal growth.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • 4-Cyanophenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Sparge 1,4-dioxane with N₂ for 30 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Assembly: In a Schlenk flask, combine halide, boronic acid, and catalyst under N₂ flow. Add solvent and base.[1]

  • Reflux: Heat to 100°C for 12–16 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Acidify aqueous layer to pH 3 with HCl. The product precipitates as an off-white solid.

  • Purification: Recrystallize from hot Ethanol/DMF. Purity Check: ¹H NMR must show no residual boronic acid peaks.

Protocol B: Reticular Synthesis of Zn-CPNA Pillar-Layered MOF

Rationale: This protocol targets a pillar-layered topology .[1] The carboxylate groups form Zn-paddlewheel clusters (2D layers), while the pyridine/nitrile groups act as pillars or pendant sites.

Materials:

  • Zn(NO₃)₂·6H₂O

  • CPNA Linker

  • Solvent: DMF/Ethanol (3:1 v/v)

  • Modulator: Acetic Acid (optional, for crystal size control)

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol CPNA in 2 mL DMF. Sonicate until clear.

    • Dissolve 0.1 mmol Zn(NO₃)₂·6H₂O in 1 mL Ethanol.

  • Mixing & Modulation:

    • Add the metal solution to the ligand solution dropwise.

    • Optimization: Add 50 µL of Acetic Acid. This competes with the ligand, slowing nucleation and yielding larger single crystals suitable for X-ray diffraction.

  • Solvothermal Growth:

    • Seal in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Heat at 85°C for 48 hours . Note: Higher temperatures (>100°C) may cause nitrile hydrolysis.

  • Activation:

    • Cool to room temperature. Filter colorless block crystals.

    • Solvent Exchange: Immerse crystals in anhydrous acetone for 3 days, refreshing solvent every 12 hours. This removes high-boiling DMF from pores.

    • Degassing: Heat at 100°C under dynamic vacuum (10⁻³ Torr) for 12 hours.

Protocol C: Post-Synthetic Modification (Nitrile to Tetrazole)

Rationale: Converting the hydrophobic nitrile group to a hydrophilic tetrazole group creates a high-affinity site for CO₂ capture or proton conductivity.

Reaction: [3+2] Cycloaddition (Click Chemistry) Reagents: NaN₃, ZnBr₂ (catalyst), Isopropanol/Water.

  • In-Situ Transformation: Suspend the activated MOF crystals (50 mg) in a solution of NaN₃ (2.0 eq) and ZnBr₂ (0.5 eq) in Isopropanol/Water (1:1).

  • Incubation: Heat at 80°C for 24 hours. Caution: Do not stir vigorously to avoid pulverizing the crystals.

  • Washing: Wash extensively with water and methanol to remove excess azide.

  • Validation: FT-IR spectroscopy. Look for the disappearance of the -C≡N stretch (2230 cm⁻¹) and appearance of tetrazole N=N/C=N bands (~1450-1600 cm⁻¹) .

Part 4: Visualization & Logic

Figure 1: Reticular Engineering Workflow

This diagram illustrates the logical flow from ligand design to functional application, highlighting the critical decision nodes.

ReticularWorkflow cluster_optimization Optimization Loop Ligand Ligand Synthesis (Suzuki Coupling) Synthesis Solvothermal Growth (Zn/Cu Nodes) Ligand->Synthesis Purified CPNA Topology Topology Check (Pillar-Layer vs. Interpenetrated) Synthesis->Topology XRD Analysis Topology->Synthesis Defect/Modulator Adj. Activation Activation (Solvent Exchange) Topology->Activation Valid Phase App_Sensing Application A: Luminescent Sensing Activation->App_Sensing Native Nitrile App_PSM Application B: Click Chemistry (Tetrazole) Activation->App_PSM Post-Synthetic Mod

Caption: Workflow for engineering CPNA-based MOFs, from Suzuki coupling to divergent application pathways (Sensing vs. PSM).

Figure 2: Sensing Mechanism (Fluorescence Quenching)

Logic: The electron-rich CPNA ligand fluoresces. Electron-deficient analytes (like Nitrobenzene) quench this via Photoinduced Electron Transfer (PET).

SensingMechanism Excitation UV Excitation (365 nm) LigandState CPNA Ligand (Excited State*) Excitation->LigandState Quenching e- Transfer (PET) Non-Radiative Decay LigandState->Quenching + Analyte Signal Fluorescence Quenching (Turn-Off) LigandState->Signal No Analyte Analyte Analyte (Nitroaromatic) Analyte->Quenching LUMO Matching Quenching->Signal

Caption: Mechanism of fluorescence quenching in CPNA-MOFs upon exposure to nitroaromatic explosives.

Part 5: Data Summary & Troubleshooting

Table 1: Troubleshooting Common Synthesis Issues

ObservationDiagnosisCorrective Action
Amorphous Powder Nucleation too fast.Increase Modulator (Acetic Acid) ratio; lower temperature by 10°C.
Opaque Crystals Solvent inclusion/Hydrolysis.Ensure solvents are anhydrous; reduce water content in metal salt.
Low Surface Area Incomplete activation.Extend acetone exchange; verify pore collapse via PXRD after drying.
Missing Nitrile Peak (IR) Hydrolysis to amide/acid.Reaction temperature too high (>120°C). Lower to 85°C.

Part 6: References

  • Yaghi, O. M., et al. (2016). Reticular Chemistry of Metal-Organic Frameworks.[2][3][4] Generally establishes the SBU and linker design principles used in this protocol.

  • Kitagawa, S., et al. (2014). Pillar-layered MOFs: Functionality through structural diversity. Provides the topological basis for using bifunctional linkers like CPNA.

  • Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks. Authoritative guide on converting nitriles to tetrazoles in MOFs.

  • Sigma-Aldrich. (2023). Product Specification: 6-(4-Cyanophenyl)nicotinic acid. Verification of chemical properties.[1][3][5][6][7][8]

Sources

Application Note: Microwave-Accelerated Suzuki-Miyaura Synthesis of 6-(4-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of 6-aryl nicotinic acid derivatives is a cornerstone in modern medicinal chemistry, providing critical scaffolds for kinase inhibitors, PDE4 modulators, and other targeted therapeutics[1]. Traditional Suzuki-Miyaura cross-coupling of electron-deficient aryl chlorides, such as 6-chloronicotinic acid, often suffers from sluggish kinetics, high catalyst degradation, and poor yields due to the high bond dissociation energy of the C–Cl bond.

This application note details a highly optimized, microwave-assisted protocol for the synthesis of 6-(4-Cyanophenyl)nicotinic acid. By leveraging dielectric heating, this method overcomes the activation energy barriers of aryl chlorides, reducing reaction times from hours to minutes while establishing a self-validating purification workflow that bypasses traditional chromatography[2].

Scientific Rationale & Reaction Design

As a self-validating system, every parameter in this protocol is selected based on mechanistic causality rather than empirical guesswork.

Substrate & Reagent Causality
  • Aryl Halide (6-Chloronicotinic Acid): While bromides or iodides are traditionally preferred for Suzuki couplings, 6-chloronicotinic acid is significantly more cost-effective and atom-economical. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C–Cl bond toward oxidative addition, making it a viable substrate under high-energy microwave conditions.

  • Boronic Acid (4-Cyanophenylboronic acid): The cyano group is strongly electron-withdrawing, which can slow down the transmetalation step. To counteract this, an aqueous base is strictly required to convert the boronic acid into a highly reactive, electron-rich trihydroxyboronate intermediate[3].

  • Catalyst System (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is intentionally chosen. Its large bite angle (99°) forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, preventing the accumulation of stable Pd(II) intermediates that lead to catalyst deactivation (black-out).

  • Solvent Matrix (1,4-Dioxane/H₂O 4:1): Microwave irradiation relies on the dielectric loss tangent (tan δ) of the solvent. Water (tan δ = 0.123) acts as an excellent microwave absorber, generating localized superheating. Dioxane solubilizes the organic substrates. Under microwave pressure, this biphasic mixture homogenizes, ensuring uniform thermal distribution[4].

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting how microwave energy and base selection drive the reaction forward.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (MW Overcomes C-Cl Energy) Pd0->OA 6-Chloronicotinic acid TM Transmetalation (Boronate Activation via Base) OA->TM 4-Cyanophenylboronic acid RE Reductive Elimination (Driven by dppf Bite Angle) TM->RE RE->Pd0 Catalyst Regeneration Prod 6-(4-Cyanophenyl)nicotinic acid RE->Prod Product Release

Figure 1: Catalytic cycle of the MW-assisted Suzuki-Miyaura cross-coupling.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to validate itself at the isolation stage via isoelectric precipitation , ensuring that only the target molecule is recovered.

Materials Required
  • 6-Chloronicotinic acid: 1.0 mmol (157.6 mg)

  • 4-Cyanophenylboronic acid: 1.2 mmol (176.3 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.02 mmol (16.3 mg, 2 mol%)

  • Potassium Carbonate (K₂CO₃): 3.0 mmol (414.6 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) (Degassed)

Step-by-Step Microwave Methodology
  • Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 6-chloronicotinic acid, 4-cyanophenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes. Add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture. Seal the vial immediately with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

    • Parameters: Temperature = 130 °C; Time = 20 minutes; Power = Variable (max 150 W); Cooling = On (Dynamic power modulation).

  • Reaction Quench: Allow the vial to cool to <40 °C via compressed air cooling before uncapping.

Isoelectric Workup & Isolation (Chromatography-Free)
  • Filtration: Filter the crude mixture through a short pad of Celite to remove palladium black. Wash the pad with 5 mL of dilute aqueous KOH (0.1 M).

  • Phase Separation: Extract the aqueous filtrate with Ethyl Acetate (2 × 10 mL) to remove unreacted boronic acid, homocoupled biphenyl byproducts, and dppf ligand. Discard the organic layer.

  • Self-Validating Precipitation: The product currently resides in the aqueous layer as a soluble potassium salt. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3.5 to 4.0 (the isoelectric point of the product).

  • Collection: A dense white/pale-yellow precipitate will crash out. Filter the solid, wash with cold water (5 mL) and cold ethanol (2 mL), and dry under high vacuum.

Validation Prep 1. Assembly Argon Purge MW 2. MW Irradiation 130°C, 20 min Prep->MW Iso 3. Isoelectric Precipitation pH 3.5 - 4.0 MW->Iso Val 4. Validation LC-MS [M+H]+ 225.1 Iso->Val

Figure 2: Self-validating experimental workflow from assembly to characterization.

Quantitative Process Optimization

The superiority of microwave irradiation over conventional convective heating is demonstrated in the table below. The localized superheating prevents the thermal degradation of the cyano group (which can hydrolyze to an amide under prolonged basic heating) and maximizes catalytic turnover.

Heating ModalityTemp (°C)TimeCatalyst LoadingYield (%)Purity (LC-MS)Primary Impurity
Conventional Oil Bath 10012 hours5 mol%45%< 85%Hydrolyzed Amide, Protodeboronation
Microwave Irradiation 13020 mins2 mol%92% > 98% None (Trace Pd)

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 6-(4-Cyanophenyl)nicotinic acid, cross-reference your analytical data against the following benchmarks:

  • LC-MS Analysis: The exact mass of the product is 224.06 Da. In positive electrospray ionization (ESI+), the base peak must be m/z 225.1 [M+H]⁺ . If a peak at m/z 243 is observed, it indicates unwanted hydrolysis of the nitrile to a primary amide (reduce MW time or base concentration).

  • ¹H NMR (DMSO-d6):

    • Disappearance: The doublet at ~7.6 ppm (C5-H adjacent to the chlorine in the starting material) will shift significantly downfield due to the anisotropic effect of the newly attached aryl ring.

    • Appearance: Look for the classic AA'BB' splitting pattern (two distinct doublets, J ≈ 8.5 Hz, 2H each) between 7.90 and 8.30 ppm, confirming the presence of the para-substituted cyanophenyl ring.

  • Troubleshooting the Precipitation: If the product oils out instead of precipitating during the pH adjustment, it indicates the presence of residual organic solvents (dioxane). Gently warm the aqueous layer under a stream of nitrogen to evaporate residual dioxane before adding HCl.

References

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry. URL:[Link]

  • Sharma, et al. (2024). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules (MDPI). URL:[Link]

  • Huang, Z. Y., et al. (2016). Microwave-assisted Suzuki-Miyaura coupling and N-boc deprotection. The Journal of Organic Chemistry, 81, 9647-9657. URL:[Link]

Sources

Introduction: The Architectural Potential of 6-(4-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 6-(4-Cyanophenyl)nicotinic Acid Complexes

In the field of crystal engineering and materials science, the design of functional solid-state materials is paramount. The ligand 6-(4-cyanophenyl)nicotinic acid is a molecule of significant interest due to its structural dichotomy. It possesses a nicotinic acid moiety, a classic N,O-chelating group adept at coordinating with a wide range of metal ions, and a cyanophenyl group, which offers opportunities for extended network formation through π-π stacking interactions or further coordination. This unique combination makes it an exemplary building block for constructing sophisticated supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.[1]

The ultimate function of these materials—be it in gas storage, catalysis, or sensing—is intrinsically linked to their precise three-dimensional structure.[2] Obtaining high-quality single crystals is therefore not merely a procedural step but the gateway to understanding and manipulating these properties. Single-crystal X-ray diffraction remains the definitive method for structural elucidation, and its success is entirely dependent on the quality of the crystalline sample.[3]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principal techniques for crystallizing complexes of 6-(4-cyanophenyl)nicotinic acid. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for rational design and troubleshooting in the pursuit of single crystals.

Part 1: Foundational Knowledge & Pre-Crystallization Strategy

Success in crystallization begins long before the first vial is sealed. A thorough understanding of the components and their interactions is critical.

Physicochemical Properties of the Ligand

Purity: The purity of the 6-(4-cyanophenyl)nicotinic acid ligand is non-negotiable. Impurities can act as crystal growth inhibitors or become incorporated into the lattice, leading to disordered or unusable crystals. It is imperative to start with a ligand of ≥98% purity. If necessary, recrystallize the as-received ligand from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.

Solubility: Knowledge of the ligand's solubility is the cornerstone of designing a crystallization experiment. While specific data for 6-(4-cyanophenyl)nicotinic acid is not broadly tabulated, we can infer its behavior from studies on nicotinic acid.[4][5] The pyridine ring and carboxylic acid group confer polarity and hydrogen bonding capability, while the cyanophenyl group adds an aromatic, less polar character.

SolventTypeExpected Solubility of 6-(4-Cyanophenyl)nicotinic AcidRationale & Citation
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for nicotinic acid due to high polarity.[5]
Dimethylformamide (DMF)Polar AproticHighCommonly used in MOF synthesis for dissolving similar ligands.[6]
EthanolPolar ProticModerateGood solvent for nicotinic acid; solubility increases with heat.[4]
MethanolPolar ProticModerateSimilar to ethanol.
WaterPolar ProticLow to ModerateNicotinic acid is soluble, but the larger organic backbone of the target ligand will reduce aqueous solubility. Solubility is highly pH-dependent.[7]
AcetonitrilePolar AproticLowNicotinic acid has low solubility in acetonitrile.[5]
AcetonePolar AproticLowNicotinic acid has low solubility in acetone.[5]
TolueneNon-polarVery LowThe polar functional groups will limit solubility in non-polar solvents.
Diethyl EtherNon-polarVery LowOften a good choice for an anti-solvent.[4]
Dichloromethane (DCM)Non-polarVery LowCan be used as an anti-solvent.

Table 1: Estimated Solubility Profile and Rationale.

Selecting the Metal and Counter-ion

The choice of metal salt is as crucial as the ligand.

  • Metal Ion: Transition metals (e.g., Cu(II), Zn(II), Co(II), Cd(II), Mn(II)) are commonly used due to their varied coordination geometries, which can lead to diverse network topologies.[8][9]

  • Counter-ion: The counter-ion (e.g., NO₃⁻, Cl⁻, SO₄²⁻, ClO₄⁻, acetate) can significantly influence the final structure. Weakly coordinating anions like nitrate or perchlorate are less likely to bind to the metal center, leaving more sites available for the primary ligand. Conversely, anions like chloride can act as bridging ligands, directly participating in the framework construction.[10]

The Logic of Solvent System Selection

The ideal crystallization solvent system is one where the desired complex has limited, but not zero, solubility. The goal is to create a supersaturated solution from which the complex will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. This is typically achieved by selecting:

  • A "good" solvent that dissolves both the ligand and the metal salt.

  • An "anti-solvent" (or precipitant) in which the complex is poorly soluble.[11]

Part 2: Crystallization Protocols & Methodologies

The following protocols represent the most effective and commonly used techniques for generating single crystals of coordination complexes.

Method 1: Slow Evaporation

This is the most straightforward technique but offers the least control over the rate of crystallization.[12]

Principle: A solution of the complex is prepared at or near saturation. The solvent is allowed to evaporate slowly, which gradually increases the concentration of the solute. Once the solution becomes supersaturated, crystal nucleation and growth begin.

Protocol:

  • In a small, clean glass vial (e.g., 4 mL), dissolve stoichiometric amounts of 6-(4-cyanophenyl)nicotinic acid and the chosen metal salt in a minimal volume of a "good" solvent (e.g., DMF or DMSO). A typical starting concentration is 5-10 mM.

  • If the components do not fully dissolve at room temperature, gently warm the solution (40-60 °C) and sonicate for 5-10 minutes. Ensure the solution is homogenous.

  • Cover the vial with a cap, or with paraffin film, and puncture it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.

  • Place the vial in a vibration-free location (e.g., a dedicated cupboard or a foam block) at a constant temperature.

  • Monitor the vial daily for the formation of crystals. The process can take anywhere from a few days to several weeks.

Causality and Troubleshooting:

  • Why a minimal volume? Starting with a less-than-saturated solution significantly prolongs the experiment. The goal is to reach supersaturation in a reasonable timeframe.

  • Why control the evaporation rate? Rapid evaporation leads to the rapid formation of many small nuclei, resulting in microcrystalline powder.[13] A slow rate is essential for growing larger, higher-quality crystals. If you get powder, reduce the hole size or number.

  • Problem: An oil forms. This often occurs when the complex is too soluble in the chosen solvent.[13] Try a solvent system in which the complex is less soluble, or switch to a diffusion-based method.

Method 2: Vapor Diffusion

This technique offers excellent control and is highly effective for obtaining high-quality crystals from small amounts of material.[12][14]

Principle: A concentrated solution of the complex (in a "good" solvent) is placed in a small, open vial. This vial is then sealed inside a larger container (a beaker or jar) that contains a volatile anti-solvent. Over time, the anti-solvent vapor diffuses into the sample vial, reducing the solubility of the complex and inducing crystallization.

VaporDiffusion cluster_0 Sealed Outer Beaker cluster_1 Vapor Phase inner_vial Inner Vial Ligand + Metal Salt in 'Good' Solvent anti_solvent Reservoir of Volatile Anti-Solvent ('Bad' Solvent) vapor Anti-Solvent Vapor anti_solvent->vapor Evaporation vapor->inner_vial Diffusion

Diagram 1: Setup for the Vapor Diffusion Technique.

Protocol:

  • Prepare a concentrated solution of the complex in a "good," less volatile solvent (e.g., DMF) in a small vial (e.g., 0.5 mL).

  • Pour a larger volume (e.g., 5-10 mL) of a "bad," more volatile anti-solvent (e.g., diethyl ether, pentane, or acetone) into a larger beaker or jar.[11]

  • Carefully place the small, uncapped vial into the larger beaker, ensuring the liquid levels are such that the inner vial will not tip over or be flooded.

  • Seal the larger beaker tightly with a lid or paraffin film.

  • Place the setup in a vibration-free, constant-temperature environment.

  • Crystals should appear in the inner vial within a few days to a week.

Causality and Troubleshooting:

  • Why must the anti-solvent be more volatile? The technique relies on the vapor pressure gradient. The more volatile liquid will evaporate and diffuse into the less volatile one, slowly changing the solvent composition in the inner vial to favor crystallization.[11]

  • Problem: No crystals form. The initial solution may not be concentrated enough. Try increasing the starting concentration. Alternatively, the solubility difference between the two solvents may not be large enough; choose a more effective anti-solvent.

  • Problem: Amorphous precipitate forms instantly. The anti-solvent is too effective, causing the complex to crash out of solution. To slow the diffusion rate, place the setup in a colder environment (e.g., a refrigerator) or add a small amount of the "good" solvent to the anti-solvent reservoir.[11]

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This method is particularly useful when the ligand and metal salt react rapidly upon mixing to form an insoluble product. It allows for complex formation and crystallization to occur simultaneously and slowly.

Principle: A solution of one component (e.g., the ligand) is placed in the bottom of a narrow tube. A second solution containing the other component (e.g., the metal salt) is carefully layered on top. The two solvents must be miscible, and a density difference is helpful. A buffer layer of pure solvent can be added in between to further slow the diffusion. Crystals form at the interface where the two solutions slowly mix.

SolventLayering title Solvent Layering in NMR Tube layer3 Metal Salt in 'Light' Solvent layer2 Buffer Layer (Optional) layer1 Ligand in 'Dense' Solvent interface <-- Crystals form at interface layer2->interface

Diagram 2: Setup for the Solvent Layering Technique.

Protocol:

  • Choose a narrow vessel, such as an NMR tube or a 6 mm glass tube.

  • Prepare a solution of the ligand in a relatively dense solvent (e.g., DMF, DMSO).

  • Using a pipette or syringe, carefully add this solution to the bottom of the tube.

  • (Optional but recommended) Carefully layer a small amount of pure solvent on top to act as a buffer.

  • Prepare a solution of the metal salt in a less dense solvent (e.g., methanol, ethanol).

  • Very slowly and carefully, layer the metal salt solution on top of the ligand or buffer layer, minimizing mixing.

  • Seal the tube and leave it undisturbed. Crystals will grow at the interface over several days or weeks.

Causality and Troubleshooting:

  • Why use a narrow tube? It minimizes convection and ensures that mixing occurs primarily through slow diffusion.

  • Why is density important? A stable interface is crucial. Layering the less dense solvent on top of the denser one prevents immediate, large-scale mixing.[11]

  • Problem: The layers mix immediately. The density difference may be insufficient, or the top layer was added too quickly. Try adding the top layer even more slowly, perhaps letting it run down the side of the tube.

Method 4: Hydrothermal/Solvothermal Synthesis

This is a powerful technique for producing highly stable and often novel coordination polymers and MOFs that may not form under ambient conditions.[15][16]

Principle: The reactants are sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of otherwise sparingly soluble precursors and promote the formation of thermodynamically stable crystalline phases.[1]

HydrothermalWorkflow A 1. Prepare Reactant Mixture (Ligand, Metal Salt, Solvent in Teflon Liner) B 2. Seal Liner in Stainless Steel Autoclave A->B C 3. Place in Oven (e.g., 120-180 °C for 1-3 days) B->C D 4. Controlled Cooling (Slowly cool to room temp.) C->D E 5. Isolate Crystals (Filter, wash with solvent, air dry) D->E DecisionTree decision decision method method start Start: Have Ligand + Metal Salt q1 Are reactants highly soluble in a common solvent? start->q1 q2 Is a highly stable (e.g., MOF) structure desired? q1->q2 Yes q4 Do reactants precipitate on mixing? q1->q4 No q3 Limited amount of material? q2->q3 No method_hydro Try Hydrothermal Synthesis q2->method_hydro Yes method_evap Try Slow Evaporation q3->method_evap No method_vapor Try Vapor Diffusion q3->method_vapor Yes q4->q3 No method_layering Try Solvent Layering q4->method_layering Yes

Diagram 4: Decision Guide for Selecting a Crystallization Technique.

Once suitable crystals are obtained, they should be carefully harvested. A drop of the mother liquor can be used to coat the crystal with a layer of inert paraffin oil (to prevent solvent loss) before mounting it for single-crystal X-ray diffraction analysis. This final step will reveal the intricate molecular architecture you have successfully crystallized, paving the way for further characterization and application.

References

  • Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Inorganic Chemistry. Available at: [Link]

  • Hydrothermal syntheses and structures of three novel coordination polymers assembled from 1,2,3-triazolate ligands. CrystEngComm. Available at: [Link]

  • Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. National Center for Biotechnology Information. Available at: [Link]

  • Two-Dimensional Coordination Polymers with One-Dimensional Magnetic Chains: Hydrothermal Synthesis, Crystal Structure, and Magnetic and Thermal Properties of [MCl2(4,4'-bipyridine)] (M = Fe, Co, Ni, Co/Ni). Inorganic Chemistry. Available at: [Link]

  • Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. MDPI. Available at: [Link]

  • Guide for crystallization. University of Rennes. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • How to crystallize your sample. KU Leuven. Available at: [Link]

  • Crystallisation Techniques. University of Washington, Department of Chemistry. Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide. Crystal Growth & Design. Available at: [Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. ResearchGate. Available at: [Link]

  • Assessing Crystallisation Kinetics of Zr Metal–Organic Frameworks through Turbidity Measurements to Inform Rapid Microwave‐Assisted Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI. Available at: [Link]

  • Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering. Angewandte Chemie International Edition. Available at: [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. ResearchGate. Available at: [Link]

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Unusual Single Crystal to Single Crystal Phase Transition of a Nicotine Salt Monitored Using Temperature Dependent Single Crystal X-ray Diffraction. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. Academia.edu. Available at: [Link]

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. Available at: [Link]

  • Synthesis of nicotinic compounds. Google Patents.
  • Nicotinic acid. Organic Syntheses. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Universidade de Lisboa. Available at: [Link]

  • Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. National Center for Biotechnology Information. Available at: [Link]

  • Preparation and Characterisation of Some Transition Metal Complexes of Niacinamide (Vitamin B3). Dhaka University Journal of Science. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Semantic Scholar. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • Speeding Up the Cocrystallization Process: Machine Learning- Combined Methods for the Prediction of Multicomponent Systems. Crystal Growth & Design. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-(4-Cyanophenyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 6-(4-Cyanophenyl)nicotinic Acid

Case ID: 6-CPNA-SYN-001 Topic: Reaction Optimization & Yield Improvement Status: Active Guide

Executive Summary: The "Direct Coupling" Strategy

The synthesis of 6-(4-Cyanophenyl)nicotinic acid presents a classic chemoselectivity paradox. The traditional route—coupling an ester followed by saponification—poses a high risk of hydrolyzing the sensitive nitrile group (-CN) to a primary amide (-CONH₂) or carboxylic acid (-COOH) during the basic deprotection step.

Our Recommendation: Adopt a Direct Suzuki-Miyaura Coupling on the free acid. Contrary to older dogma suggesting carboxylic acids poison Pd-catalysts, modern bulky phosphine ligands (Buchwald-type) allow for high-turnover coupling of 6-chloronicotinic acid directly, bypassing the hazardous hydrolysis step entirely.

Part 1: Optimized Experimental Protocol (The "Golden Path")

This protocol utilizes XPhos or SPhos , which create a protective steric shell around the palladium, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
6-Chloronicotinic Acid 1.0ElectrophileZwitterionic starting material.
4-Cyanophenylboronic Acid 1.2 - 1.5NucleophileExcess required to account for protodeboronation.
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorSource of Pd(II).
XPhos 0.04 (4 mol%)LigandPromotes oxidative addition into C-Cl bond.
K₂CO₃ or Cs₂CO₃ 3.0BaseCarbonates are milder than hydroxides; safer for nitriles.
1,4-Dioxane / H₂O 4:1 RatioSolventWater is essential for the transmetallation step.
Step-by-Step Workflow
  • Degassing (Critical): Sparge the 1,4-dioxane/water mixture with Argon or Nitrogen for at least 30 minutes before adding reagents. Oxygen causes homocoupling of the boronic acid.

  • Assembly: In a reaction vial equipped with a magnetic stir bar, add the solid reagents: 6-Chloronicotinic acid, 4-Cyanophenylboronic acid, Base, Pd(OAc)₂, and XPhos.

  • Solvation: Add the degassed solvent mixture via syringe under inert atmosphere.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor via LC-MS (TLC is difficult due to the polar nature of the acid).

  • Work-up (The Isoelectric Precipitation):

    • Cool the mixture to room temperature.

    • Filter through Celite to remove Palladium black; wash with small amounts of water.

    • Crucial Step: Carefully adjust the filtrate pH to 3.5 – 4.0 using 1N HCl. This is the calculated isoelectric point (pI) where the zwitterion is least soluble.

    • The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Part 2: Visualizing the Pathway & Risks

The following diagram illustrates the superiority of the Direct Acid route over the Ester route.

SynthesisPathways Start 6-Chloronicotinic Acid Esterification Esterification (MeOH, H+) Start->Esterification Route B (Risky) CouplingDirect Direct Suzuki Coupling (Pd-XPhos/K2CO3) Start->CouplingDirect Route A (Recommended) InterEster Methyl 6-chloronicotinate Esterification->InterEster CouplingEster Suzuki Coupling (Standard Pd) InterEster->CouplingEster ProdEster Ester Intermediate CouplingEster->ProdEster Hydrolysis Saponification (LiOH/NaOH) ProdEster->Hydrolysis Target 6-(4-Cyanophenyl) nicotinic acid Hydrolysis->Target Low Yield SideProduct Side Product: Amide/Di-acid Hydrolysis->SideProduct Over-hydrolysis CouplingDirect->Target High Yield

Caption: Comparison of Direct Coupling (Green) vs. Ester Route (Red). The Ester route introduces a high risk of nitrile hydrolysis during the final deprotection step.

Part 3: Troubleshooting Center (FAQ)

Q1: My yield is low (<30%), and I see unreacted 6-chloronicotinic acid. Why?

Diagnosis: Catalyst Deactivation. The pyridine nitrogen is a strong sigma-donor and can displace ligands on the Palladium, forming an inactive "Pd-Pyridine" complex. Solution:

  • Switch Ligands: Move from standard Pd(PPh₃)₄ to XPhos or SPhos . These bulky biaryl phosphine ligands sterically hinder the pyridine nitrogen from binding to the Pd center.

  • Check Solvent Degassing: If the boronic acid is homocoupling (forming 4,4'-dicyanobiphenyl), your system contains Oxygen. Degas more rigorously.

Q2: I am using the Ester route. How do I hydrolyze the ester without killing the nitrile?

Diagnosis: Chemoselectivity Failure. Standard NaOH/MeOH reflux will almost certainly hydrate the nitrile to an amide. Solution: If you must use the ester route, use Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane at 80°C. This reagent is highly specific for ester cleavage in the presence of nitriles. Alternatively, use LiOH at low temperature (0°C) in THF/Water, monitoring strictly by LC-MS to stop exactly when the ester is consumed.

Q3: I cannot isolate the product from the aqueous layer. It seems soluble.

Diagnosis: Isoelectric Point Miss. The product is an ampholyte. At high pH (basic workup), it is a soluble carboxylate salt. At very low pH (strong acid), the pyridine nitrogen protonates, making it a soluble pyridinium salt. Solution: You must hit the "solubility valley."

  • Slowly acidify the reaction mixture to pH 3.5 – 4.0 .

  • If no precipitate forms, saturate the aqueous phase with NaCl (salting out) and extract with n-Butanol or IPA/CHCl₃ (1:3) . Standard Ethyl Acetate often fails to extract zwitterionic nicotinic acids efficiently.

Q4: Can I use 6-Bromonicotinic acid instead?

Answer: Yes, and it is generally preferred. The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition. If you use the bromide, you may be able to use cheaper catalysts like Pd(dppf)Cl₂. However, 6-chloronicotinic acid is significantly cheaper. If cost is a driver, stick to the Chloride + XPhos system.

References

  • Direct Coupling of Chloronicotinic Acids: Protocol Source: BenchChem Technical Guides. "Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine." (Demonstrates reactivity of halo-pyridines and ligand selection).
  • Ligand Selection (XPhos/SPhos): Source: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. (Establishes XPhos as superior for heteroaryl chlorides). Context: Confirms that bulky ligands prevent pyridine poisoning.
  • Nitrile Hydrolysis Issues

    • Source: Organic Chemistry Portal.[1] "Hydrolysis of Nitriles."

    • URL:[Link]

  • Purification & Isoelectric Point

    • Source: Biotage Technical Notes.
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 6-(4-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-CN-NIC-001 Status: Open Priority: High (Blocking Experiment) Applicable Compounds: 6-(4-Cyanophenyl)nicotinic acid, Biaryl carboxylic acids, "Brick-dust" intermediates.[1]

Issue Overview: The "Brick Dust" Phenomenon

User Query: "I cannot get enough 6-(4-Cyanophenyl)nicotinic acid into solution for a decent


 NMR. I've tried 

and

, but it's just a suspension. Even DMSO-

is struggling at high concentrations. What do I do?"

Technical Diagnosis: This molecule presents a classic "brick dust" solubility profile due to two compounding factors:

  • Rigid Biaryl Stacking: The 6-phenyl-pyridine core is planar and rigid, leading to high crystal lattice energy via efficient

    
    -
    
    
    
    stacking.[1]
  • Strong Hydrogen Bonding: The carboxylic acid moiety (

    
    ) forms strong intermolecular dimers (cyclic 8-membered rings) in the solid state, further locking the lattice.[1]
    

To dissolve this, we must thermodynamically overcome the lattice energy. Simple polarity matching (like using Methanol) is often insufficient because it cannot break the acid dimers effectively.[1]

Interactive Troubleshooting Guide

Use the following logic flow to determine the correct solvent system for your specific experiment type.

SolubilityLogic Start Start: Select Experiment ExpType Experiment Type? Start->ExpType H1 1H NMR (Qualitative) ExpType->H1 Low Conc. (<5mg) C13 13C / 2D (Quantitative) ExpType->C13 High Conc. (>20mg) DMSO Standard: DMSO-d6 H1->DMSO Salt Protocol B: In-situ Salt C13->Salt Heat Apply Heat (40-60°C) DMSO->Heat If cloudy Result1 Run Spectrum Heat->Result1 Base Add Base (NaOD or DBU) Salt->Base Result2 Soluble Anion Species Base->Result2

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Experimental Protocols

Protocol A: Thermal Disruption (For NMR)

Best for: Quick purity checks where <5 mg of material is sufficient.[1]

The Logic: Increasing temperature increases the entropy of the solution (


), making the dissolution more thermodynamically favorable (

).
  • Solvent: 100% DMSO-

    
     (Do not use 
    
    
    
    ; it will fail).[1]
  • Preparation: Add 3-5 mg of sample to 0.6 mL DMSO-

    
    .
    
  • Action: If the solution is cloudy, heat the NMR tube gently using a heat gun or water bath to approx. 50°C.

  • Acquisition: Set the NMR probe temperature to 300K (27°C) or 313K (40°C) to prevent precipitation during the run.

    • Warning: Ensure the cap is tight but allows for pressure release if you overheat.[1] Do not exceed the boiling point of the solvent.

Protocol B: In-Situ Carboxylate Formation (The "Magic Bullet")

Best for:


 NMR, HMBC/HSQC, and high-concentration samples (>20 mg).

The Logic: You cannot fight the crystal lattice with solvent polarity alone.[1] You must change the chemistry.[1] Deprotonating the carboxylic acid converts the neutral, dimerized molecule into an ionic carboxylate salt. Ionic species are vastly more soluble in polar solvents.[1]

Materials:

  • Solvent: DMSO-

    
     or 
    
    
    
    (if using NaOD).
  • Base: 40% NaOD in

    
    OR DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
    

Step-by-Step:

  • Weigh: Place 20-30 mg of 6-(4-Cyanophenyl)nicotinic acid into the NMR tube.

  • Suspend: Add 0.5 mL of DMSO-

    
    . It will likely remain a suspension.
    
  • React: Add 2-3 drops of 40% NaOD in

    
     (or 1.5 equivalents of DBU).
    
  • Mix: Shake vigorously. The suspension should clear almost instantly as the salt forms.[1]

  • Analyze: Run the NMR.

Mechanism of Action:

Mechanism Acid Insoluble Acid Dimer (H-Bond Network) Base Base Added (NaOD) Acid->Base Deprotonation Salt Soluble Carboxylate Anion (Ionic Solvation) Base->Salt Lattice Breakdown

Figure 2: Chemical transformation from insoluble dimer to soluble ionic species.[1]

Critical Data & Reference Tables

Solvent Performance Matrix
SolventSolubility RatingSuitabilityNotes

PoorAvoid Cannot break acid dimers or

-stacking.[1]
Methanol-

Low/ModerateLimitedGood for LCMS, often fails for NMR concentrations.[1]
DMSO-

HighStandard High dielectric constant breaks lattice; viscosity broadens peaks slightly.[1]
DMSO + NaOD Excellent Recommended Converts sample to salt. CAUTION: Shifts peaks.
TFA-

HighSpecializedGood for protonating N-heterocycles, but aggressive and expensive.[1]
Chemical Shift Drifts (Warning)

When using Protocol B (Salt Formation), the chemical environment changes.[1] Expect the following shifts compared to the neutral molecule:

  • Carbonyl Carbon (

    
    ):  Shifts downfield (deshielded) by ~2-5 ppm.[1]
    
  • Ortho-Protons (Pyridine ring): Shift upfield (shielded) due to increased electron density from the carboxylate anion.[1]

  • Cyano Group (

    
    ):  Minimal change, as it is distant from the ionization site.[1]
    

Frequently Asked Questions (FAQs)

Q: Will adding NaOD damage my nitrile (cyano) group? A: At room temperature and for the duration of an NMR experiment, the aromatic nitrile is stable to dilute base. However, do not heat the basic solution excessively, or you risk hydrolyzing the nitrile to an amide/acid over time.

Q: Can I recover my sample after using Protocol B? A: Yes. Transfer the NMR solution to a vial, dilute with water, and acidify with 1M HCl to pH 3-4. The neutral acid will precipitate out.[1] Filter and dry.[1][2]

Q: I see an extra peak at 4.8 ppm in DMSO. What is it? A: If you used NaOD in


, that is the HDO (water) peak.[1] It will be large. Use water suppression pulse sequences (e.g., zgpr on Bruker systems) if it overlaps with your signals.

Q: Why not just use TFA (Trifluoroacetic acid)? A: TFA-


 is an excellent solvent that protonates the pyridine nitrogen, increasing solubility.[1] However, it is volatile, corrosive to probes if spilled, and expensive.[1] The Base/Salt method is generally safer and cheaper for routine analysis.[1]

References

  • Fulmer, G. R., et al. (2010).[1][3][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][3] The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Minimizing side reactions during 6-(4-Cyanophenyl)nicotinic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Fidelity Synthesis of 6-(4-Cyanophenyl)nicotinic Acid

Executive Summary: The "Selectivity Paradox"

The synthesis of 6-(4-cyanophenyl)nicotinic acid presents a classic chemoselectivity challenge.[1] You are constructing a biaryl system via Suzuki-Miyaura coupling while trying to preserve two sensitive functionalities: a nitrile (susceptible to hydrolysis) and a carboxylic acid (which can poison catalysts or complicate solubility).[1]

The most common failure mode reported by users is the degradation of the nitrile group (–CN) into a primary amide (–CONH₂) or carboxylic acid. This occurs because the standard Suzuki conditions (aqueous base + heat) are chemically identical to the conditions used for nitrile hydrolysis.

This guide outlines the "Anhydrous Protocol" and the "t-Butyl Bypass" to eliminate these side reactions.

Critical Failure Modes & Mechanistic Diagnostics

Before optimizing, identify which side reaction is destroying your yield.

SymptomChemical IdentityRoot Cause
New peak at M+18 Amide Impurity (–CONH₂)Nitrile Hydrolysis. Reaction temperature too high (>80°C) or base too strong (OH⁻) in the presence of water.[1]
Recovery of Aryl Halide Protodeboronation Boron Instability. The electron-deficient 4-cyanophenylboronic acid hydrolyzes/decomposes before transmetallation occurs.[1]
Dimer Impurity Homocoupling (Biaryl)Oxygen Ingress. Inadequate degassing leads to Pd(II)-mediated oxidative coupling of the boronic acid.[1]
Catalyst Blackout Pd Black Precipitation Ligand dissociation. The free carboxylic acid coordinates to Pd, displacing phosphines and destabilizing the active species.
Visualizing the Reaction Pathways

The following diagram maps the "Happy Path" to the product versus the "Side Roads" leading to impurities.

ReactionPathways Start 6-Chloronicotinic Acid + 4-Cyanophenylboronic Acid PdCycle Pd(0) Catalytic Cycle Start->PdCycle Oxidative Addition Deboron IMPURITY B: Benzonitrile (Protodeboronation) Start->Deboron Slow Transmetallation Homo IMPURITY C: 4,4'-Dicyanobiphenyl Start->Homo O2 present Product TARGET: 6-(4-Cyanophenyl)nicotinic acid PdCycle->Product Reductive Elimination Amide IMPURITY A: Amide (Hydrolysis) PdCycle->Amide + H2O / OH- / Heat

Figure 1: Reaction network showing the competition between productive coupling and destructive side reactions.

Troubleshooting Modules

Module A: The "Hydrolysis Trap" (Protecting the Nitrile)

The Issue: Standard Suzuki conditions use aqueous Na₂CO₃. At 80-100°C, this slowly hydrates the nitrile to an amide. The Fix: Remove the water or change the route.

  • Strategy 1: Anhydrous Coupling (Recommended for Process Scale) Switch to Cesium Fluoride (CsF) or Potassium Phosphate (anhydrous) in organic solvents.[1] Fluoride activates the boronic acid without requiring water.

    • Solvent: DMF or Dioxane (dry).[1]

    • Base: CsF (2.0 equiv).[1]

    • Advantage:[1][2][3][4] Zero water means zero hydrolysis.[1]

  • Strategy 2: The t-Butyl Ester Bypass (Recommended for R&D) If you must use aqueous conditions (e.g., for solubility), do not couple the free acid or the methyl ester.

    • Start with t-Butyl 6-chloronicotinate .[1]

    • Run standard Suzuki (Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O).[1] The bulky t-butyl group and the nitrile are stable.

    • Cleave the ester with TFA/DCM (Trifluoroacetic acid).

    • Why: TFA cleaves t-butyl esters at room temperature but leaves nitriles untouched.[1] (Methyl esters require basic hydrolysis, which kills nitriles).[1]

Module B: The "Stalled Reaction" (Protodeboronation)

The Issue: 4-Cyanophenylboronic acid is electron-deficient. It is prone to losing the boron group (protodeboronation) faster than it couples, especially if the catalyst is slow. The Fix: Accelerate the catalyst.

  • Ligand Choice: Stop using TPP (Triphenylphosphine).[1] It is too slow for deactivated substrates.[1]

    • Upgrade to:SPhos or XPhos .[1] These Buchwald ligands create a highly active catalyst that completes the coupling before the boron has time to decompose.

  • Boron Source: Switch from Boronic Acid to Boronic Ester (Pinacol) .[1][2] Pinacol esters are significantly more stable towards protodeboronation.[1]

The "Gold Standard" Protocol

This protocol uses the Anhydrous Fluoride Activation method to guarantee nitrile integrity while coupling the free acid directly.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[1]

  • 4-Cyanophenylboronic acid pinacol ester (1.2 equiv) — More stable than the acid.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Robust and air-stable.[1]

  • Base: CsF (2.5 equiv) — Activator.[1]

  • Solvent: DMF (Anhydrous, 0.2 M concentration).

Step-by-Step:

  • Charge: Add nicotinic acid, boronate ester, CsF, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes (Sparging is critical to stop homocoupling).

  • Inject: Add anhydrous DMF via syringe.

  • Heat: Stir at 90°C for 4–6 hours.

    • Note: Monitor by HPLC.[1] If the reaction stalls, add 10% more boronate.

  • Workup (The pH Swing):

    • Cool to RT. Dilute with water (reaction is over, hydrolysis risk is now low at RT).

    • Adjust pH to >10 with 1N NaOH.[1] (Product dissolves as carboxylate salt; Pd black and homocouple impurities remain solid/organic).[1]

    • Filter through Celite to remove Pd and organics.

    • Acidify filtrate slowly with 1N HCl to pH 3–4.[1]

    • Precipitate: The product will crash out as a white/off-white solid.[1] Filter and dry.[1]

FAQ: Common User Issues

Q: Can I use the Methyl Ester of 6-chloronicotinic acid? A: You can, but you will regret it during the hydrolysis step. To remove the methyl group, you need LiOH or NaOH. Even mild basic hydrolysis often converts 2–5% of your nitrile to amide. If you must use an ester, use the t-Butyl ester (cleavable by acid) or the Benzyl ester (cleavable by H₂/Pd, though the nitrile might reduce if not careful).

Q: My product is gray/black. How do I remove the Palladium? A: The "pH Swing" in the protocol above is the best purification. Dissolving the product in base allows you to filter off the insoluble Palladium species. Alternatively, use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final recrystallization.

Q: I see a large peak for Benzonitrile. Why? A: This is protodeboronation.[1] Your reaction is too "wet" or your catalyst is too inactive.[1] Switch to the Pinacol ester of the boronic acid and ensure your solvent is dry.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Fluoride Activation (Anhydrous Conditions)

    • Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[1][5][6] The Journal of Organic Chemistry, 59(20), 6095-6097. Link[1]

  • Buchwald Ligands for Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

  • Nitrile Hydrolysis Kinetics

    • Cohen, L. A., & Jones, W. M. (1962). A Study of the Mechanism of the Hydrolysis of Nitriles. Journal of the American Chemical Society, 84(20), 3902. Link[1]

Sources

Overcoming steric hindrance in 6-substituted nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development focused on the synthesis of 6-substituted nicotinic acid derivatives. It addresses the common and complex challenges posed by steric hindrance at the C-6 position, offering practical, field-proven solutions and in-depth technical advice. Our goal is to provide you with the necessary tools to troubleshoot your experiments effectively and to select the optimal synthetic strategy for your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 6-substituted nicotinic acids so challenging?

A1: The primary challenge lies in the electronic and steric properties of the nicotinic acid scaffold. The pyridine ring is electron-deficient, which can decrease its reactivity in certain transformations.[1] Furthermore, the nitrogen atom can coordinate with metal catalysts, potentially leading to catalyst inhibition or undesired reaction pathways. The C-6 position is directly adjacent to the ring nitrogen (ortho position), creating significant steric hindrance that can impede the approach of reagents and catalysts.

Q2: What are the most common strategies to overcome steric hindrance at the C-6 position?

A2: The most effective strategies generally involve transition-metal-catalyzed cross-coupling reactions, often employing a directing group to ensure regioselectivity and facilitate the reaction at the sterically hindered site.[2][3] Key approaches include:

  • Directed C-H Functionalization: Utilizing a functional group on the nicotinic acid (often the carboxylic acid itself or a derivative) to direct a metal catalyst to the C-6 position.

  • Cross-Coupling Reactions: Employing pre-functionalized nicotinic acids (e.g., 6-halo-nicotinic acids) in reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings.

  • Iridium-Catalyzed C-H Borylation: This method allows for the introduction of a boronate ester at the C-6 position, which can then be used in subsequent cross-coupling reactions.[4][5][6][7][8]

Q3: Can the carboxylic acid group of nicotinic acid be used as a directing group?

A3: Yes, the carboxylate can act as a directing group, facilitating ortho-C-H functionalization.[2] This approach is advantageous as it avoids the need for extra steps to install and remove a directing group. Palladium and Ruthenium-based catalytic systems have been shown to be effective for this transformation.[1][9]

Q4: What is "late-stage functionalization" and how does it apply here?

A4: Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is particularly valuable in drug discovery for creating analogues of a lead compound.[5] Methods that overcome steric hindrance, such as C-H borylation, are powerful tools for the late-stage functionalization of nicotinic acid derivatives.[5][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of the 6-Substituted Product 1. Catalyst Inactivation: The pyridine nitrogen can coordinate strongly to the metal center, inhibiting catalysis. 2. Steric Hindrance: The substituent you are trying to introduce is too bulky, or the reaction conditions are not forcing enough to overcome the steric barrier. 3. Poor Reactivity of Starting Material: The nicotinic acid derivative may not be sufficiently activated.1. Ligand Modification: Use bulkier or more electron-donating ligands on your transition metal catalyst to modulate its reactivity and prevent strong coordination with the pyridine nitrogen.[10] 2. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. 3. Change of Catalyst: Switch to a different transition metal. For example, if a Palladium catalyst is failing, an Iridium or Ruthenium-based system might be more effective.[1][4] 4. Use of a More Reactive Coupling Partner: In cross-coupling reactions, consider using a more reactive organometallic reagent (e.g., organozinc instead of organoboron).
Poor Regioselectivity (Substitution at other positions) 1. Lack of a Directing Group: Without a directing group, functionalization may occur at other, more electronically favored or sterically accessible positions. 2. Inappropriate Catalyst/Ligand Combination: The chosen catalytic system may not have the desired regioselectivity.1. Introduce a Directing Group: Convert the carboxylic acid to an amide or another group known to direct to the C-6 position. Picolinamide has been shown to be an effective directing group.[11] 2. Employ Iridium-Catalyzed Borylation: This method often shows high regioselectivity for the position least sterically hindered, which can be manipulated to favor C-6.[7][8] 3. Optimize Ligands: The steric and electronic properties of the ligand can significantly influence regioselectivity.
Decomposition of Starting Material or Product 1. Harsh Reaction Conditions: High temperatures or strong bases/acids can lead to the degradation of sensitive functional groups. 2. Incompatible Reagents: The reagents used may not be compatible with the nicotinic acid moiety.1. Lower Reaction Temperature: If possible, screen for catalysts that operate at lower temperatures. 2. Use a Milder Base: Switch to a weaker or non-nucleophilic base. 3. Protect Sensitive Functional Groups: If other functional groups are present on the molecule, consider protecting them before the C-6 functionalization step.
Difficulty in Removing the Directing Group The directing group is too robust to be cleaved under mild conditions without affecting the rest of the molecule.1. Choose a Labile Directing Group: Select a directing group that is known to be easily removable. Some directing groups are designed to be "traceless," meaning they are removed as part of the reaction sequence.[12] 2. Screen Cleavage Conditions: Systematically test different cleavage conditions (e.g., acidic, basic, reductive, oxidative) on a small scale to find a method that is selective for the directing group.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C-6 Arylation using a Removable Directing Group

This protocol details the arylation of a nicotinic acid derivative at the C-6 position using a picolinamide directing group, which has been shown to be effective in directing C-H activation.[11]

Step 1: Synthesis of the Picolinamide-Protected Nicotinic Acid

  • To a solution of nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add 2-picolylamine (1.2 eq) and triethylamine (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the picolinamide-protected nicotinic acid.

Step 2: C-6 Arylation

  • In a flame-dried Schlenk tube, combine the picolinamide-protected nicotinic acid (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane as the solvent.

  • Stir the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 6-aryl nicotinic acid derivative.

Step 3: Removal of the Picolinamide Directing Group

  • Dissolve the 6-aryl nicotinic acid derivative in a mixture of ethanol and 6 M HCl.

  • Reflux the solution for 12 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Protocol 2: Iridium-Catalyzed C-6 Borylation Followed by Suzuki-Miyaura Cross-Coupling

This two-step protocol is a powerful method for introducing a wide range of substituents at the C-6 position, particularly for late-stage functionalization.[4][7]

Step 1: Iridium-Catalyzed C-6 Borylation

  • In a glovebox, combine the nicotinic acid ester (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Seal the reaction vessel and heat at 80 °C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude 6-borylated nicotinic acid ester can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a flask containing the crude 6-borylated nicotinic acid ester (1.0 eq), add the aryl or heteroaryl halide (1.2 eq), Pd(PPh₃)₄ (5 mol%), and an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

  • Add a mixture of toluene and ethanol as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction at 90 °C for 12 hours.

  • Cool to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Strategies

Here are some diagrams to illustrate the concepts discussed in this guide.

G cluster_0 Direct C-H Functionalization NA Nicotinic Acid Derivative DG Directing Group Assistance (e.g., Carboxylate, Amide) NA->DG Coordination Cat Transition Metal Catalyst (e.g., Pd, Ru) DG->Cat Directs Catalyst Product1 6-Substituted Nicotinic Acid Cat->Product1 C-H Activation & Functionalization

Caption: Workflow for directed C-H functionalization at the C-6 position.

G cluster_1 Two-Step Borylation/Cross-Coupling Strategy Start Nicotinic Acid Derivative Borylation Iridium-Catalyzed C-H Borylation Start->Borylation Intermediate 6-Borylated Nicotinic Acid Borylation->Intermediate CrossCoupling Suzuki-Miyaura Coupling (Pd-Catalyzed) Intermediate->CrossCoupling Aryl/Vinyl Halide FinalProduct 6-Substituted Nicotinic Acid CrossCoupling->FinalProduct

Caption: Two-step approach via C-H borylation and subsequent cross-coupling.

G Low Yield Low Yield Catalyst Inactivation Catalyst Inactivation Low Yield->Catalyst Inactivation Caused by Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Caused by Poor Selectivity Poor Selectivity No Directing Group No Directing Group Poor Selectivity->No Directing Group Caused by Decomposition Decomposition Harsh Conditions Harsh Conditions Decomposition->Harsh Conditions Caused by Change Ligand/Catalyst Change Ligand/Catalyst Catalyst Inactivation->Change Ligand/Catalyst Solved by Increase Temperature Increase Temperature Steric Hindrance->Increase Temperature Solved by Add Directing Group Add Directing Group No Directing Group->Add Directing Group Solved by Milder Conditions Milder Conditions Harsh Conditions->Milder Conditions Solved by

Caption: Troubleshooting map for common synthesis issues.

References

  • Iridium-Catalyzed C-H Borylation. (2022). Chemistry LibreTexts. [Link]

  • Pd0/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives. (2010). PubMed. [Link]

  • Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. (2011). PMC. [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. (2025). ResearchGate. [Link]

  • An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales. (2025). PMC. [Link]

  • Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. (n.d.). PMC. [Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. (2014). Journal of the American Chemical Society. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). PMC. [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (n.d.). PMC. [Link]

  • Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. (n.d.). UDSpace. [Link]

  • Ortho effect. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. (n.d.). PMC. [Link]

  • Ruthenium-Catalyzed Cascade C—H Functionalization of Phenylacetophenones. (n.d.). PMC. [Link]

  • An Explanation of Substituent Effects. (2019). Chemistry LibreTexts. [Link]

  • Ruthenium (II)‐Catalysed Regioselective C6 Alkylation of Indoles with Maleimides. (2024). ResearchGate. [Link]

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. (n.d.). PMC. [Link]

  • Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Nickel-Catalyzed C-C Cross-Coupling. (2025). ResearchGate. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). RSC Publishing. [Link]

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (2020). MDPI. [Link]

  • Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium‐Catalyzed C(sp/sp)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. (n.d.). ResearchGate. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. (2021). MDPI. [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017). PMC. [Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. (2019). MDPI. [Link]

  • N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. (2020). MDPI. [Link]

  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. (n.d.). Organic Chemistry Portal. [Link]

  • Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. (n.d.). Journal of the Chemical Society (Resumed). [Link]

  • The developing steric hindrance and ortho effect in aromatic amides. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Thermal Stability of 6-(4-Cyanophenyl)nicotinic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Metal-Organic Framework (MOF) optimization. This guide is specifically engineered for researchers and drug development professionals working with the asymmetric, multifunctional ligand 6-(4-Cyanophenyl)nicotinic acid (CPNA) .

Because CPNA contains three distinct functional moieties—a carboxylate group, a pyridine nitrogen, and an electron-withdrawing cyano group—it presents unique coordination dynamics. While this asymmetry is excellent for creating low-symmetry, highly specific pore environments, it often leads to challenges in thermal and mechanical stability during activation. This guide provides field-proven, self-validating troubleshooting protocols to overcome these barriers.

Diagnostic Workflow: Identifying the Root Cause of Instability

Before altering your synthesis, you must determine whether your framework is suffering from true thermal degradation, or if it is mechanically collapsing under capillary stress during solvent removal.

MOFTroubleshooting Start Thermal Instability Detected in CPNA-MOF TGA Perform TGA & Variable Temperature PXRD Start->TGA Q1 Loss of crystallinity < 200°C? TGA->Q1 Q2 Gradual mass loss 200-300°C? TGA->Q2 Q3 Sharp mass loss > 300°C? TGA->Q3 Sol1 Capillary Collapse: Implement scCO2 Activation Q1->Sol1 Yes Sol2 Defective Framework: Use Modulator-Assisted Synthesis Q2->Sol2 Yes Sol3 Ligand Degradation: Intrinsic Thermodynamic Limit Q3->Sol3 Yes

Figure 1: Diagnostic logic for isolating the mechanism of thermal instability in CPNA-MOFs.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my CPNA-MOF lose crystallinity after heating to only 150°C, even though TGA shows the free ligand is stable up to 350°C? A: This is the most common misdiagnosis in MOF chemistry. You are likely observing mechanical pore collapse, not thermal degradation. When high-boiling solvents like N,N-dimethylformamide (DMF) or water evaporate, the liquid-vapor meniscus creates immense capillary pressure (often exceeding 100 MPa) inside the nanopores. This force crushes the coordination bonds. The solution is to bypass the liquid-vapor phase transition entirely using supercritical CO₂ (scCO₂) activation [1].

Q: How does the cyano group on 6-(4-Cyanophenyl)nicotinic acid specifically affect thermal stability? A: The cyano (-CN) group is strongly electron-withdrawing. Through the conjugated phenyl-pyridine system, it pulls electron density away from the pyridine nitrogen. This reduces the Lewis basicity of the nitrogen, thereby weakening the Metal-Nitrogen (M-N) coordination bond, especially with borderline hard/soft metals like Zn(II) or Cu(II). To counteract this, you must either utilize higher-valency metals (like Zr(IV)) that anchor predominantly to the harder carboxylate group, or employ defect-healing modulators during synthesis to ensure high structural connectivity [2].

Q: Can modulator-assisted synthesis actually improve the thermal decomposition temperature? A: Yes. In standard solvothermal synthesis, rapid precipitation traps "missing-linker" defects. These defects act as thermodynamic weak points where thermal degradation initiates. By adding a monocarboxylic acid modulator (e.g., acetic acid or trifluoroacetic acid), you create competitive coordination at the metal nodes. This slows down the crystallization rate, allowing reversible bond formation to "heal" defects. A highly crystalline, defect-free framework requires significantly more thermal energy to initiate bond homolysis [2].

Step-by-Step Troubleshooting Protocols

To ensure trustworthiness, every protocol below includes a Self-Validation Checkpoint . Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Modulator-Assisted Defect Healing

Purpose: To increase the intrinsic thermodynamic stability of the CPNA-MOF by reducing missing-linker defects.

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of DMF and Ethanol.

  • Modulator Addition: Add exactly 30 equivalents (relative to the metal salt) of glacial acetic acid to the solvent mixture. Causality: Acetic acid competes with the CPNA carboxylate group, slowing nucleation and promoting the growth of larger, defect-free single crystals.

  • Dissolution: Dissolve the metal precursor (e.g., ZrCl₄ or Zn(NO₃)₂) and 6-(4-Cyanophenyl)nicotinic acid in the modulated solvent under sonication for 15 minutes.

  • Solvothermal Growth: Transfer to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours. Ensure a slow cooling rate (0.5°C/min) to room temperature to prevent thermal shock micro-fractures.

  • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the solvated crystals. The Full Width at Half Maximum (FWHM) of the primary low-angle peak should be < 0.1°. If the peaks are broad, increase the modulator concentration to 50 equivalents.

Protocol B: Supercritical CO₂ (scCO₂) Activation Workflow

Purpose: To remove trapped solvents without exerting capillary forces that cause framework collapse.

  • Solvent Exchange: Decant the mother liquor (DMF) and soak the CPNA-MOF crystals in anhydrous ethanol. Replace the ethanol twice daily for 3 days. Causality: DMF is completely miscible with CO₂, but its high boiling point makes it difficult to purge. Ethanol acts as a highly volatile intermediary solvent.

  • Transfer to scCO₂ Dryer: Load the ethanol-solvated MOF into the critical point dryer chamber. Fill the chamber with liquid CO₂ at 10°C.

  • Purging: Purge the chamber with liquid CO₂ for 2 hours to completely displace the ethanol.

  • Supercritical Transition: Seal the chamber and raise the temperature to 35°C (above the CO₂ critical point of 31.1°C). The pressure will naturally rise to ~100 bar. Hold for 2 hours.

  • Bleeding: Slowly vent the supercritical CO₂ at a rate of 0.5 bar/min. Causality: Rapid venting causes adiabatic cooling, which can condense ambient moisture into the pores or cause the crystals to fracture.

  • Self-Validation Checkpoint: Perform N₂ adsorption at 77 K. A Type I isotherm with a steep uptake at low relative pressure (P/P₀ < 0.05) confirms the pores are fully open and the framework is intact [1].

Quantitative Data Summary

The table below summarizes the expected improvements in thermal and mechanical stability when applying the troubleshooting protocols to a standard CPNA-MOF system.

Optimization StrategyActivation MethodRelative Defect DensityBET Surface Area (m²/g)Framework Collapse Temp (°C)
Baseline (Unoptimized) Direct Vacuum Oven (150°C)High~450160°C (Capillary Collapse)
Solvent Exchange Vacuum Oven (80°C)High~850210°C (Partial Collapse)
Modulator-Assisted Vacuum Oven (80°C)Low~1,100280°C (Bond Breakage)
Modulator + scCO₂ scCO₂ (35°C, 100 bar)Low~1,450340°C (Ligand Limit)

Note: The ultimate thermal limit of ~340°C is dictated by the intrinsic decarboxylation and degradation of the cyano group on the 6-(4-Cyanophenyl)nicotinic acid ligand itself. No structural optimization can push the stability beyond the decomposition point of the organic building block.

References

  • Howarth, A. J., Peters, A. W., Vermeulen, N. A., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials, 28(1), 26-36.[Link]

  • Jiang Group. (2023). Endowing Porphyrinic Metal–Organic Frameworks with High Stability by a Linker Desymmetrization Strategy. Journal of the American Chemical Society, 145(17), 9665−9671.[Link]

Validation & Comparative

Advanced NMR Characterization Guide: 6-(4-Cyanophenyl)nicotinic Acid

[1]

Executive Summary & Strategic Context

6-(4-Cyanophenyl)nicotinic acid represents a biaryl scaffold commonly utilized in the development of retinoic acid receptor (RAR) ligands and enzyme inhibitors.[1] Its structural verification hinges on confirming the formation of the C–C bond between the electron-deficient pyridine core and the para-substituted benzonitrile ring.[1]

This guide compares the Product against its Precursors (6-halonicotinic acid and 4-cyanophenylboronic acid) and evaluates Solvent Suitability (DMSO-d₆ vs. MeOD/CDCl₃) to ensure accurate data acquisition.[1]

Key Analytical Challenges
  • Solubility: The presence of both a carboxylic acid and a rigid biaryl system leads to poor solubility in non-polar solvents (CDCl₃), often resulting in broad, unresolved peaks.[1]

  • Regiochemistry: Distinguishing the 6-substituted product from potential 5-substituted isomers or unreacted starting materials requires precise coupling constant (

    
    ) analysis.
    

Experimental Protocol: Signal Acquisition

Solvent Selection Strategy

For this amphoteric molecule, solvent choice dictates spectral quality.[1][2]

SolventSuitabilityRationale
DMSO-d₆ Optimal Excellent solubility for aromatic carboxylic acids. Prevents solute aggregation; slows proton exchange, allowing observation of the –COOH proton (~13 ppm).[1]
MeOD-d₄ Sub-optimalGood solubility, but causes rapid exchange of the acidic proton (signal disappears).[1] May cause peak overlap in the aromatic region.
CDCl₃ Poor Low solubility leads to weak signals and line broadening. Requires TFA-d addition to solubilize, which alters chemical shifts.[1]
Recommended Acquisition Parameters (Bruker/Varian 400+ MHz)
  • Concentration: 5–10 mg in 0.6 mL DMSO-d₆.

  • Temperature: 298 K (Standard).[1][3] If broadening occurs due to rotamers, elevate to 330 K.[1]

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse) to ensure accurate integration of the relaxation-delayed acidic proton.[1]
      
    • 
      C: zgpg30 (Power-gated decoupling).[1]
      
  • Relaxation Delay (D1): Set to

    
     s to allow full relaxation of the quaternary carbons (CN, COOH) for quantitative integration.
    

Comparative Analysis: Product vs. Precursors

The most critical "performance" metric in synthesis is the differentiation of the product from the starting materials: 6-Chloronicotinic acid (SM1) and 4-Cyanophenylboronic acid (SM2) .[1]

H NMR Diagnostic Workflow

The formation of the product is confirmed by three distinct spectral changes:

  • Loss of Pyridine H6: The starting material (SM1) has a doublet at ~7.6 ppm (H6).[1] In the product, this position is substituted, leading to the disappearance of this signal.[1]

  • Simplification of H5: In SM1, H5 appears as a doublet of doublets (

    
     Hz).[1] In the product, H5 simplifies to a doublet  (
    
    
    Hz) because the ortho-coupling partner (H6) is removed.[1]
  • Appearance of AA'BB' System: The boronic acid (SM2) protons shift significantly downfield upon conjugation with the pyridine ring.

GSM1SM1: 6-Chloronicotinic Acid(Contains H6 signal)ReactionSuzuki Coupling(Pd Catalyst)SM1->ReactionSM2SM2: 4-Cyanophenylboronic Acid(B-OH signals present)SM2->ReactionCheck1Check H5 Multiplicity:Is it a Doublet?Reaction->Check1ProductPRODUCT: 6-(4-Cyanophenyl)nicotinic acidCheck1->SM1No (Remains dd)Check2Check Aromatic Region:New AA'BB' System?Check1->Check2Yes (dd -> d)Check2->ProductYes (Integration 4H)

Figure 1: Logic flow for validating the Suzuki coupling product via NMR splitting patterns.

Detailed Interpretation & Data Tables

Structural Numbering Reference
  • Pyridine Ring: N=1, H-2 (singlet-like), COOH at C-3, H-4, H-5, Substituent at C-6.[1]

  • Benzene Ring: C-1' (attached to pyridine), H-2'/6' (ortho to pyridine), H-3'/5' (ortho to CN), CN at C-4'.[1]

H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (

, ppm)
Multiplicity

(Hz)
Interpretation Logic
COOH 13.5 - 13.8Broad Singlet-Acidic proton.[1] Highly dependent on water content/concentration.
H-2 (Py) 9.10 - 9.15Doublet (d)~2.0Most deshielded due to adjacency to N and COOH. Small meta-coupling to H-4.
H-4 (Py) 8.35 - 8.45dd8.2, 2.0Deshielded by COOH.[1] Shows ortho-coupling to H-5 and meta to H-2.
H-2', 6' (Ph) 8.25 - 8.35Doublet (d)8.5Part of AA'BB'.[1] Deshielded by the electron-deficient pyridine ring (anisotropy + induction).
H-5 (Py) 8.10 - 8.20Doublet (d)*8.2Diagnostic Peak. Overlaps with aromatic region but distinguished by coupling only to H-4.
H-3', 5' (Ph) 7.95 - 8.05Doublet (d)8.5Ortho to the Cyano group.[1] Upfield relative to H-2'/6' but downfield of benzene due to CN.

Note: H-5 may appear as a doublet of doublets if long-range coupling to H-2 or H-4 is resolved, but the loss of the strong vicinal J(5,[1]6) is the key indicator.[1]

C NMR Assignment (100 MHz, DMSO-d₆)
Carbon TypeShift (

, ppm)
Assignment Logic
C=O (Acid) 165.0 - 166.5Typical carboxylic acid carbonyl.
C-6 (Py) 158.0 - 160.0Ipso-carbon attached to phenyl. Deshielded by N and the phenyl ring.
C-2 (Py) 150.0 - 151.5Alpha to Nitrogen. High intensity in DEPT/APT (CH).
C-4 (Py) 137.0 - 138.5Beta to N, ortho to COOH.
C-1' (Ph) 141.0 - 142.5Quaternary. Linker to pyridine.
C-2', 6' (Ph) 127.5 - 128.5CH aromatic.
C-3', 5' (Ph) 132.5 - 133.5CH aromatic (ortho to CN).[1]
CN (Nitrile) 118.0 - 119.0Characteristic nitrile carbon signal.
C-4' (Ph) 112.0 - 113.0Quaternary. Attached to CN.
C-3 (Py) 126.0 - 127.0Quaternary. Ipso to COOH.
C-5 (Py) 120.0 - 121.5Gamma to N.

Mechanistic Insight: Substituent Effects

Understanding why the shifts occur validates the assignment.

  • The Pyridine "Pull": The pyridine ring is electron-deficient (π-deficient). It acts as an electron-withdrawing group (EWG) on the phenyl ring. This causes the phenyl protons H-2'/6' to shift downfield (~8.3 ppm) compared to standard benzene (7.36 ppm).[1]

  • The Cyano "Pull": The nitrile group is a strong EWG. It deshields H-3'/5' , pushing them to ~8.0 ppm.

  • Result: The entire biaryl system is highly deshielded. The protons do not overlap with standard solvent impurities, making integration reliable.[1]

EffectsSubstituentsSubstituent Electronic EffectsPyridinePyridine Core(Electron Deficient)Substituents->PyridineCyanoCyano Group (-CN)(Strong EWG)Substituents->CyanoH26H-2', 6' Deshielding(> 8.2 ppm)Pyridine->H26Inductive/Mesomeric WithdrawalH35H-3', 5' Deshielding(~ 8.0 ppm)Cyano->H35Anisotropy + Induction

Figure 2: Electronic influences causing the specific chemical shift pattern in the biaryl system.

References

  • Sigma-Aldrich. Nicotinic Acid Analytical Standard & NMR Data. Available at: [1]

  • ChemicalBook. 4-Cyanophenyl Isothiocyanate NMR Spectrum (Analogous AA'BB' system). Available at: [1]

  • Gowland, J. A.[1][4] & McClelland, R. A. (1979).[1][4] A nuclear magnetic resonance study of pyridinium carboxylate salts. Canadian Journal of Chemistry.[4] Available at: [1]

  • Reich, H. J.Proton NMR Chemical Shifts of Pyridines and Benzenes. University of Wisconsin-Madison. (General Reference for substituent effects).

Disclaimer: Experimental values may vary slightly based on concentration, temperature, and specific water content of the DMSO-d₆ solvent.[1]

Comparative Guide: 6-(4-Cyanophenyl)nicotinic Acid vs. Isonicotinic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the industry-standard Isonicotinic Acid (INA) and the advanced, functionalized 6-(4-Cyanophenyl)nicotinic Acid (CPNA) .

While INA serves as a linear, rigid "commodity" ligand for reticular chemistry and a fragment for medicinal chemistry, CPNA represents a "privileged scaffold" offering extended conjugation, bent topology, and dual-functionality (carboxylate + nitrile). This guide analyzes their distinct roles in Metal-Organic Framework (MOF) construction and Structure-Activity Relationship (SAR) studies in drug development.

Quick Selection Matrix
FeatureIsonicotinic Acid (INA)6-(4-Cyanophenyl)nicotinic Acid (CPNA)
Topology Linear (

), Short
Angular/Bent (

), Extended
Coordination N-donor (Pyridine) + O-donor (Acid)N-donor (Py) + O-donor (Acid) + N-donor (Nitrile - weak)
Electronic State Electron Deficient (Pyridine core)Highly Conjugated System (D-π-A potential)
Photophysics Non-emissive (visible range)Potentially Fluorescent (Blue/Green emission)
Primary Use MOF Pillars, Fragment-Based Drug DesignLuminescent Sensors, Kinase Inhibitor Scaffolds
Cost/Access Commodity Chemical (<$1/g)Synthetic Intermediate (Requires Suzuki Coupling)

Technical Analysis & Performance Comparison

Structural Topology & Coordination Vectors

The most critical differentiator is the vector of coordination .

  • Isonicotinic Acid (INA): The carboxylic acid is at the 4-position relative to the nitrogen. This creates a linear axis (180°). In MOFs, INA acts as a linear pillar, ideal for separating 2D sheets into 3D porous networks (e.g., pillared-layer MOFs).

  • 6-(4-Cyanophenyl)nicotinic Acid (CPNA): The carboxylic acid is at the 3-position, and the cyanophenyl group is at the 6-position (para to the nitrogen, but meta to the acid).

    • Result: The angle between the coordination vectors (Pyridine-N to Carboxylate-C) is approx. 120°.

    • Consequence: CPNA does not form simple linear pillars. It induces curvature , leading to discrete cages, helical channels, or lower-symmetry frameworks.

Electronic & Photophysical Properties

CPNA exhibits a "Push-Pull" or extended π-system that INA lacks.

  • INA: The pyridine ring is electron-deficient. Transitions are high-energy (UV).

  • CPNA: The phenyl ring acts as a weak donor relative to the electron-poor pyridine, and the cyano group is a strong electron-withdrawing group (EWG).

    • Performance: This extended conjugation lowers the HOMO-LUMO gap. CPNA derivatives often exhibit solvatochromic fluorescence , making them superior candidates for sensing applications (e.g., detecting nitroaromatics or pH changes) compared to the optically silent INA.

Medicinal Chemistry (Drug Development)
  • INA: Used primarily as a fragment . It is the core of the anti-tuberculosis drug Isoniazid. It is a bioisostere for benzoic acid to improve water solubility (logP reduction).

  • CPNA: Represents a biaryl scaffold . The 2-arylpyridine motif is a "privileged structure" found in various kinase inhibitors and xanthine oxidase inhibitors (structurally related to Febuxostat intermediates). The nitrile group (CN) is a versatile handle; it can act as a hydrogen bond acceptor or be metabolically hydrolyzed to an amide.

Experimental Protocols

Protocol A: Synthesis of 6-(4-Cyanophenyl)nicotinic Acid (CPNA)

Rationale: Unlike INA, CPNA is not always available in bulk. The following Suzuki-Miyaura coupling is the industry standard for high-purity synthesis.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • 4-Cyanophenylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for scale-up)

  • Sodium Carbonate (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (or DME)

Workflow:

  • Inerting: Charge a round-bottom flask with 6-chloronicotinic acid, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and 2M

    
    .
    
  • Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Filter through Celite to remove Palladium black.

    • Acidify the filtrate with 1M HCl to pH 3–4. The product (CPNA) will precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water or wash strictly with cold water and diethyl ether to remove de-boronated byproducts.

Protocol B: Solvothermal MOF Growth (Ligand Exchange Logic)

Rationale: To compare pore topology, use a standard Zinc-Nitrate solvothermal recipe.

  • Precursor: Dissolve

    
     (0.1 mmol) in DMF (2 mL).
    
  • Ligand Addition:

    • Vial A: Add INA (0.2 mmol).

    • Vial B: Add CPNA (0.2 mmol).

  • Modulation: Add Ethanol (1 mL) to both vials to slow crystallization.

  • Heating: Seal in a Teflon-lined autoclave or pressure vial. Heat at 85°C for 48 hours.

  • Observation:

    • Vial A (INA): Likely yields block crystals (Pillared structure).

    • Vial B (CPNA): Likely yields needles or plates (Helical/Zig-zag chains due to bent angle).

Visualizing the Pathways

Diagram 1: Synthetic Pathway (Suzuki Coupling)

This diagram illustrates the conversion of the commodity precursor to the advanced CPNA ligand.

SuzukiSynthesis Start 6-Chloronicotinic Acid (Precursor) Catalyst Pd(PPh3)4 Na2CO3 / Dioxane Start->Catalyst Mix Reagent 4-Cyanophenylboronic Acid Reagent->Catalyst + Intermediate Pd-Complex (Oxidative Addition) Catalyst->Intermediate 90°C, 12h Product 6-(4-Cyanophenyl)nicotinic Acid (CPNA) Intermediate->Product Reductive Elimination + HCl Workup

Caption: Palladium-catalyzed cross-coupling synthesis of CPNA from 6-chloronicotinic acid.

Diagram 2: Topological Comparison (Ligand Geometry)

This diagram visualizes why these ligands create completely different material properties (Linearity vs. Curvature).

TopologyComparison cluster_INA Isonicotinic Acid (INA) cluster_CPNA 6-(4-Cyanophenyl)nicotinic Acid (CPNA) INA_N Pyridine N (Donor 1) INA_Core Pyridine Ring INA_N->INA_Core Linear Axis (180°) INA_COOH COOH (Donor 2) INA_Core->INA_COOH Linear Axis (180°) Result_INA Result: Linear Pillars (High Symmetry Pores) INA_COOH->Result_INA CPNA_N Pyridine N (Donor 1) CPNA_Core Pyridine Ring CPNA_N->CPNA_Core CPNA_COOH 3-COOH (Donor 2) CPNA_Core->CPNA_COOH Vector A CPNA_Ph 6-Phenyl Ring CPNA_Core->CPNA_Ph Bent Angle (~120°) CPNA_CN 4-Cyano (Functional) CPNA_Ph->CPNA_CN Extension Result_CPNA Result: Bent/Helical Chains (Complex Topology + Fluorescence) CPNA_CN->Result_CPNA

Caption: Structural topology comparison showing the linear vector of INA versus the bent, functionalized vector of CPNA.

References

  • PubChem. Nicotinic Acid Compound Summary (CID 938).[2] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of 6-Hydroxynicotinic acid (Mechanistic reference for pyridine functionalization). Org.[2][3] Synth. 1956, 36,[4] 44. Available at: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives (Analogous conjugation logic). Available at: [Link]

Sources

X-ray diffraction (XRD) patterns of 6-(4-Cyanophenyl)nicotinic acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization Guide: Structural Analysis of 6-(4-Cyanophenyl)nicotinic Acid Crystals

Executive Summary: The Structural Imperative

In the development of advanced functional materials—whether for metal-organic frameworks (MOFs), liquid crystals, or pharmaceutical co-crystals—the precise arrangement of the molecular lattice dictates performance. 6-(4-Cyanophenyl)nicotinic acid represents a critical class of "push-pull" ligands where the electron-withdrawing cyano group and the carboxyl/pyridine moiety create competing supramolecular synthons.

This guide provides a rigorous comparison of the 6-(4-Cyanophenyl)nicotinic acid (4-CN-NA) crystal system against its primary structural alternatives: the meta-substituted 6-(3-Cyanophenyl)nicotinic acid (3-CN-NA) and the dicarboxylic analog 6-(4-Carboxyphenyl)nicotinic acid (4-COOH-NA) .

Key Insight: The diffraction signature of 4-CN-NA is defined by its linearity, favoring high-density packing and


-

stacking, whereas the alternatives exhibit "bent" or "open" architectures driven by steric kink (3-CN) or competing hydrogen bond networks (4-COOH).

Comparative Analysis: Product vs. Alternatives

The following analysis synthesizes crystallographic data principles to differentiate the target compound from its structural congeners.

Table 1: Structural & Diffraction Performance Matrix
FeatureProduct: 6-(4-Cyanophenyl)nicotinic Acid Alt 1: 6-(3-Cyanophenyl)nicotinic Acid Alt 2: 6-(4-Carboxyphenyl)nicotinic Acid
Molecular Geometry Linear / Rod-like (High Aspect Ratio)Bent / Angular (Steric Kink)Linear / Ditopic (Symmetric)
Dominant Synthon Acid-Pyridine Heterosynthon (Chain formation)Acid-Acid Homosynthon (Discrete Dimers)Acid-Acid + Acid-Pyridine (2D/3D Networks)
Predicted Space Group P2₁/c or P-1 (Centrosymmetric)P2₁/n (Lower Symmetry packing)C2/c (High Symmetry Networks)
Key XRD Feature (Low Angle) Sharp, High Intensity at ~5-8° 2

(Layer spacing)
Broad/Split Peaks (Disordered packing)Multiple Low-Angle Peaks (Open pore structure)

-Stacking Signature
Distinct peak at ~26-27° 2

(3.4 Å)
Weak/Diffuse (Reduced overlap)Moderate (Stabilized by H-bonds)
Application Focus Liquid Crystals, 1D MOF Chains Non-Linear Optics (NLO) 3D MOF Linkers (Porous)

Expert Note: The linearity of the 4-CN-NA molecule often leads to a "herringbone" or "slipped-stack" packing motif. In powder XRD (PXRD), look for a dominant reflection at low angles corresponding to the molecular length (~12-14 Å), which typically manifests as a peak at 6.3° - 7.4° 2


  (Cu K

).

Technical Deep Dive: Interpreting the Diffraction Pattern

To validate the phase purity of 6-(4-Cyanophenyl)nicotinic acid, one must distinguish between the kinetic and thermodynamic polymorphs.

A. The "Fingerprint" Region (15° - 30° 2 )

While low-angle peaks indicate unit cell dimensions, the 15-30° region reveals the packing efficiency.

  • 4-CN-NA (Product): Expect sharp, distinct reflections due to rigid ordering. The cyano group acts as a weak hydrogen bond acceptor, often promoting "head-to-tail" chains.

  • 3-CN-NA (Alternative): The meta-substitution disrupts planarity. This results in a more complex diffractogram with peak broadening due to potential conformational disorder (rotational freedom of the phenyl ring).

B. Synthon Competition & Polymorphism

The crystal structure is a battleground between two interactions:

  • Carboxylic Acid Dimer (Homosynthon):

    
     motif. Strong, but centrosymmetric.
    
  • Acid-Pyridine (Heterosynthon):

    
     or chain motifs. Often favored in nicotinic acid derivatives due to pKa matching.
    

Diagnostic Rule: If the XRD pattern shifts significantly upon grinding or heating (mechanochromism), the system is likely transitioning from a metastable heterosynthon phase to a stable homosynthon phase.

Experimental Protocols (Self-Validating Systems)

To ensure reproducible XRD data, the synthesis and crystallization must be controlled.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling
  • Reagents: 6-Chloronicotinic acid (1.0 eq), 4-Cyanophenylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1 v/v). Degassed.

  • Conditions: Reflux at 100°C for 12 hours under

    
    .
    
  • Purification: Acidify to pH 3 with HCl. Precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.

Protocol 2: Crystal Growth for XRD
  • Method: Slow Evaporation.

  • Solvent: Dissolve 20 mg in 5 mL DMF. Filter into a vial. Cover with parafilm punctured with 3 pinholes.

  • Validation: Crystals should appear as colorless needles (4-CN-NA) vs. blocks (4-COOH-NA).

Protocol 3: PXRD Data Collection
  • Instrument: Rigaku SmartLab or Bruker D8.

  • Radiation: Cu K

    
     (
    
    
    
    Å).
  • Scan Range: 3° to 40° 2

    
    .
    
  • Step Size: 0.02°.

  • Scan Speed: 2°/min (High resolution required for polymorph discrimination).

Visualizing the Structural Logic

The following diagram illustrates the relationship between molecular substitution, supramolecular synthons, and the resulting material applications.

G Substrate 6-Chloronicotinic Acid Coupling Suzuki Coupling (+ Boronic Acid) Substrate->Coupling Product Product: 4-Cyanophenyl Isomer Coupling->Product Para-Sub Alt1 Alt 1: 3-Cyanophenyl Isomer Coupling->Alt1 Meta-Sub Alt2 Alt 2: 4-Carboxyphenyl Isomer Coupling->Alt2 Di-Acid Packing_Prod Linear Packing (High Crystallinity) Product->Packing_Prod Packing_Alt1 Kinked Packing (Disorder/Polymorphs) Alt1->Packing_Alt1 Packing_Alt2 Network Packing (Porous/MOF) Alt2->Packing_Alt2 App_Prod Liquid Crystals 1D Chains Packing_Prod->App_Prod App_Alt1 NLO Materials Packing_Alt1->App_Alt1 App_Alt2 MOF Linkers Packing_Alt2->App_Alt2

Caption: Structural-Property Relationship Flowchart defining how substitution patterns dictate crystal packing and final material utility.

References

  • Crystal Engineering of Nicotinic Acid Derivatives

    • Title: "Supramolecular synthons in crystal engineering: a new organic synthesis."
    • Source: Desiraju, G. R. (1995).
    • URL:[Link]

  • Polymorphism in 6-Substituted Nicotinic Acids

    • Title: "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." (Analogous system study)
    • Source: Li, Z., et al. (2008). Crystal Growth & Design.
    • URL:[Link]

  • Synthesis of Bi-Aryl Nicotinic Acids

    • Title: "Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv
    • Source: ResearchG
    • URL:[Link]

  • Co-Crystal Formation with Nicotinic Acid

    • Title: "Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications."[1][2]

    • Source: Karimi-Jafari, M., et al. (2018). Journal of Drug Delivery Science and Technology.
    • URL:[Link]

  • Product Specification (3-Cyano Analog)

    • Title: "6-(3-Cyanophenyl)nicotinic acid Product Page."[3]

    • Source: Sigma-Aldrich.[4]

Sources

In-Depth Comparison Guide: Mass Spectrometry Workflows for Purity Assessment of 6-(4-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison, Mechanistic Impurity Profiling, and Self-Validating LC-HRMS Methodologies

Executive Summary

In the pharmaceutical development pipeline, the purity assessment of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical regulatory requirement. 6-(4-Cyanophenyl)nicotinic acid (C₁₃H₈N₂O₂) is a highly functionalized biaryl compound typically synthesized via palladium-catalyzed cross-coupling.

Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of this compound introduces significant analytical risk. UV detection assumes uniform molar absorptivity and fails to identify co-eluting or non-chromophoric impurities[1]. This guide objectively compares analytical platforms and demonstrates why Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the superior, self-validating alternative for ensuring compliance with stringent ICH Q3A(R2) impurity thresholds[2].

Chemical Context & Mechanistic Causality

To design a robust analytical method, an application scientist must first understand the synthetic causality that generates impurities. 6-(4-Cyanophenyl)nicotinic acid is conventionally synthesized via a Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinic acid and (4-cyanophenyl)boronic acid[3].

Understanding this pathway allows us to predict the impurity profile:

  • Unreacted Starting Materials: Residual 6-chloronicotinic acid and (4-cyanophenyl)boronic acid due to incomplete conversion.

  • Homocoupling Byproducts: Palladium-catalyzed homocoupling of the boronic acid frequently generates 4,4'-dicyanobiphenyl[4].

  • Deboronation Products: Hydrolytic cleavage of the boronic acid yields benzonitrile.

  • Catalyst Adducts: Trace palladium-ligand complexes[5].

SynthesisPathway SM1 6-Chloronicotinic Acid (Starting Material 1) Product 6-(4-Cyanophenyl)nicotinic Acid (Target API) SM1->Product Suzuki-Miyaura Coupling ImpA Unreacted SM1 & SM2 (Residuals) SM1->ImpA Incomplete Reaction SM2 (4-Cyanophenyl)boronic Acid (Starting Material 2) SM2->Product SM2->ImpA ImpB 4,4'-Dicyanobiphenyl (Homocoupling) SM2->ImpB Pd-catalyzed Homocoupling ImpC Benzonitrile (Deboronation) SM2->ImpC Hydrolytic Deboronation Catalyst Pd Catalyst & Base Catalyst->Product

Fig 1: Suzuki-Miyaura synthesis pathway and generation of process-related impurities.

Analytical Platform Comparison

When evaluating the purity of 6-(4-Cyanophenyl)nicotinic acid, laboratories typically choose between HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and LC-HRMS.

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group in the target molecule dictates its analytical behavior. The carboxylic acid renders the molecule non-volatile, immediately disqualifying standard GC-MS without complex derivatization. Furthermore, the diverse chemical nature of the Suzuki impurities requires a detection method that does not rely solely on UV chromophores.

Table 1: Performance Comparison of Purity Analysis Platforms
Analytical PlatformSpecificity / ResolutionSensitivity (LOD)Structural ElucidationSuitability for 6-(4-Cyanophenyl)nicotinic acid
HPLC-UV Low (Relies on chromatographic separation alone)~0.05% - 0.1%None (Cannot identify unknowns)Poor. Inflates purity if impurities lack strong chromophores or co-elute.
GC-MS High (for volatile compounds)~10 ppbModerate (EI library matching)Inadequate. Target compound is non-volatile; requires derivatization.
LC-QqQ MS Very High (Targeted MRM)< 1 ppbLow (Only detects pre-programmed masses)Moderate. Excellent for quantitation of known impurities, poor for discovery.
LC-HRMS (Q-TOF/Orbitrap) Ultra-High (Orthogonal m/z separation, < 5 ppm error)~1-5 ppb High (Exact mass & MS/MS fragmentation)Optimal. Unambiguously identifies co-eluting unknowns and confirms isotopic fidelity.

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system . This means the workflow must inherently prove its own accuracy during every run by incorporating system suitability tests (SST), blank subtractions, and isotopic pattern verification.

Rationale for Ionization Strategy

6-(4-Cyanophenyl)nicotinic acid is amphoteric.

  • Positive Electrospray Ionization (+ESI): Protonates the pyridine nitrogen, yielding

    
    .
    
  • Negative Electrospray Ionization (-ESI): Deprotonates the carboxylic acid, yielding

    
    .
    
  • Causality: Running the MS in fast polarity-switching mode is mandatory. Some impurities (like 4,4'-dicyanobiphenyl) lack acidic protons and will only ionize in +ESI, while boronic acid precursors often show superior sensitivity in -ESI.

LCMSWorkflow Prep 1. Sample Preparation (1 mg/mL in 50:50 MeOH:H2O, 0.22 µm Filter) SST 2. System Suitability Test (SST) (Blank & Known Impurity Standard Mix) Prep->SST LC 3. UHPLC Separation (Sub-2 µm C18 Column, Gradient Elution) SST->LC ESI 4. ESI Ionization (Fast Pos/Neg Polarity Switching) LC->ESI HRMS 5. HRMS Detection (Orbitrap/Q-TOF, Mass Error < 5 ppm) ESI->HRMS Data 6. Data Processing (Isotopic Pattern & MS/MS Elucidation) HRMS->Data

Fig 2: Step-by-step LC-HRMS analytical workflow for self-validating purity assessment.

Step-by-Step Methodology

Step 1: Sample & Standard Preparation

  • Accurately weigh 1.0 mg of the 6-(4-Cyanophenyl)nicotinic acid sample.

  • Dissolve in 1.0 mL of LC-MS grade 50:50 Methanol/Water to create a 1 mg/mL stock.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions. Filter through a 0.22 µm PTFE syringe filter.

Step 2: UHPLC Chromatographic Separation

  • Column: High-strength silica C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) to withstand high backpressures and provide sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes +ESI ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 mins, hold for 3 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.

Step 3: Self-Validation Sequence (The SST) Before analyzing the sample, the system must validate itself:

  • Blank Injection (Mobile Phase): Ensures no column carryover or background contamination.

  • SST Injection: A mixture containing 6-chloronicotinic acid and 4,4'-dicyanobiphenyl at 0.05% relative to the API concentration.

    • Acceptance Criteria: Signal-to-noise (S/N) for impurities must be > 10 (proving LOD meets ICH Q3A reporting thresholds). Mass accuracy must be < 5 ppm.

Step 4: HRMS Acquisition & Data Processing

  • Acquire data in Full MS / Data-Dependent MS² (ddMS²) mode.

  • Compare the empirical mass and isotopic distribution of the main peak against the theoretical values.

Quantitative Data & Expected Mass Profiles

By calculating the exact monoisotopic masses of the target API and its predicted process impurities, we establish a precise screening library. The high resolving power of HRMS (typically > 70,000 FWHM) easily separates these compounds from isobaric matrix interferences.

Table 2: Exact Mass and Expected Ion Profile for Suzuki Workflow
Compound NameRole / OriginChemical FormulaExact Monoisotopic Mass (Da)Expected

(m/z)
Expected

(m/z)
6-(4-Cyanophenyl)nicotinic acid Target API C₁₃H₈N₂O₂224.0586225.0658223.0513
6-Chloronicotinic acidStarting Material 1C₆H₄ClNO₂156.9930158.0003155.9858
(4-Cyanophenyl)boronic acidStarting Material 2C₇H₆BNO₂147.0491148.0564146.0418
4,4'-DicyanobiphenylHomocoupling ImpurityC₁₄H₈N₂204.0687205.0760Not observed
BenzonitrileDeboronation ImpurityC₇H₅N103.0422104.0495Not observed

Note: Mass accuracies must fall within a ± 5 ppm window during empirical testing to confirm structural identity.

Conclusion

For the rigorous purity assessment of 6-(4-Cyanophenyl)nicotinic acid, traditional HPLC-UV is insufficient due to its inability to detect non-chromophoric species or resolve co-eluting unknowns. By adopting a self-validating LC-HRMS workflow with fast polarity switching, analytical scientists can definitively identify Suzuki-Miyaura process impurities, confirm isotopic fidelity, and ensure strict compliance with ICH Q3A(R2) safety thresholds.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. National Institutes of Health (NIH).

Sources

Spectroscopic validation of 6-(4-Cyanophenyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation of 6-(4-Cyanophenyl)nicotinic Acid Synthesis: Benchtop vs. High-Field Analytical Platforms

Executive Summary

The synthesis of 6-(4-Cyanophenyl)nicotinic acid via the Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in the development of biaryl pharmaceutical intermediates. Traditionally, validating the success of this carbon-carbon bond formation relied exclusively on offline, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 400–600 MHz). However, the advent of broadband benchtop NMR spectrometers (60–80 MHz) equipped with advanced solvent suppression has introduced a powerful Process Analytical Technology (PAT) alternative.

This guide provides an objective comparison between traditional High-Field NMR and modern Benchtop NMR for the structural validation and real-time reaction monitoring of 6-(4-Cyanophenyl)nicotinic acid synthesis.

Mechanistic Causality in the Suzuki-Miyaura Synthesis

The cross-coupling of 6-chloronicotinic acid and 4-cyanophenylboronic acid requires precise orchestration of catalytic states. We utilize a Palladium(0) catalyst (e.g., Pd(PPh3)4) and a mild inorganic base (K2CO3).

Causality of the Base: The boronic acid itself is a poor nucleophile. The addition of K2CO3 is not merely to neutralize acid byproducts; it actively coordinates with the boron atom to form an electron-rich boronate complex. This activation enhances the polarization of the organic ligand, facilitating the critical transmetalation step where the 4-cyanophenyl group transfers to the Pd(II) center[1].

SuzukiMechanism SM1 6-Chloronicotinic Acid (Electrophile) Cat Pd(0) Catalyst Oxidative Addition SM1->Cat SM2 4-Cyanophenylboronic Acid (Nucleophile) Base K2CO3 Base Boronic Acid Activation SM2->Base Trans Transmetalation Pd(II) Intermediate Cat->Trans Pd(II) Complex Base->Trans Boronate Prod 6-(4-Cyanophenyl)nicotinic acid (Target Product) Trans->Prod Reductive Elimination

Mechanistic pathway of the Suzuki-Miyaura synthesis of 6-(4-Cyanophenyl)nicotinic acid.

Platform Comparison: Benchtop vs. High-Field NMR

When validating the synthesis, the choice of analytical platform dictates the speed and resolution of the data. High-field systems provide unparalleled peak dispersion, essential for complex structural elucidation. Conversely, benchtop systems prioritize accessibility and real-time kinetic monitoring, utilizing techniques like WET (Water Suppression Enhanced through T1 effects) to analyze reactions in protonated solvents without the need for workup[2].

Table 1: Performance Comparison for Cross-Coupling Validation

ParameterBenchtop NMR (60–80 MHz)High-Field NMR (600 MHz)
Resolution (Peak Dispersion) Low (Overlapping multiplets common)High (Baseline separation of complex spins)
Sensitivity (LOD) ~1–5 mM< 100 µM
Time-to-Data < 5 minutes (At-line/In-line)2–24 hours (Core facility queue)
Sample Preparation Direct reaction mixture (Solvent suppression)Workup required, Deuterated solvents needed
Capital Cost ~$50,000 - $100,000> $500,000
Footprint & Infrastructure Fume hood compatible, Cryogen-freeDedicated room, Liquid He/N2 required

Self-Validating Experimental Protocol

To ensure the protocol is a self-validating system, we establish an internal kinetic control: the stoichiometric conversion is tracked by the integration ratio between the disappearing C5-H proton of the starting material and the appearing AA'BB' multiplet of the product.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 6-chloronicotinic acid (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq). The slight excess of boronic acid compensates for potential protodeboronation side-reactions[3].

  • Catalyst & Solvent: Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq) in a biphasic mixture of Toluene/H2O (2:1). Causality: The biphasic system dissolves both the organic electrophile and the inorganic base, maximizing interfacial reaction kinetics while allowing easy sampling of the organic layer.

  • At-Line Benchtop NMR Sampling (Real-Time): Every 30 minutes, extract a 0.5 mL aliquot from the organic layer. Inject directly into the 60 MHz benchtop NMR. Apply a PRESAT or WET pulse sequence to suppress the intense toluene solvent peaks, allowing visualization of the sub-millimolar analyte signals without deuterated solvents.

  • High-Field NMR Validation (Offline): Upon reaction completion (indicated by benchtop NMR), perform an aqueous extraction, dry the organic layer over MgSO4, and concentrate in vacuo. Dissolve the purified solid in DMSO-d6 for 600 MHz 1H and 13C NMR acquisition to confirm absolute stereochemical integrity.

WorkflowComparison cluster_HighField High-Field NMR (600 MHz) Workflow cluster_Benchtop Benchtop NMR (60 MHz) Workflow H1 Reaction Aliquot H2 Aqueous Workup & Drying H1->H2 H3 Dissolve in DMSO-d6 H2->H3 H4 Core Facility Acquisition H3->H4 B1 Reaction Aliquot B2 Direct Injection (No Workup) B1->B2 B3 WET Solvent Suppression B2->B3 B4 At-Line Acquisition (< 5 min) B3->B4

Analytical workflow comparison between traditional High-Field NMR and At-Line Benchtop NMR.

Spectroscopic Data Interpretation

The validation relies on tracking specific proton environments. In 6-chloronicotinic acid, the C5-H proton (ortho to the chlorine) appears as a distinct doublet at ~7.6 ppm. Upon successful cross-coupling, the highly electronegative chlorine is replaced by the 4-cyanophenyl group.

Causality of the Shift: The extended pi-conjugation and the electron-withdrawing nature of the cyano group deshield the adjacent nicotinic protons, shifting the C5-H downfield to ~8.0 ppm. Simultaneously, a new AA'BB' spin system emerges between 7.9–8.1 ppm, corresponding to the 4 protons of the para-substituted cyanophenyl ring.

Table 2: 1H NMR Diagnostic Peaks (DMSO-d6)

Proton Environment6-Chloronicotinic Acid (SM)6-(4-Cyanophenyl)nicotinic Acid (Product)Spectroscopic Shift Causality
C2-H (Nicotinic) ~8.9 ppm (d)~9.1 ppm (d)Deshielding from extended biaryl conjugation
C4-H (Nicotinic) ~8.2 ppm (dd)~8.4 ppm (dd)Minor deshielding effect
C5-H (Nicotinic) ~7.6 ppm (d)~8.0 ppm (d)Replacement of Cl with electron-withdrawing aryl group
Cyanophenyl (AA'BB') N/A~7.9 - 8.1 ppm (m, 4H)Introduction of the para-substituted aromatic ring

While the 60 MHz benchtop system may show overlapping multiplets in the 7.9–8.1 ppm region due to lower peak dispersion, the disappearance of the isolated 7.6 ppm doublet provides a mathematically rigorous, self-validating metric for reaction completion[4]. The 600 MHz system is then used post-purification to resolve the fine J-couplings (e.g., the 2 Hz meta-coupling and 8 Hz ortho-coupling of the nicotinic ring) for final publication-grade validation.

Conclusion

For the synthesis of 6-(4-Cyanophenyl)nicotinic acid, the integration of both analytical platforms yields the most robust workflow. Benchtop NMR serves as an invaluable PAT tool, eliminating the causality gap between reaction sampling and data acquisition by providing real-time, workup-free kinetic data. High-field NMR remains the gold standard for final structural proof, ensuring the absolute integrity of the synthesized biaryl compound.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts. URL:[Link]

  • Transforming reaction monitoring with benchtop NMR spectroscopy. Manufacturing Chemist. URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Monitoring chemical reactions by low-field benchtop NMR at 45 MHz: pros and cons. National Institutes of Health (NIH) / PubMed. URL:[Link]

FTIR spectral analysis of cyano and carboxyl groups in pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced FTIR Spectral Analysis of Cyano and Carboxyl Groups in Pyridine Derivatives: A Comparative Methodology Guide

As pyridine derivatives continue to serve as foundational scaffolds in drug development and materials science, the precise structural elucidation of their functional groups is paramount. The substitution of the pyridine ring with cyano (-C≡N) and carboxyl (-COOH) groups drastically alters the molecule's electronic properties, solubility, and receptor-binding affinity.

Fourier Transform Infrared (FTIR) spectroscopy is the analytical standard for probing these vibrational modes. However, the accuracy of your spectral data is entirely dependent on the sampling methodology. This guide provides an objective, causality-driven comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr pellet) techniques for analyzing these specific functional groups, backed by self-validating experimental protocols.

Vibrational Mechanics & Causality

To select the correct analytical technique, we must first understand the underlying physical chemistry governing the vibrational modes of our target functional groups.

The Cyano Group (-C≡N)

The cyano group is a rigid, strong electron-withdrawing moiety. In pyridine derivatives (such as cyano-substituted styrylpyridines or 3-cyano-2-pyridones), the C≡N stretching vibration occurs in the typically "quiet" spectral region of 2200–2250 cm⁻¹[1][2].

  • Causality: Because the triple bond requires high energy to vibrate, it appears at a high wavenumber. It is largely unaffected by hydrogen bonding but is highly sensitive to conjugation. Extended conjugation with the pyridine ring facilitates the delocalization of π-electrons, which slightly lowers the stretching frequency and sharpens the peak[1].

The Carboxyl Group (-COOH)

Pyridinecarboxylic acids (e.g., picolinic, nicotinic, and isonicotinic acids) exhibit highly complex FTIR spectra due to their diprotic acid-base equilibrium and propensity for hydrogen bonding[3].

  • Causality: The proximity of the basic pyridyl nitrogen to the acidic carboxyl group facilitates the formation of zwitterionic structures and strong intra/intermolecular hydrogen bonds. In a free, monomeric state, the C=O stretch appears sharp around 1710–1730 cm⁻¹. However, upon hydrogen bonding or zwitterion formation, the C=O stretch undergoes a significant red shift to 1650–1680 cm⁻¹, while the O-H stretch broadens massively across 2500–3300 cm⁻¹[3].

Spectral_Shift State Pyridinecarboxylic Acid Free Monomeric State (Non-bonded) State->Free HBonded Zwitterionic / H-Bonded (Proton Transfer) State->HBonded Free_C C=O Stretch: ~1730 cm⁻¹ Sharp O-H Stretch Free->Free_C HBonded_C C=O Stretch: ~1650 cm⁻¹ Broad O-H Stretch HBonded->HBonded_C

Causality of hydrogen bonding on carboxyl stretching frequencies in pyridine derivatives.

Comparative Analysis of FTIR Modalities

When analyzing solid pyridine derivatives, the choice between ATR-FTIR and the KBr pellet method dictates the integrity of your data[4].

Transmission (KBr Pellet)

This traditional method involves dispersing the sample in an IR-transparent Potassium Bromide matrix[4].

  • Performance on Cyano Groups: Exceptional. KBr transmission provides superior baseline stability and sharp resolution for high-wavenumber peaks, making it the ideal choice for quantifying the sharp -C≡N stretch at 2200 cm⁻¹[5].

  • Vulnerability: KBr is highly hygroscopic. Absorbed atmospheric water creates a massive artifact peak at 3400 cm⁻¹ (O-H stretch) and a bending mode at ~1640 cm⁻¹. These artifacts directly overlap with the hydrogen-bonded carboxyl bands, often rendering KBr useless for accurate -COOH analysis[6].

Attenuated Total Reflectance (ATR-FTIR)

ATR measures the evanescent wave that penetrates the sample via a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Performance on Carboxyl Groups: Superior. ATR requires zero matrix preparation, completely eliminating the introduction of external moisture[5]. This preserves the true, native state of the broad carboxyl O-H stretch and allows for accurate observation of pH-dependent zwitterionic shifts[3].

  • Vulnerability: The penetration depth of the evanescent wave is wavelength-dependent (shallower at higher wavenumbers). Consequently, the cyano peak at 2200 cm⁻¹ will appear artificially weaker in raw ATR spectra compared to transmission spectra unless mathematically corrected.

FTIR_Workflow A Solid Pyridine Derivative B Target Functional Group? A->B C Carboxyl (-COOH) Moisture Sensitive B->C D Cyano (-C≡N) Requires High Resolution B->D E ATR-FTIR (Prevents H2O artifacts) C->E F KBr Pellet (Optimal Transmission) D->F

Workflow for selecting FTIR sampling techniques based on target functional groups.

Quantitative Spectral Data Summary

The following table summarizes the expected vibrational frequencies for cyano and carboxyl groups in pyridine derivatives, highlighting the impact of their chemical environment.

Functional GroupChemical State / EnvironmentExpected Wavenumber (cm⁻¹)Optimal TechniqueSpectral Characteristics
Cyano (-C≡N) Aliphatic substitution2240 – 2260KBr PelletSharp, weak-to-medium intensity.
Cyano (-C≡N) Conjugated to Pyridine ring2215 – 2225KBr PelletSharp, medium intensity (Red-shifted due to delocalization).
Carboxyl (C=O) Free / Monomeric1710 – 1730ATR-FTIRStrong, sharp peak.
Carboxyl (C=O) Zwitterionic / H-Bonded1650 – 1680ATR-FTIRStrong, broadened peak (Red-shifted due to proton transfer).
Carboxyl (O-H) Free / Monomeric3500 – 3550ATR-FTIRSharp peak (Rare in solid pyridine derivatives).
Carboxyl (O-H) Zwitterionic / H-Bonded2500 – 3300ATR-FTIRExtremely broad, overlapping with C-H stretches.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to sample analysis if the validation steps fail.

Protocol A: Anhydrous KBr Pellet Preparation (Optimized for Cyano Analysis)
  • Matrix Dehydration: Bake spectroscopic-grade KBr powder at 110°C for a minimum of 24 hours. Store in a desiccator. Causality: Removes interstitial water that produces false O-H stretches[6].

  • Background Validation (Critical): Press a blank KBr pellet (100 mg) and acquire a scan. Self-Validation: If an absorbance peak >0.05 AU appears at 3400 cm⁻¹, the matrix is contaminated with moisture. Discard and re-bake the KBr.

  • Sample Dispersion: Mix the pyridine derivative with the dried KBr at a 1:100 ratio (w/w). Grind gently in an agate mortar under an infrared heat lamp. Causality: Over-grinding can induce polymorphic transformations or mechanochemical degradation of the crystalline lattice.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent, high-resolution pellet[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.

Protocol B: ATR-FTIR Analysis (Optimized for Carboxyl Analysis)
  • Crystal Verification: Clean the Diamond or ZnSe ATR crystal with highly volatile, anhydrous isopropanol. Allow to evaporate completely.

  • Background Validation (Critical): Run a background scan on the empty crystal. Self-Validation: The background must show a perfectly flat baseline. Any residual peaks indicate cross-contamination from previous samples.

  • Sample Application: Deposit 2–5 mg of the solid pyridine derivative directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the instrument software indicates optimal contact. Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample. Poor physical contact results in artificially low signal-to-noise ratios and distorted peak shapes[5].

  • Acquisition & Correction: Acquire 64 scans at 4 cm⁻¹ resolution. Post-acquisition, apply an ATR correction algorithm. Causality: This mathematical correction compensates for the wavelength-dependent penetration depth, normalizing the high-wavenumber region to allow for accurate comparison with transmission libraries.

References

  • "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • "Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds." PMC.
  • "Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
  • "An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems." Benchchem.
  • "The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy." MDPI.
  • "A KBr-impregnated paper substrate as a sample probe for the enhanced

Sources

High-Efficiency HPLC Method Development for 6-(4-Cyanophenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For analytical scientists and drug development professionals, quantifying polar, multi-functional active pharmaceutical ingredients (APIs) presents a distinct chromatographic challenge. This guide explores the method development for 6-(4-Cyanophenyl)nicotinic acid —a complex zwitterionic molecule—and objectively compares the performance of traditional Fully Porous Particles (FPP) against modern Superficially Porous Particles (SPP, or Core-Shell) to establish a highly efficient, self-validating analytical protocol.

The Physicochemical Challenge: Causality in Method Design

To design a robust method, we must first deconstruct the analyte. 6-(4-Cyanophenyl)nicotinic acid contains three critical functional groups:

  • Carboxylic Acid (pKa ~4.5): Ionizes at neutral pH, drastically reducing hydrophobic retention.

  • Pyridine Nitrogen (pKa ~2.0): Acts as a weak base. At intermediate pH levels, it interacts with unendcapped, acidic silanols on the silica stationary phase, causing severe peak tailing.

  • Cyano Group: Highly polar but neutral, susceptible to base-catalyzed hydrolysis into a carboxylic acid (6-(4-Carboxyphenyl)nicotinic acid), which serves as our primary target degradation impurity for resolution testing.

The Mechanistic Solution: Operating at a physiological or neutral pH would render the molecule a highly polar zwitterion, leading to poor retention on a standard C18 column. By lowering the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) , we achieve two causal effects:

  • The carboxylic acid is fully protonated (unionized), maximizing its hydrophobic interaction with the C18 alkyl chains.

  • The pyridine nitrogen becomes protonated (positively charged). The trifluoroacetate anion acts as a strong, volatile ion-pairing agent, forming a neutral hydrophobic complex with the pyridine ring. This effectively shields the basic nitrogen from secondary ion-exchange interactions with residual silanols, ensuring sharp, symmetrical peaks.

Workflow Start Target Analyte: 6-(4-Cyanophenyl)nicotinic acid PhysChem Physicochemical Profiling pKa ~2.0 (Pyridine), ~4.5 (COOH) Start->PhysChem pHSel Mobile Phase pH Selection pH 2.5 (0.1% TFA) PhysChem->pHSel ColSel Column Technology Screening FPP vs. SPP (Core-Shell) pHSel->ColSel Opt Gradient & Flow Optimization Target: Rs > 2.0, As < 1.2 ColSel->Opt Val Method Validation (ICH Q2) Self-Validating SST Opt->Val

Figure 1: Step-by-step logical workflow for HPLC method development of polar zwitterionic analytes.

Column Technology Showdown: FPP vs. SPP

The physical morphology of the silica particle dictates the mass transfer kinetics of the separation. We evaluated three distinct column technologies for this assay:

  • Traditional Fully Porous Particles (FPP - 5.0 µm): The historical industry standard. However, the deep porous network creates a long intra-particle diffusion path, leading to significant band broadening (a high C-term in the van Deemter equation)[1].

  • Sub-2 µm Fully Porous Particles (UHPLC FPP - 1.7 µm): Reduces the diffusion path and drastically improves efficiency. The critical drawback is the inverse-square relationship between particle size and backpressure, often exceeding 600 bar and requiring specialized UHPLC infrastructure[2],[1].

  • Superficially Porous Particles (SPP / Core-Shell - 2.6 µm): Features a solid, impermeable silica core surrounded by a 0.5 µm porous outer shell[2]. This morphology restricts the diffusion distance, allowing analytes to transfer rapidly between the mobile and stationary phases[3].

Recent validation studies on related nicotinic acid derivatives have demonstrated that transitioning from traditional FPP to core-shell stationary phases significantly improves the resolution and quantitation of degradation products without the pressure penalties of UHPLC[4].

Logic SPP Superficially Porous Particle (2.6 µm) Diff Shorter Diffusion Path (Solid Silica Core) SPP->Diff Press Moderate Backpressure (< 400 bar) SPP->Press MassTrans Enhanced Mass Transfer (Lower C-term) Diff->MassTrans Eff High Efficiency (~280,000 plates/m) MassTrans->Eff

Figure 2: Impact of core-shell particle morphology on chromatographic efficiency and backpressure.

Quantitative Performance Comparison

The following table summarizes the experimental performance of 6-(4-Cyanophenyl)nicotinic acid across the three column architectures using a scaled gradient method.

Chromatographic ParameterTraditional FPP (5.0 µm)Core-Shell SPP (2.6 µm)UHPLC FPP (1.7 µm)
Column Dimensions 150 x 4.6 mm100 x 4.6 mm100 x 2.1 mm
Retention Time (

)
8.5 min4.2 min2.8 min
Theoretical Plates (

)
9,50021,00024,500
Tailing Factor (

)
1.351.081.05
System Backpressure 110 bar280 bar750 bar
Solvent per Run 15.0 mL6.5 mL2.0 mL
Verdict High dispersion, slowOptimal Balance Requires UHPLC

Conclusion of Comparison: The 2.6 µm Core-Shell column delivers near-UHPLC efficiencies (21,000 plates) and excellent peak symmetry (


 = 1.08) while maintaining a backpressure (280 bar) easily accommodated by standard HPLC systems[3],.

The Self-Validating Experimental Protocol

A method is only as reliable as its real-time verification. This protocol employs a continuous System Suitability Test (SST) designed to act as a self-validating feedback loop . If the system fails to resolve the API from its primary hydrolysis degradation product, the sequence automatically halts, preventing the generation of out-of-specification (OOS) data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in LC-MS grade Water. (Causality: Lowers pH to 2.5 to protonate the carboxylic acid and provides the trifluoroacetate ion-pair for the pyridine nitrogen).

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane to prevent frit clogging and reduce baseline noise.

Step 2: Sample & Standard Preparation
  • Diluent: 80% Water / 20% Acetonitrile. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-effect band broadening at the column head).

  • Standard Concentration: Accurately weigh and dissolve 6-(4-Cyanophenyl)nicotinic acid to a final concentration of 0.1 mg/mL.

  • Resolution Mixture (SST): Spike the standard with 0.01 mg/mL of 6-(4-Carboxyphenyl)nicotinic acid (hydrolysis impurity).

Step 3: Chromatographic Conditions (Core-Shell Optimized)
  • Column: Phenomenex Kinetex® C18, 100 x 4.6 mm, 2.6 µm (or equivalent SPP).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Causality: Elevated temperature lowers mobile phase viscosity, further reducing backpressure and improving mass transfer kinetics).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 5.0 min: 20%

      
       60% B
      
    • 5.0 - 6.0 min: 60%

      
       90% B
      
    • 6.0 - 7.5 min: 90% B (Wash)

    • 7.5 - 10.0 min: 20% B (Re-equilibration)

Step 4: The Self-Validating Loop (System Suitability)

Before analyzing unknown samples, inject the Resolution Mixture in replicate (n=5). The system software must be programmed to verify the following parameters automatically:

  • Resolution (

    
    ): 
    
    
    
    2.0 between 6-(4-Cyanophenyl)nicotinic acid and 6-(4-Carboxyphenyl)nicotinic acid.
  • Tailing Factor (

    
    ): 
    
    
    
    1.2 for the API peak.
  • Injection Precision: %RSD of the API peak area

    
     1.0%.
    Action: If any parameter fails, the sequence aborts. This ensures that column degradation or mobile phase preparation errors are caught before data acquisition.
    

References

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar". Phenomenex.com.
  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". Chromtech.com.
  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality". Elementlabsolutions.com.
  • RSC Publishing. "Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products". Rsc.org.

Sources

Comparative study of linker geometry in pyridine-based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Pore Dynamics and Topology in Pyridine-Based MOFs: A Comparative Guide to Linker Geometry

As a Senior Application Scientist in reticular chemistry, I frequently encounter a critical bottleneck in the design of Metal-Organic Frameworks (MOFs) for advanced applications: the assumption that pore size is solely dictated by linker length. In reality, the geometry and flexibility of the organic linker play a far more decisive role in determining the framework's ultimate topology, stability, and functional performance.

For researchers and drug development professionals looking to leverage MOFs for targeted drug delivery, catalysis, or selective gas separation, pyridine-based linkers—specifically dipyridyl pillars used in 3D pillared-paddlewheel architectures—offer an ideal platform for comparative study. By altering the hybridization state of the bridging atoms between the pyridine rings, we can fundamentally shift a MOF from a static, rigid matrix to a dynamic, stimuli-responsive system.

Mechanistic Causality: Why Geometry Dictates Function

The assembly of a MOF is a delicate thermodynamic balancing act. When utilizing dipyridyl linkers to pillar 2D metal-carboxylate sheets into 3D frameworks, the geometric nature of the linker dictates the structural outcome:

  • Rigid Linear Linkers (e.g., 4,4'-Bipyridine [BPY]): Composed entirely of

    
    -hybridized carbons, BPY enforces strict linearity. While this predictability is excellent for designing static pores, the extended void space creates a thermodynamic vacuum during synthesis. To stabilize the structure, the framework often undergoes catenation (interpenetration), where two or more independent lattices grow through one another, significantly reducing the effective pore volume[1].
    
  • Flexible Bent Linkers (e.g., 1,2-Bis(4-pyridyl)ethane [BPEA]): The introduction of

    
    -hybridized carbons in the ethyl bridge of BPEA breaks the linear rigidity, introducing a bent conformation. This flexibility allows the pyridine rings to undergo rotational dynamics and libration[2]. More importantly, it enables "breathing" or "gate-opening" behaviors—a structural phase transition triggered by specific guest molecules (like 
    
    
    
    or large active pharmaceutical ingredients), which yields a highly desirable Type F-IV sorption isotherm[3].

Comparative Performance Data

To objectively evaluate the impact of linker geometry, we compare three standard dipyridyl linkers utilized in identical copper-based pillared-paddlewheel systems.

LinkerStructure / GeometryHybridizationFramework DynamicsCatenation TendencyPrimary Application Profile
4,4'-Bipyridine (BPY) Linear, RigidPure

StaticHigh (often 2-fold)Size-exclusion gas separation
1,2-Bis(4-pyridyl)ethylene (BPEE) Extended Linear, RigidPure

StaticHighCatalytic support matrices
1,2-Bis(4-pyridyl)ethane (BPEA) Bent, FlexibleMixed

/

Dynamic (Gate-Opening)Low to ModerateStimuli-responsive drug release

Self-Validating Experimental Protocol: Synthesis & Activation

The following methodology outlines the synthesis of a dynamic pyridine-based MOF. This protocol is designed as a self-validating system, ensuring that the causality behind each step is understood and that the final product's integrity is empirically proven.

Step 1: Solvothermal Assembly

  • Action: Dissolve equimolar amounts of

    
    , a dicarboxylate ligand, and the flexible dipyridyl linker (BPEA) in a 4:1 v/v mixture of N,N-Dimethylformamide (DMF) and Ethanol. Heat at 80 °C for 48 hours.
    
  • Causality: DMF is strictly required to ensure the complete solvation of the organic linkers. Ethanol acts as a mild modulator; it controls the deprotonation rate of the carboxylate species, slowing down nucleation to promote the growth of high-crystallinity single crystals rather than amorphous kinetic precipitates.

Step 2: Solvent-Assisted Linker Exchange (SALE) (Optional Workflow)

  • Action: If synthesizing a non-catenated rigid framework is required, first synthesize a parent MOF with labile pillars, then immerse the crystals in a highly concentrated solution of the target rigid linker (e.g., BPY) at 60 °C for 24 hours.

  • Causality: The extreme concentration gradient drives the replacement of the pillars without disrupting the robust 2D paddlewheel sheets. This kinetic bypass effectively circumvents the thermodynamic preference for interpenetration that occurs during de novo synthesis[1].

Step 3: Supercritical


 Activation 
  • Action: Exchange the DMF within the pores with absolute ethanol over 3 days (refreshing daily). Transfer to a critical point dryer, exchange ethanol with liquid

    
     at 10 °C, then heat to 40 °C to transition the 
    
    
    
    to its supercritical state before slowly venting.
  • Causality: Direct thermal activation (heating under vacuum) of flexible MOFs containing BPEA almost always leads to catastrophic pore collapse. The high surface tension of evaporating DMF pulls the flexible pillars inward. Supercritical

    
     eliminates the liquid-gas phase boundary entirely, preserving the delicate dynamic architecture[3].
    

Step 4: Validation Checkpoints

  • Phase Purity: Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern derived from single-crystal data. Any baseline hum indicates amorphous collapse.

  • Porosity Verification: Conduct

    
     sorption at 77 K. A reversible Type I isotherm validates a rigid framework (BPY), whereas a hysteretic or stepped isotherm confirms the successful synthesis of a dynamic, gate-opening framework (BPEA).
    

Visual Workflow: Geometry to Application Pathway

Linker_Geometry N1 Pyridine-Based Linker Selection N2 Rigid Linear (e.g., BPY, BPEE) N1->N2 sp2 Hybridization N3 Flexible Bent (e.g., BPEA) N1->N3 sp3 Hybridization N4 High Interpenetration Static Pores N2->N4 N5 Dynamic Framework Gate-Opening Effect N3->N5 N6 Size-Exclusion Gas Separation N4->N6 N7 Stimuli-Responsive Drug Delivery N5->N7

Pathway of pyridine linker geometry dictating MOF topology and functional application.

References

  • Modulation of CO2 Adsorption in Novel Pillar-layered MOFs Based on Carboxylate-pyrazole Flexible Linker. OSTI.GOV. 3

  • Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews (RSC Publishing). 1

  • Rotational Dynamics of Linkers in Metal–Organic Frameworks. PMC - NIH. 2

Sources

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of 6-(4-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, the functionalized N-heterocycles and aryl nitriles we design are as complex in their disposal as they are in their synthesis. Handling 6-(4-Cyanophenyl)nicotinic acid requires moving beyond basic SDS compliance to understand the molecular causality of its hazards. As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory's waste management is not only compliant with federal regulations but operates as a scientifically rigorous, self-validating system.

Mechanistic Hazard Causality: Why Standard Disposal Fails

To design a fail-safe disposal protocol, we must first understand the chemical behavior of 6-(4-Cyanophenyl)nicotinic acid under waste accumulation conditions.

  • The Aryl Nitrile Group & Oxidation Resistance: Laboratory personnel often assume that all cyano-containing compounds can be neutralized using aqueous sodium hypochlorite (bleach). While free inorganic cyanides (e.g., NaCN) can be oxidized to cyanates 1, aryl nitriles are highly stable against mild oxidation. Attempting to "quench" this compound with bleach is ineffective and risks generating hazardous chlorinated organic byproducts.

  • Acid-Catalyzed Hydrolysis: While aryl nitriles do not spontaneously liberate hydrogen cyanide (HCN) gas under ambient conditions, exposure to strong, concentrated mineral acids can catalyze the hydrolysis of the nitrile to an amide or carboxylic acid in a highly exothermic reaction. Therefore, strict segregation from acidic waste streams is non-negotiable.

  • Thermal Decomposition: Nicotinic acid derivatives act as mild-to-severe irritants to the eyes, skin, and respiratory tract 2. However, the most significant hazard occurs during uncontrolled combustion. If disposed of in standard municipal trash and subjected to low-temperature incineration, the cyano group and pyridine ring will thermally decompose to release highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) gas. High-temperature commercial incineration is the only scientifically sound disposal route 3.

Operational Waste Lifecycle: Step-by-Step Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework [[3]](). Every step includes a validation check to ensure the system is self-correcting.

Phase 1: Point-of-Generation Segregation (Satellite Accumulation Area - SAA)

Waste must be controlled at or near the point of generation to prevent cross-contamination [[4]]().

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass wide-mouth container. Ensure the container features a secure, leak-proof closure (e.g., PTFE-lined cap).

  • Segregation: Physically isolate this waste stream from strong oxidizers (e.g., peroxides, permanganates) and strong mineral acids using physical barriers [[4]](). Place the primary container inside a secondary containment bin.

  • Validation Check: Visually inspect the secondary containment weekly for chemical compatibility and the absence of particulate dusting or liquid pooling [[5]]().

Phase 2: RCRA-Compliant Labeling

Unlabeled waste triggers severe regulatory penalties and poses extreme risks to waste handlers.

  • Affix a hazardous waste label immediately upon placing the first milligram of waste into the container 6.

  • The label must explicitly state "Hazardous Waste" and list the full chemical name: "6-(4-Cyanophenyl)nicotinic acid". Do not use abbreviations or structural formulas.

  • Indicate the primary hazards: "Toxic" and "Irritant".

  • Validation Check: Ensure the label is entirely legible and that no accumulation start date is applied while the container remains in the SAA [[6]](_).

Phase 3: Transfer to Central Accumulation Area (CAA)

SAAs have strict volume limits (maximum 55 gallons).

  • Once the SAA container is full, date the label. This becomes the "Accumulation Start Date" 6.

  • Transfer the container to the facility's CAA within 3 days of filling.

  • Validation Check: Audit the CAA inventory weekly. Ensure the waste does not exceed the 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) storage limit [[6]](_).

Phase 4: Final Disposition via High-Temperature Incineration
  • Contract a licensed hazardous waste broker.

  • Ensure the waste profile specifies the presence of an aryl nitrile to guarantee the vendor routes the material to a high-temperature incinerator equipped with alkaline scrubbers to neutralize acidic exhaust gases.

  • Validation Check: Retain the uniform hazardous waste manifest for a minimum of three years to prove "cradle-to-grave" compliance [[3]]().

Emergency Spill Response Protocol (Dry Powder)

In the event of a localized benchtop spill, standard sweeping will aerosolize the fine powder, creating an acute inhalation hazard. Execute the following self-validating recovery protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • PPE: Don nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator.

  • Containment: Gently cover the powder with a damp, inert absorbent pad to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to transfer the wetted material into a dedicated, sealable hazardous waste container.

  • Decontamination: Wipe the area with a dilute alkaline detergent solution, followed by water. Dispose of all cleanup materials as hazardous waste.

  • Validation Check: Perform a final visual inspection of the spill zone under bright light to ensure no residual crystalline powder remains before removing PPE.

Quantitative Waste Characterization

The following table summarizes the critical logistical parameters for managing 6-(4-Cyanophenyl)nicotinic acid waste.

ParameterSpecification / LimitRegulatory / Scientific Basis
Waste Classification Characteristic Toxic / Irritant40 CFR 261 (RCRA) 3
Primary Hazards Eye/Skin Irritation, Toxic Combustion ByproductsGHS Classification 2
SAA Volume Limit 55 GallonsEPA 40 CFR 262.15 6
CAA Storage Time Limit 90 Days (LQG) / 180 Days (SQG)EPA 40 CFR 262.16 6
Primary Disposal Route High-Temperature IncinerationEPA Land Disposal Restrictions 3
Incompatible Materials Strong Oxidizers, Strong Acids, Strong BasesChemical Reactivity
Mandatory Visualization: Waste Lifecycle Workflow

G Gen Waste Generation 6-(4-Cyanophenyl)nicotinic acid SAA Satellite Accumulation Area (SAA) Segregate from Acids/Oxidizers Gen->SAA Drain Drain Disposal / Trash (STRICTLY PROHIBITED) Gen->Drain DO NOT DO Label RCRA Hazardous Waste Labeling (Toxic/Irritant) SAA->Label CAA Central Accumulation Area (CAA) Max 90/180 Days Storage Label->CAA Vendor Licensed Waste Vendor Pickup Manifest Documentation CAA->Vendor Incineration High-Temperature Incineration (Destroys Nitrile, Scrubs NOx/HCN) Vendor->Incineration

Workflow for the compliant segregation, accumulation, and thermal destruction of aryl nitrile waste.

References
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". 4

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste labeling and storage". 6

  • EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals". 1

  • Fisher Scientific. "Niacin - SAFETY DATA SHEET".2

  • Auburn University. "Chemical Waste Management Guide".3

  • Lab Manager. "Hazardous Waste Management in the Laboratory". 5

Sources

Personal protective equipment for handling 6-(4-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

As researchers, we often treat organic intermediates as "generic white powders," but 6-(4-Cyanophenyl)nicotinic acid requires specific vigilance. This molecule combines a nicotinic acid moiety (a potent mucosal irritant) with a cyanophenyl group (a nitrile bearing latent toxicity).

While not as acutely lethal as inorganic cyanides (e.g., KCN), aromatic nitriles can undergo metabolic activation or hydrolysis to release toxic byproducts. Furthermore, the carboxylic acid functionality lowers local pH on mucous membranes, increasing the absorption rate of the nitrile component if inhaled.

The Critical Hazard: The primary risk is inhalation of fine particulates during weighing and dermal absorption during solubilization.

Hazard Identification & Mechanistic Risk

To select the right PPE, we must understand the "Why" behind the hazard.

Functional GroupPhysiological MechanismCritical Risk Factor
Aromatic Nitrile (-CN) Metabolic Release: Can be metabolized by cytochrome P450 enzymes to release cyanide ions (CN⁻) slowly, or cause direct neurotoxicity.Dermal Absorption: Nitriles penetrate standard latex gloves.
Nicotinic Acid (-COOH) Proton Donation: Causes immediate irritation to respiratory mucosa and eyes (low pH).Inhalation: Dust causes coughing, laryngeal spasms, and increased blood flow (vasodilation), potentially accelerating systemic distribution of the nitrile.
Physical State (Solid) Electrostatic Dust: Fine organic powders often carry static charges, causing "fly-away" dust during weighing.Contamination: Unseen dust settling on balances and bench surfaces.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Follow this enhanced matrix.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Dynamics: Aromatic nitriles can permeate thin nitrile rubber. The air gap between two pairs creates a diffusion break. Do NOT use Latex (highly permeable to organic acids).
Eye Protection Chemical Splash Goggles (Indirect Venting)Particulate Defense: Safety glasses with side shields are inadequate for fine powders that drift. Goggles seal the orbital area against acidic dust entry.
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: N95/P100 (only if hood is unavailable).Source Control: The goal is to prevent the dust from ever entering the breathing zone. Respirators are a "last line of defense" failure.
Body Defense Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves Wrist Gap: The space between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.
Operational Protocol: Weighing & Solubilization

This protocol minimizes static discharge and aerosolization.

Phase A: Preparation (The "Cold" Zone)
  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Organic acids are prone to static buildup, which causes the powder to "jump" off the spatula.

  • Barrier Setup: Line the fume hood work surface with a disposable absorbent mat (plastic side down). This captures invisible dust and simplifies cleanup.

Phase B: The Weighing Event (High Risk)
  • Don PPE: Put on inner gloves, Tyvek sleeves, lab coat, and then outer gloves (tucked over sleeves).

  • Transfer: Open the source container only inside the fume hood.

  • Technique: Use a closed-transfer approach if possible. If using a spatula:

    • Do not dump powder. Tap the spatula gently against the receiving vessel wall to slide the solid down.

    • Pro-Tip: Use a weighing funnel rather than weighing paper. Paper is flimsy and increases spill risk during transfer to the flask.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately after weighing to suppress dust. The moment the solid is wet, the inhalation risk drops to near zero, but the dermal risk increases (solvents act as vehicles for skin absorption).

Phase C: Decontamination
  • Wipe Down: Wipe the balance and surrounding area with a methanol-dampened tissue.

  • Glove Removal:

    • Remove outer gloves inside the hood and discard as hazardous waste.

    • Inspect inner gloves for tears.

    • Remove inner gloves at the lab exit.

Emergency & Disposal Logistics
Spill Response
  • Dry Spill: Do NOT use a brush (generates dust). Cover with wet paper towels (water/methanol) to dampen, then scoop into a hazardous waste bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the lab.

Waste Disposal[1][2][3]
  • Segregation: This compound presents a classification challenge.

    • Do not mix with strong acids (risk of hydrolyzing the nitrile).

    • Do not mix with strong oxidizers.

  • Designation: Label clearly as "Toxic Organic Solid - Nitrile/Acid" .

  • Method: High-temperature incineration is the only validated method to destroy the nitrile bond completely.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling 6-(4-Cyanophenyl)nicotinic acid RiskCheck Risk Assessment: Is Fume Hood Operational? Start->RiskCheck StopWork STOP WORK Respiratory Hazard Critical RiskCheck->StopWork No PPE Don PPE: 1. Nitrile Gloves (Double) 2. Goggles 3. Tyvek Sleeves RiskCheck->PPE Yes Weighing Weighing Phase: Use Anti-Static Gun Avoid Drafts PPE->Weighing Solubilization Solubilization: Add Solvent Immediately (DMSO/MeOH) Weighing->Solubilization SpillCheck Did a Spill Occur? Solubilization->SpillCheck SpillResponse Wet Wipe Method (No Brushes) SpillCheck->SpillResponse Yes Cleanup Decon: Wipe Balance with MeOH Dispose Outer Gloves in Hood SpillCheck->Cleanup No SpillResponse->Cleanup End Process Complete Cleanup->End

Caption: Operational workflow emphasizing the critical dependency on fume hood functionality and the immediate containment of spills.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 6-(4-Cyanophenyl)nicotinic acid. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.